molecular formula C8H11BO2 B123717 2,5-Dimethylphenylboronic acid CAS No. 85199-06-0

2,5-Dimethylphenylboronic acid

Katalognummer: B123717
CAS-Nummer: 85199-06-0
Molekulargewicht: 149.98 g/mol
InChI-Schlüssel: OOMZKLJLVGQZGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,5-Dimethylphenylboronic acid, also known as this compound, is a useful research compound. Its molecular formula is C8H11BO2 and its molecular weight is 149.98 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

(2,5-dimethylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BO2/c1-6-3-4-7(2)8(5-6)9(10)11/h3-5,10-11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOMZKLJLVGQZGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370238
Record name 2,5-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85199-06-0
Record name 2,5-Dimethylphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2,5-dimethylphenyl)boronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 2,5-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 85199-06-0

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of 2,5-Dimethylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. This document outlines its chemical and physical properties, synthesis, key applications, and relevant experimental protocols. It is intended to serve as a comprehensive resource for professionals in research and development.

Physicochemical Properties

This compound is a white to slightly yellow crystalline powder.[1] It is a key building block in synthetic chemistry, primarily utilized for the formation of carbon-carbon bonds in cross-coupling reactions.[1]

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource
CAS Number 85199-06-0[1]
Molecular Formula C₈H₁₁BO₂[1]
Molecular Weight 149.98 g/mol [1]
Melting Point 186-191 °C
Appearance White to slightly yellow crystalline powder[1]
Purity ≥97%Oakwood Chemical
Predicted pKa 8.70 ± 0.58[2]
Solubility Slightly soluble in DMSO and Methanol.[2] Generally, phenylboronic acids exhibit low solubility in water and hydrocarbons, and higher solubility in ethers and ketones.
Synonyms 2,5-Dimethylbenzeneboronic acid, p-Xylene-2-boronic acid[1]
GHS Hazard Statements H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[2]
GHS Hazard Pictograms GHS07 (Irritant)PubChem

Synthesis and Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol describes the synthesis of this compound from 1-bromo-2,5-dimethylbenzene.

Experimental Protocol:

Materials:

Procedure:

  • Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of 1-bromo-2,5-dimethylbenzene (1.0 equivalent) in anhydrous THF is added dropwise via the dropping funnel. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, which is indicated by a color change and gentle refluxing. After the addition is complete, the mixture is refluxed for 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation: The Grignard solution is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below -70 °C. The resulting mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight with continuous stirring.

  • Hydrolysis and Work-up: The reaction mixture is cooled in an ice bath, and 2 M HCl is added slowly to hydrolyze the boronic ester. The mixture is stirred for 30 minutes. The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield a crude solid. The crude product is triturated with hexane and filtered to afford this compound as a white solid.

G A 1-Bromo-2,5-dimethylbenzene C 2,5-Dimethylphenylmagnesium bromide (Grignard Reagent) A:e->C:w + B Mg, THF B:e->C:w D 1) Trimethyl borate, -78°C 2) HCl (aq) E This compound C:e->E:w

Workflow for Suzuki-Miyaura cross-coupling.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a valuable building block for the synthesis of biologically active compounds. Derivatives incorporating the 2,5-dimethylphenyl moiety have shown potential as antimicrobial and anticancer agents. A notable area of investigation is the development of inhibitors for the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).

Targeting the IDO1 Signaling Pathway in Cancer Immunotherapy

IDO1 is an enzyme that plays a critical role in tumor immune escape. [3]It catalyzes the degradation of the essential amino acid tryptophan into kynurenine (B1673888). [4]This process has two main immunosuppressive effects:

  • Tryptophan Depletion: The local depletion of tryptophan in the tumor microenvironment leads to the arrest of T-cell proliferation and induces T-cell anergy. [5]2. Kynurenine Accumulation: The accumulation of kynurenine and its downstream metabolites promotes the differentiation of regulatory T-cells (Tregs), which further suppress the anti-tumor immune response. [6] By inhibiting IDO1, the immunosuppressive tumor microenvironment can be reversed, allowing for the effective activation of anti-tumor T-cells. Therefore, small molecule inhibitors of IDO1 are of significant interest in cancer immunotherapy, often in combination with other checkpoint inhibitors.

Diagram 3: IDO1 Signaling Pathway in Tumor Immune Evasion

G cluster_tumor Tumor Cell cluster_tcell T-Cell cluster_treg Regulatory T-Cell (Treg) IDO1 IDO1 Kynurenine_out Kynurenine IDO1->Kynurenine_out Proliferation Proliferation IDO1->Proliferation Depletes Tryptophan (Inhibits) Anergy Anergy IDO1->Anergy Induces Tryptophan_in Tryptophan Tryptophan_in->IDO1 Tryptophan_in->Proliferation Required for Differentiation Differentiation Kynurenine_out->Differentiation Promotes Differentiation->Proliferation Suppresses

IDO1 pathway in tumor immune suppression.

Application in Fluorescent Sensors

Boronic acids are known to interact with diols to form boronate esters. This property can be exploited in the design of fluorescent sensors for the detection of biologically relevant diol-containing molecules, such as carbohydrates and certain neurotransmitters. A general design for such a sensor involves coupling the boronic acid moiety to a fluorophore. The binding of the analyte to the boronic acid alters the electronic properties of the system, leading to a change in the fluorescence signal (e.g., quenching or enhancement).

Hypothetical Fluorescent Sensor for Catecholamines

This section describes a hypothetical experimental workflow for the development of a fluorescent sensor for catecholamines (e.g., dopamine) using a custom-synthesized fluorophore coupled to this compound.

Experimental Workflow:

  • Sensor Synthesis:

    • Synthesize a suitable amino-functionalized fluorophore.

    • Couple the fluorophore to this compound via an appropriate linker (e.g., amide bond formation).

    • Purify the sensor molecule by column chromatography and characterize it using NMR and mass spectrometry.

  • Sensor Characterization:

    • Determine the absorption and emission spectra of the sensor in a suitable buffer (e.g., PBS, pH 7.4).

    • Investigate the photostability of the sensor.

  • Analyte Sensing:

    • Titrate the sensor solution with increasing concentrations of the target analyte (e.g., dopamine).

    • Record the fluorescence spectra at each concentration to determine the change in fluorescence intensity.

    • Calculate the binding constant and limit of detection.

  • Selectivity Studies:

    • Test the sensor's response to other structurally similar molecules and potential interferents to assess its selectivity.

Diagram 4: Workflow for Fluorescent Sensor Development

G A Synthesis of Fluorophore-Boronic Acid Conjugate B Purification and Characterization (NMR, MS) A->B C Photophysical Characterization (Absorption, Emission) B->C D Fluorescence Titration with Analyte C->D E Determination of Binding Constant and Limit of Detection D->E F Selectivity Studies D->F

Development of a boronic acid-based sensor.

Safety Information

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. [2]All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

physical and chemical properties of 2,5-Dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Dimethylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and applications of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who utilize boronic acids in their work.

Core Properties and Identifiers

This compound, also known as 2,5-dimethylbenzeneboronic acid or p-xylene-2-boronic acid, is a versatile reagent in organic chemistry.[1] It appears as a white to slightly yellow crystalline powder.[1][2][3] This compound is a key building block in the synthesis of complex organic molecules, particularly through palladium-catalyzed cross-coupling reactions.[1][4]

Physical and Chemical Data

The fundamental are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueSource(s)
Molecular Formula C₈H₁₁BO₂[1][2][5][6]
Molecular Weight 149.98 g/mol [1][2][5][7]
CAS Number 85199-06-0[1][2][3][5]
Melting Point 186 - 192 °C[1][2][3][8]
Appearance White to slightly yellow crystalline powder[1][2][3][6]
Solubility DMSO (Slightly), Methanol (Slightly)[8]
Predicted pKa 8.70 ± 0.58[8]
Storage Room Temperature, in a dry, well-ventilated place[1][3][8]
Spectral Data

Spectroscopic data is crucial for the identification and characterization of this compound. A summary of available spectral information is provided below.

Spectrum TypeAvailability / Source
¹H NMR Available[9][10]
¹³C NMR Available[5][9]
ATR-IR Available[5][9]
Transmission IR Available[9]
Raman Available[9]
Mass Spectrometry Data available for derivatives[11]

Reactivity and Applications

This compound is a cornerstone reagent in modern organic synthesis, primarily valued for its role in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds.[1][12] Its unique structure enables selective functionalization, which is critical in the development of pharmaceuticals and agrochemicals.[1]

Key application areas include:

  • Pharmaceuticals: It serves as a vital intermediate in the synthesis of biologically active compounds and in drug discovery programs.[1][13][14] Boronic acids, in general, have seen success in FDA-approved drugs.[15]

  • Agrochemicals: Used in the development of new crop protection agents.[1]

  • Materials Science: Employed in the creation of advanced materials with specific electronic or photophysical properties.[1]

  • Biosensors: Its ability to interact with diols, carbohydrates, and other biomolecules allows for its use in the development of sensors and diagnostic tools.[1]

Applications main This compound reactivity Key Reagent In main->reactivity sensors Biosensors & Diagnostics main->sensors due to interaction with diols suzuki Suzuki-Miyaura Cross-Coupling reactivity->suzuki e.g. pharma Pharmaceuticals & Drug Discovery agro Agrochemicals materials Materials Science suzuki->pharma to synthesize suzuki->agro to synthesize suzuki->materials to synthesize

Applications of this compound.

Experimental Protocols

Detailed experimental procedures are essential for the successful application of this compound in synthesis.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol details the synthesis of 2-(2,5-dimethylphenyl)benzoic acid via a palladium-catalyzed Suzuki-Miyaura coupling reaction.[4][12]

Materials:

  • 2-Bromobenzoic acid

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄)[12]

  • (Optional Ligand for hindered substrates): 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)[12]

  • Toluene (B28343) and Water (e.g., 4:1 ratio) or anhydrous Toluene[4][12]

  • Ethyl acetate

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 2-bromobenzoic acid (1.0 eq), this compound (1.2 eq), and a base such as potassium carbonate (3.0 eq).[4]

  • Catalyst Addition: Add the palladium(II) acetate catalyst (e.g., 1-2 mol%). For sterically hindered substrates, a pre-mixed solution of the palladium catalyst and a suitable ligand like RuPhos in anhydrous toluene can be added.[4][12]

  • Solvent and Degassing: Add the solvent system (e.g., toluene and water). Degas the mixture by bubbling an inert gas like argon or nitrogen through it for 15-20 minutes.[12]

  • Reaction: Heat the mixture to reflux (approx. 80-100 °C) under an inert atmosphere with vigorous stirring.[4][12] Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-24 hours.[4][12]

  • Workup:

    • Cool the reaction to room temperature.

    • If a strong base like K₃PO₄ was used, acidify the mixture to a pH of 2-3 with 1 M HCl.[12]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).[4][12]

  • Purification:

    • Combine the organic layers and wash sequentially with 1 M HCl and brine.[4]

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.[4]

    • Further purification can be achieved by column chromatography or recrystallization if necessary.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification setup 1. Combine Reactants (Aryl Halide, Boronic Acid, Base) in Flask catalyst 2. Add Pd Catalyst (& Optional Ligand) setup->catalyst solvent 3. Add Solvent & Degas with N₂/Ar catalyst->solvent reflux 4. Heat to Reflux (80-100 °C) solvent->reflux monitor 5. Monitor by TLC reflux->monitor cool 6. Cool to RT & Acidify monitor->cool extract 7. Extract with Ethyl Acetate cool->extract wash 8. Wash with HCl & Brine extract->wash dry 9. Dry & Concentrate wash->dry purify 10. Purify (Chromatography) dry->purify

Workflow for Suzuki-Miyaura Coupling.

Catalytic Cycle of Suzuki-Miyaura Coupling

The efficacy of this compound in synthesis is best understood through the catalytic cycle of the Suzuki-Miyaura reaction. The cycle comprises three main steps.[16][17]

  • Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (R¹-X), inserting itself into the carbon-halogen bond. This oxidizes the palladium to a Pd(II) species.[17]

  • Transmetalation: In the presence of a base, the organic group (R²) from the boronic acid is transferred to the palladium center, displacing the halide. This forms a new Pd(II) intermediate.[17]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex are eliminated to form a new carbon-carbon bond (R¹-R²), which is the desired product. This step regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[17]

SuzukiCycle pd0 Pd(0)L₂ pd_add R¹-Pd(II)L₂-X pd0->pd_add Oxidative Addition pd_trans R¹-Pd(II)L₂-R² pd_add->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product r1x R¹-X (Aryl Halide) r1x->pd_add boronic R²-B(OH)₂ (Boronic Acid) boronic->pd_trans base Base (e.g., K₂CO₃) base->pd_trans

Catalytic Cycle of the Suzuki-Miyaura Reaction.

Safety and Handling

Proper handling of this compound is critical to ensure laboratory safety. The compound presents several hazards as defined by the Globally Harmonized System (GHS).[5][18]

Hazard CodeStatementClassification
H315 Causes skin irritationSkin Irritation, Category 2[5][18][19]
H319 Causes serious eye irritationEye Irritation, Category 2A[5][18][19]
H335 May cause respiratory irritationSpecific Target Organ Toxicity (Single Exposure), Category 3[5][19]
H302 Harmful if swallowedAcute Toxicity, Oral, Category 4[5]

Precautionary Measures:

  • Engineering Controls: Use only in a well-ventilated area, such as a chemical fume hood.[18][20] Ensure eyewash stations and safety showers are readily accessible.[20]

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[18][20] A dust mask is recommended if handling the powder outside of a fume hood.[18]

  • Handling: Avoid breathing dust.[20][21] Wash hands thoroughly after handling.[18][20] Avoid contact with skin, eyes, and clothing.[18]

  • Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place away from strong oxidizing agents and strong acids.[1][20]

References

2,5-Dimethylphenylboronic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2,5-Dimethylphenylboronic acid, a versatile reagent in modern organic synthesis. The document details its core physicochemical properties, a comprehensive experimental protocol for its application in Suzuki-Miyaura cross-coupling reactions, and a visualization of the reaction's catalytic cycle.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing essential information for reaction planning and stoichiometric calculations.

PropertyValue
Molecular Formula C₈H₁₁BO₂[1][2][3]
Molecular Weight 149.98 g/mol [1][3]
Appearance White to slightly yellow crystalline powder
CAS Number 85199-06-0[2]
Melting Point 192 °C

Application in Suzuki-Miyaura Cross-Coupling

This compound is a key building block in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, which is a fundamental method for the formation of carbon-carbon bonds. This reaction is instrumental in the synthesis of complex organic molecules, including pharmaceuticals and advanced materials.[2]

Experimental Protocol: Synthesis of 2-(2,5-dimethylphenyl)benzoic acid

This section provides a detailed methodology for the Suzuki-Miyaura coupling of this compound with 2-bromobenzoic acid. This protocol is specifically designed to address the challenges associated with sterically hindered substrates.[4]

Materials:

  • This compound

  • 2-Bromobenzoic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Anhydrous potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene (B28343)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 equivalent), this compound, and anhydrous potassium phosphate (K₃PO₄).[4]

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and RuPhos (0.04 equivalents) in a small volume of anhydrous toluene.[4]

  • Assembly and Degassing: Add the prepared catalyst mixture to the round-bottom flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the entire mixture by bubbling argon or nitrogen gas through the solvent for 15-20 minutes to ensure an inert atmosphere.[4]

  • Reaction Execution: Heat the reaction mixture to 100 °C under the inert atmosphere. Allow the reaction to proceed with vigorous stirring for 12-24 hours. The progress can be monitored using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[4]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully acidify the mixture to a pH of 2-3 using 1 M HCl.[4]

  • Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (three times with 50 mL). Combine the organic layers.

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product. Further purification can be achieved through techniques such as column chromatography or recrystallization.

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.[1][2][3] This cycle efficiently generates the desired biaryl product while regenerating the active palladium(0) catalyst.

Suzuki_Miyaura_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)Ln-X OxAdd->PdII_RX Transmetalation Transmetalation PdII_RX->Transmetalation PdII_R_R1 R-Pd(II)Ln-R' Transmetalation->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Product_out R-R' (Coupled Product) RedElim->Product_out RX_in R-X (Aryl Halide) RX_in->OxAdd Boronic_in R'-B(OH)₂ (this compound) + Base Boronic_in->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Synthesis of 2,5-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis routes for 2,5-dimethylphenylboronic acid, a valuable reagent in organic chemistry, particularly in the realm of cross-coupling reactions for pharmaceutical and materials science applications. This document details the most prevalent and effective synthetic methodologies, complete with experimental protocols and comparative data to aid researchers in their synthetic endeavors.

Grignard Reaction Route

The most common and well-established method for the synthesis of this compound involves the formation of a Grignard reagent from 1-bromo-2,5-dimethylbenzene, followed by its reaction with a trialkyl borate (B1201080) ester and subsequent acidic hydrolysis. This method is reliable and scalable, making it suitable for both laboratory and potential industrial applications.

Experimental Protocol

This protocol is adapted from a detailed procedure for the synthesis of a structurally similar compound, 2,6-dimethylphenylboronic acid, and incorporates best practices for Grignard-based boronic acid synthesis.

Materials:

  • 1-Bromo-2,5-dimethylbenzene

  • Magnesium turnings

  • Iodine (crystal)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Triisopropyl borate

  • 10% Aqueous hydrochloric acid (HCl)

  • Diethyl ether

  • 1 M Sodium hydroxide (B78521) (NaOH)

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Addition funnel

  • Magnetic stirrer with heating mantle

  • Inert gas (nitrogen or argon) supply

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Grignard Reagent Formation:

    • To a flame-dried three-necked flask equipped with a reflux condenser, an addition funnel, a magnetic stir bar, and under an inert atmosphere, add magnesium turnings (1.2 equivalents).

    • Add a single crystal of iodine to the magnesium.

    • In the addition funnel, prepare a solution of 1-bromo-2,5-dimethylbenzene (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 1-bromo-2,5-dimethylbenzene solution to the magnesium turnings to initiate the reaction, which is indicated by a color change and gentle reflux.

    • Once the reaction has started, add the remaining 1-bromo-2,5-dimethylbenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Borylation:

    • Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

    • Slowly add triisopropyl borate (1.5 equivalents) dropwise via a syringe or an addition funnel, maintaining the temperature below -70 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Hydrolysis and Work-up:

    • Cool the reaction mixture in an ice bath and slowly quench by adding 10% aqueous HCl until the solution is acidic (pH ~1-2).

    • Stir the mixture vigorously for 30 minutes.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic layers and wash with 1 M NaOH.

    • Separate the aqueous basic layer and acidify it with concentrated HCl to pH ~1-2, which should precipitate the boronic acid.

    • Extract the resulting aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine these final organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude this compound as a white solid.

    • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., water or a mixture of ether and hexanes).

Quantitative Data Summary

The following table summarizes typical quantitative data for the Grignard-based synthesis of arylboronic acids. Please note that the yield for this compound may vary based on specific reaction conditions and scale.

ParameterValueReference
Starting Material 1-Bromo-2,5-dimethylbenzeneGeneral Procedure
Key Reagents Magnesium, Triisopropyl borateGeneral Procedure
Solvent Anhydrous THFGeneral Procedure
Molar Ratio (Mg:Halide:Borate) 1.2 : 1.0 : 1.5Analogy to similar syntheses
Reaction Temperature (Grignard) Reflux in THF (~66 °C)General Procedure
Reaction Temperature (Borylation) -78 °C to room temperatureGeneral Procedure
Reaction Time (Grignard) 1-2 hours post-additionGeneral Procedure
Reaction Time (Borylation) OvernightGeneral Procedure
Reported Yield (for analogous compounds) ~80%[1]

Lithiation-Borylation Route (Alternative)

An alternative approach to the synthesis of arylboronic acids involves the direct lithiation of an aromatic C-H bond or a halogen-metal exchange, followed by quenching with a borate ester. This method can be advantageous for substrates that are not amenable to Grignard reagent formation.

General Concept

The synthesis would proceed via one of the following pathways:

  • Direct Lithiation: 2,5-dimethylbenzene could be directly lithiated using a strong organolithium base, such as n-butyllithium or sec-butyllithium, often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The resulting aryllithium species is then reacted with a trialkyl borate.

  • Halogen-Metal Exchange: 1-Bromo-2,5-dimethylbenzene can undergo a halogen-metal exchange with an organolithium reagent (typically n-butyllithium) at low temperatures to form the corresponding aryllithium intermediate, which is then quenched with a borate ester.

While this method is a powerful tool in organic synthesis, a specific, detailed protocol for the synthesis of this compound via this route is not as readily available in the literature as the Grignard approach. Researchers interested in this alternative should perform careful optimization of reaction conditions.

Visualizing the Synthesis

Grignard Synthesis Workflow

SynthesisWorkflow Grignard Synthesis of this compound cluster_start Starting Materials cluster_grignard Step 1: Grignard Reagent Formation cluster_borylation Step 2: Borylation cluster_workup Step 3: Hydrolysis & Work-up cluster_final Final Product start1 1-Bromo-2,5-dimethylbenzene grignard Formation of 2,5-Dimethylphenylmagnesium Bromide start1->grignard start2 Magnesium Turnings start2->grignard start3 Anhydrous THF start3->grignard reaction Reaction with Grignard Reagent at -78 °C grignard->reaction borate Triisopropyl Borate borate->reaction intermediate Boronate Ester Intermediate reaction->intermediate hydrolysis Acidic Hydrolysis (HCl) intermediate->hydrolysis extraction Solvent Extraction hydrolysis->extraction product This compound extraction->product

Caption: Workflow for the Grignard-based synthesis of this compound.

Logical Relationship of Synthesis Routes

LogicalRelationship cluster_grignard Grignard Route cluster_lithiation Lithiation-Borylation Route (Alternative) product This compound grignard_start 1-Bromo-2,5-dimethylbenzene grignard_reagent Grignard Reagent Formation (Mg, THF) grignard_start->grignard_reagent grignard_borylation Borylation (Trialkyl Borate) grignard_reagent->grignard_borylation grignard_borylation->product lith_start 1-Bromo-2,5-dimethylbenzene or 2,5-Dimethylbenzene lith_reagent Lithiation (Organolithium) lith_start->lith_reagent lith_borylation Borylation (Trialkyl Borate) lith_reagent->lith_borylation lith_borylation->product

References

2,5-Dimethylphenylboronic Acid: A Technical Guide to Safety and Hazards (GHS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylboronic acid (CAS No. 85199-06-0) is a versatile organoboron compound frequently utilized in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its application in the synthesis of complex molecules makes it a valuable reagent in pharmaceutical and agrochemical research and development.[1] Given its prevalence in the laboratory setting, a thorough understanding of its safety profile and associated hazards is paramount for ensuring safe handling and minimizing risk to personnel. This technical guide provides an in-depth overview of the safety and hazards of this compound, in accordance with the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding its behavior under various laboratory conditions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₁BO₂[1][2]
Molecular Weight 149.98 g/mol [1][2]
CAS Number 85199-06-0[2]
Appearance White to slightly yellow crystalline powder[1]
Melting Point 186-192 °C[1][3][4]
Boiling Point (Predicted) 305.1 ± 52.0 °C[4]
Density (Predicted) 1.07 ± 0.1 g/cm³[4]
Solubility Soluble in Methanol and DMSO (Slightly)[4][5]

GHS Hazard Classification and Labeling

This compound is classified as a hazardous substance under the GHS. The primary hazards are related to its irritant properties. A detailed breakdown of its GHS classification is provided in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryGHS PictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2Exclamation MarkWarning H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AExclamation MarkWarning H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)Exclamation MarkWarning H335: May cause respiratory irritation
Acute Toxicity (Oral)Category 4Exclamation MarkWarning H302: Harmful if swallowed

Note: The classification for Acute Toxicity (Oral) (H302) is reported by a smaller percentage of notifiers compared to the irritation hazards.[2]

The GHS hazard communication elements for this compound are visually summarized in the following diagram:

GHS_Hazard_Flowchart cluster_product This compound cluster_signal GHS Label Elements cluster_hazards Hazard Statements Product This compound CAS: 85199-06-0 Pictogram GHS07 Exclamation Mark SignalWord Signal Word: Warning H315 H315: Causes skin irritation H319 H319: Causes serious eye irritation H335 H335: May cause respiratory irritation H302 H302: Harmful if swallowed

GHS Hazard Summary for this compound

Precautionary Measures and Safe Handling

Adherence to the following precautionary statements is crucial for the safe handling of this compound.

Table 3: GHS Precautionary Statements for this compound

TypeCodePrecautionary Statement
Prevention P261Avoid breathing dust/fume/gas/mist/vapours/spray.
P264Wash skin thoroughly after handling.
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.
P280Wear protective gloves/protective clothing/eye protection/face protection.
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
P312Call a POISON CENTER/doctor if you feel unwell.
P330Rinse mouth.
P332 + P313If skin irritation occurs: Get medical advice/attention.
P337 + P313If eye irritation persists: Get medical advice/attention.
P362 + P364Take off contaminated clothing and wash it before reuse.
Storage P403 + P233Store in a well-ventilated place. Keep container tightly closed.
P405Store locked up.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols for Hazard Determination

The GHS classifications for this compound are determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). While specific test data for this compound is not publicly available, the methodologies for assessing its key hazards are outlined below.

Skin Irritation

The potential for skin irritation is typically assessed using the OECD Test Guideline 439 (In Vitro Skin Irritation: Reconstructed Human Epidermis Test Method) .[6] This in vitro method has largely replaced the traditional in vivo rabbit skin test (OECD TG 404) for animal welfare reasons.

Methodology of OECD TG 439:

  • Test System: A reconstructed human epidermis (RhE) model, which mimics the biochemical and physiological properties of the upper layers of human skin, is used.[7]

  • Procedure: The test chemical is applied topically to the RhE tissue. Following a defined exposure period, the chemical is removed by washing.

  • Viability Assessment: Cell viability is measured by the enzymatic conversion of a vital dye (e.g., MTT) into a colored formazan (B1609692) salt, which is then quantified spectrophotometrically.[7]

  • Classification: A reduction in cell viability below a defined threshold (≤ 50%) compared to a negative control indicates that the substance is an irritant (GHS Category 2).[8]

Eye Irritation

Serious eye irritation potential is evaluated based on OECD Test Guideline 405 (Acute Eye Irritation/Corrosion) .[9][10] A tiered testing strategy is employed to minimize animal testing.

Methodology of OECD TG 405:

  • Initial Assessment: A weight-of-the-evidence analysis of existing data is performed first.[9][10] In vitro or ex vivo tests are considered to predict corrosive or severe irritant properties.

  • In Vivo Test (if necessary): The test is typically conducted on a single albino rabbit initially.[11] A single dose of the substance is applied to the conjunctival sac of one eye.

  • Observation: The eye is examined for effects on the cornea, iris, and conjunctiva at specific intervals (e.g., 1, 24, 48, and 72 hours) and scored.[11]

  • Classification: A substance is classified as a serious eye irritant (GHS Category 2A) if it produces reversible eye irritation within a 21-day observation period.[12]

Acute Oral Toxicity

The classification "Harmful if swallowed" is determined through acute oral toxicity testing, following guidelines such as OECD Test Guideline 420 (Fixed Dose Procedure) , 423 (Acute Toxic Class Method) , or 425 (Up-and-Down Procedure) .[13]

Methodology of OECD TG 423 (Acute Toxic Class Method):

  • Principle: This is a stepwise procedure using a minimum number of animals.[14]

  • Procedure: The substance is administered orally to a group of animals (typically three female rats) at one of several fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[14]

  • Observation: The animals are observed for mortality and clinical signs of toxicity. The outcome of the first step determines the next dose level.

  • Classification: The substance is classified into a GHS category based on the dose at which mortality or evident toxicity is observed.

The relationship between these experimental assessments and the final GHS classification is illustrated in the workflow below.

Experimental_Workflow cluster_testing Toxicological Assessment cluster_classification GHS Classification TG439 OECD TG 439 In Vitro Skin Irritation H315_node H315: Causes skin irritation TG439->H315_node TG405 OECD TG 405 Acute Eye Irritation H319_node H319: Causes serious eye irritation TG405->H319_node TG423 OECD TG 423 Acute Oral Toxicity H302_node H302: Harmful if swallowed TG423->H302_node H335_node H335: May cause respiratory irritation STOT_SE Clinical Observation (e.g., during TG423) STOT_SE->H335_node

Workflow from Experimental Testing to GHS Classification

First Aid Measures

In case of exposure to this compound, the following first aid measures should be taken immediately:

  • Eye Contact: Rinse immediately and cautiously with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, get medical advice/attention. Take off contaminated clothing and wash it before reuse.

  • Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.

  • Ingestion: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.

Conclusion

This compound is a valuable chemical reagent with defined hazards. It is classified under GHS as a skin and serious eye irritant, may cause respiratory irritation, and may be harmful if swallowed. Researchers, scientists, and drug development professionals must handle this compound with appropriate engineering controls, personal protective equipment, and adherence to safe laboratory practices as outlined in this guide and the relevant Safety Data Sheets. A comprehensive understanding of its hazard profile, informed by standardized testing methodologies, is essential for mitigating risks and ensuring a safe research environment.

References

Solubility of 2,5-Dimethylphenylboronic Acid in Organic Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Dimethylphenylboronic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide leverages data from structurally similar compounds, namely phenylboronic acid and its substituted analogues, to provide insights into its expected solubility profile. The information herein is intended to support research, development, and formulation activities involving this compound.

Introduction to this compound

This compound is a member of the boronic acid class of organic compounds, characterized by a boronic acid functional group (-B(OH)₂) attached to a dimethylphenyl ring. It serves as a vital building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. Its utility extends to the synthesis of complex organic molecules, including pharmaceuticals and advanced materials. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification, and formulation development.

Solubility Profile

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For this compound, its solubility is influenced by the nature of the solvent, temperature, and the presence of impurities.

Qualitative Solubility

Direct quantitative solubility data for this compound is sparse in publicly available literature. However, qualitative information suggests the following:

SolventSolubility
Dimethyl Sulfoxide (DMSO)Slightly Soluble[1]
MethanolSlightly Soluble[1]
Quantitative Solubility of Analogous Compounds

To provide a more quantitative understanding, this guide presents solubility data for phenylboronic acid and isobutoxyphenylboronic acid isomers in various organic solvents. This data, obtained through a dynamic (synthetic) method, can serve as a valuable proxy for estimating the solubility behavior of this compound. The presence of two methyl groups on the phenyl ring of this compound, compared to the unsubstituted phenylboronic acid, is expected to increase its lipophilicity and potentially influence its solubility in organic solvents. Phenylboronic acid exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and very low solubility in hydrocarbons.[2][3]

Table 1: Mole Fraction Solubility (x) of Phenylboronic Acid in Various Organic Solvents at Different Temperatures [2][3]

Temperature (K)Chloroform (x)3-Pentanone (x)Acetone (x)Dipropyl Ether (x)Methylcyclohexane (x)
285.15-0.0150.0250.0350.0005
295.150.0120.0250.0400.0550.0008
305.150.0200.0400.0650.0850.0012
315.150.0320.0650.1000.1250.0018

Table 2: Mole Fraction Solubility (x) of Isobutoxyphenylboronic Acid Isomers in Various Organic Solvents at Different Temperatures [4]

SolventTemperature (K)o-Isobutoxyphenylboronic Acid (x)m-Isobutoxyphenylboronic Acid (x)p-Isobutoxyphenylboronic Acid (x)
Chloroform293.150.0450.0080.006
303.150.0750.0140.011
313.150.1200.0240.019
323.150.1850.0410.032
3-Pentanone293.150.1350.0280.022
303.150.1900.0450.036
313.150.2600.0700.057
323.150.3500.1050.088
Acetone293.150.1500.0400.032
303.150.2100.0620.051
313.150.2850.0920.075
323.150.3800.1300.105
Dipropyl Ether293.150.0400.0100.008
303.150.0650.0180.014
313.150.1000.0300.024
323.150.1500.0480.038
Methylcyclohexane293.150.00150.00040.0003
303.150.00250.00070.0005
313.150.00400.00120.0009
323.150.00650.00200.0015

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the dynamic (synthetic) method used to determine the solubility of boronic acids in organic solvents.[2][3][4]

Principle

The dynamic method involves preparing a biphasic sample of the solute (boronic acid) and the solvent of a known composition. The mixture is then heated at a controlled rate with vigorous stirring. The temperature at which the solid phase completely dissolves, resulting in a clear, single-phase solution, is recorded as the solubility temperature for that specific composition. The disappearance of turbidity is monitored, often using a light-based detection system.[2][4]

Materials and Equipment
  • Solute: this compound (or analogous boronic acid) of high purity.

  • Solvents: High-purity organic solvents.

  • Jacketed glass vessel.

  • Magnetic stirrer and stir bar.

  • Precision temperature probe (e.g., Pt100) with a resolution of ±0.01 K.

  • Heating/cooling circulator for temperature control.

  • Luminance probe or a light source and detector to measure turbidity.

  • Analytical balance with a precision of ±0.0001 g.

Procedure
  • Sample Preparation: Accurately weigh the boronic acid and the selected organic solvent into the jacketed glass vessel to prepare a mixture of a precise composition.

  • Heating and Stirring: Place the vessel in the heating/cooling circulator and begin vigorous stirring. Heat the mixture at a slow, constant rate (e.g., 0.3 K/h) to ensure thermal equilibrium.

  • Turbidity Measurement: Continuously monitor the turbidity of the mixture. This can be done visually or, for higher accuracy, by measuring the intensity of a light beam passing through the sample. As the solid dissolves, the turbidity decreases, and light transmission increases.

  • Determination of Solubility Temperature: The temperature at which the last solid particles disappear, and the solution becomes clear, is recorded as the equilibrium solubility temperature for that mole fraction.

  • Data Collection: Repeat the procedure for a range of compositions to generate a solubility curve (temperature vs. mole fraction).

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow of the dynamic solubility determination method.

SolubilityDeterminationWorkflow Dynamic Solubility Determination Workflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_analysis Data Analysis weigh_solute Weigh Solute mix Combine in Vessel weigh_solute->mix Precise Mass weigh_solvent Weigh Solvent weigh_solvent->mix Precise Mass heat_stir Heat & Stir (Controlled Rate) mix->heat_stir monitor_turbidity Monitor Turbidity heat_stir->monitor_turbidity record_temp Record T at Clear Point monitor_turbidity->record_temp Disappearance of Solid Phase repeat_exp Repeat for Different Compositions record_temp->repeat_exp plot_data Plot T vs. Mole Fraction repeat_exp->plot_data Generate Data Points end Final Solubility Data plot_data->end Solubility Curve

Caption: Workflow for Dynamic Solubility Determination.

Conclusion

This technical guide has provided a detailed overview of the solubility of this compound in organic solvents. While direct quantitative data remains limited, the provided information on analogous compounds offers valuable insights for researchers, scientists, and drug development professionals. The detailed experimental protocol for the dynamic method empowers researchers to determine the precise solubility of this compound in their specific solvent systems, thereby facilitating its effective use in synthesis, purification, and formulation.

References

Technical Guide: Stability and Storage of 2,5-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth overview of the stability and recommended storage conditions for 2,5-dimethylphenylboronic acid. A critical reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, its stability is paramount for ensuring reaction reproducibility and purity of the final products. This document outlines the key factors influencing its stability, including the inherent equilibrium with its cyclic anhydride (B1165640) (boroxine), potential degradation pathways, and recommended handling and storage practices. Furthermore, it provides adaptable experimental protocols for assessing the stability of this compound and related arylboronic acids.

Physicochemical Properties and Storage Recommendations

This compound is typically a white to slightly yellow or off-white crystalline powder.[1][2] General physicochemical and storage information compiled from various suppliers is summarized below.

Table 1: Physicochemical Properties and Recommended Storage Conditions for this compound

ParameterValueReferences
CAS Number 85199-06-0[1][3][4]
Molecular Formula C₈H₁₁BO₂[1][3]
Molecular Weight 149.98 g/mol [1][4]
Appearance White to slightly yellow crystalline powder/solid[1][2][5]
Melting Point 186-191 °C (lit.)[3]
Short-term Storage Room Temperature (Ambient)[1][2][6]
Long-term Storage Room Temperature, sealed in a dry, dark place. Some sources suggest refrigeration (2-8°C).[3][6][7]
Incompatibilities Strong oxidizing agents, strong acids.[7][8]

Core Stability Considerations and Degradation Pathways

The stability of this compound is influenced by several factors, with the formation of its cyclic anhydride (boroxine) being the most prominent. Other potential degradation pathways include oxidation and protodeboronation.

Boronic Acid–Boroxine (B1236090) Equilibrium

Arylboronic acids, including this compound, can undergo reversible dehydration to form a cyclic trimeric anhydride known as a boroxine.[9] This is a critical aspect of their chemistry as commercial batches of this compound often contain varying amounts of this anhydride.[5][10] The equilibrium between the boronic acid and the boroxine is influenced by the presence of water, temperature, and the solvent.

Boroxine_Equilibrium BoronicAcid 3 x this compound (Monomer) Boroxine 2,5-Dimethylphenylboroxine (Cyclic Trimer Anhydride) BoronicAcid->Boroxine - 3 H₂O (Dehydration) Boroxine->BoronicAcid + 3 H₂O (Hydrolysis) Water + 3 H₂O

Caption: Reversible equilibrium between this compound and its boroxine.

The presence of moisture will shift the equilibrium towards the monomeric boronic acid, while anhydrous conditions and elevated temperatures can favor the formation of the boroxine.[9] For applications where precise stoichiometry is crucial, it is important to be aware of this equilibrium.

Oxidative Degradation

Arylboronic acids are susceptible to oxidation, which can lead to the formation of the corresponding phenol (B47542) (2,5-dimethylphenol in this case). This degradation pathway can be initiated by atmospheric oxygen, peroxides present in solvents (e.g., aged ethers), or other oxidizing agents.[11] In the context of drug development, understanding this liability is crucial as the resulting phenolic impurity can have different pharmacological and toxicological profiles. A study on a peptide boronic acid derivative showed that the primary degradation pathway was oxidative, leading to the cleavage of the boronic acid group to yield an alcohol.[12]

Protodeboronation

Protodeboronation is a degradation pathway where the carbon-boron bond is cleaved, and the boron atom is replaced by a hydrogen atom, yielding the corresponding arene (p-xylene from this compound). This process is often catalyzed by acids or bases and can be accelerated by the presence of water and elevated temperatures.[11] While often considered a side reaction in cross-coupling chemistry, it represents a significant stability concern under certain conditions.

Degradation_Pathways cluster_main This compound cluster_products Degradation Products BoronicAcid C₈H₁₁BO₂ Boroxine Boroxine (Dehydration) BoronicAcid->Boroxine [H₂O] Phenol 2,5-Dimethylphenol (Oxidation) BoronicAcid->Phenol [O] Arene p-Xylene (Protodeboronation) BoronicAcid->Arene H⁺ / OH⁻

Caption: Key degradation pathways for this compound.

Experimental Protocols for Stability Assessment

The following are adaptable protocols for assessing the stability of this compound. These methods should be validated for specific applications.

Protocol: Monitoring Boroxine Formation by ¹H NMR Spectroscopy

This protocol allows for the qualitative and semi-quantitative assessment of the boronic acid to boroxine ratio.

Methodology:

  • Sample Preparation: Accurately weigh approximately 10 mg of this compound into an NMR tube.

  • Solvent Addition: Add 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Cap the tube and gently agitate to dissolve the sample.

  • Initial Spectrum Acquisition: Acquire a ¹H NMR spectrum immediately after dissolution.

  • Water Addition (Optional): To observe the hydrolysis of the boroxine back to the boronic acid, add a small, known amount of D₂O (e.g., 5-10 µL) to the NMR tube, shake well, and re-acquire the spectrum.

  • Data Analysis: Compare the integrals of the aromatic protons of the boronic acid and the boroxine. The chemical shifts of the boroxine protons are typically slightly different from those of the monomeric acid. The disappearance of boroxine signals and the corresponding increase in boronic acid signals upon addition of D₂O confirms the equilibrium.

Protocol: Stability Indicating HPLC Method Development

This protocol provides a framework for developing an HPLC method to quantify the purity of this compound and detect its degradation products.

Methodology:

  • Column and Mobile Phase Selection:

    • Column: A C18 reversed-phase column is a suitable starting point.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to suppress ionization and improve peak shape.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C.

    • Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature.

    • Oxidation: Treat a solution of the compound with 3% H₂O₂ at room temperature.

    • Thermal Stress: Expose a solid sample to elevated temperatures (e.g., 80°C).

    • Photostability: Expose a solution to UV light according to ICH Q1B guidelines.

  • Method Optimization: Inject samples from the forced degradation studies and the unstressed compound. Optimize the HPLC gradient to achieve baseline separation between the parent peak of this compound and all degradation product peaks.

  • Detection: Use a UV detector, monitoring at a wavelength where the parent compound and expected degradation products (e.g., 2,5-dimethylphenol) have significant absorbance (e.g., 220-280 nm).

  • Quantification: The percentage of degradation can be calculated by comparing the peak area of the parent compound in the stressed sample to that in an unstressed control, or by the area normalization method if all degradation products are accounted for.

Stability_Workflow cluster_stress Forced Degradation Acid Acid Hydrolysis Analysis Stability-Indicating HPLC Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Stress Thermal->Analysis Photo Photostability Photo->Analysis Sample This compound Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo Data Quantify Purity and Degradants Analysis->Data

Caption: General workflow for a forced degradation study.

Quantitative Stability Data for Analogous Arylboronic Acids

Table 2: Stability Data for Selected Arylboronic Acids (for comparative purposes)

CompoundConditionObservation/DataReference
3-Tolylboronic acid High pH (Basic)Accelerated protodeboronation[11]
3-Tolylboronic acid Strong Oxidizing AgentsRapid oxidative degradation[11]
Arylboronic acids (general) Presence of H₂OFacilitates protodeboronation, especially under basic conditions[11]
Peptide boronic acid H₂O₂Cleavage of boronic acid group to form an alcohol[12]

Conclusion and Best Practices

This compound is a stable compound when stored under appropriate conditions. The primary stability concern is its equilibrium with the corresponding boroxine, which is influenced by water content. To ensure the integrity and reactivity of this compound, the following best practices are recommended:

  • Storage: Store in a tightly sealed container in a dry, dark place at room temperature. For long-term storage, refrigeration (2-8°C) can be considered to minimize any potential thermal degradation.

  • Handling: Avoid exposure to moisture and air for extended periods. Use in a well-ventilated area, and avoid contact with strong oxidizing agents and strong acids.

  • Analysis: For applications requiring high precision, it is advisable to characterize the material to determine the boronic acid to boroxine ratio, for example, by ¹H NMR.

  • Reaction Setup: When used in reactions sensitive to water, ensure anhydrous conditions are maintained. When using solvents prone to peroxide formation (e.g., THF, diethyl ether), use fresh, inhibitor-free solvents to prevent oxidative degradation.

References

The Core Reactivity of Arylboronic Acids: A Technical Guide for Synthetic and Medicinal Chemists

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Arylboronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Their unique reactivity profile, characterized by a trifecta of key transformations—the Suzuki-Miyaura cross-coupling, protodeboronation, and oxidation—allows for the construction of complex molecular architectures with remarkable precision and efficiency. This technical guide provides an in-depth exploration of the fundamental reactivity of arylboronic acids, offering detailed experimental protocols, quantitative data, and mechanistic visualizations to empower researchers in their synthetic endeavors.

Synthesis of Arylboronic Acids

The accessibility of arylboronic acids is a cornerstone of their widespread utility. Several robust methods exist for their preparation, with the choice of method often dictated by the nature of the starting material and the desired substitution pattern.

From Aryl Halides via Lithiation or Grignard Reaction followed by Borylation

One of the most traditional and versatile methods for synthesizing arylboronic acids involves the reaction of an organometallic species, generated from an aryl halide, with a trialkyl borate (B1201080). This is followed by hydrolysis to afford the desired arylboronic acid.

Experimental Protocol: Synthesis of Phenylboronic Acid from Bromobenzene (B47551)

  • Reaction Setup: A dry three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet is charged with magnesium turnings (1.2 eq). The apparatus is flame-dried under a stream of nitrogen.

  • Grignard Reagent Formation: Anhydrous tetrahydrofuran (B95107) (THF) is added to the flask, followed by a small crystal of iodine to initiate the reaction. A solution of bromobenzene (1.0 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.

  • Borylation: The reaction mixture is cooled to -78 °C in a dry ice/acetone bath. A solution of trimethyl borate (1.5 eq) in anhydrous THF is then added dropwise, ensuring the temperature remains below -60 °C.

  • Hydrolysis and Work-up: After the addition is complete, the reaction is allowed to warm to room temperature and stirred overnight. The reaction is then quenched by the slow addition of 2 M hydrochloric acid. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., water or a mixture of hexanes and ethyl acetate) to yield phenylboronic acid as a white crystalline solid.

Palladium-Catalyzed Miyaura Borylation

The Miyaura borylation is a powerful method for the synthesis of arylboronic esters from aryl halides or triflates using a palladium catalyst and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). The resulting boronic esters are often more stable and easier to purify than the corresponding boronic acids and can be readily hydrolyzed if needed.

Experimental Protocol: Miyaura Borylation of an Aryl Bromide

  • Reaction Setup: To a Schlenk flask are added the aryl bromide (1.0 eq), bis(pinacolato)diboron (1.1 eq), potassium acetate (B1210297) (1.5 eq), and a palladium catalyst such as [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%).

  • Reaction Conditions: The flask is evacuated and backfilled with an inert gas (e.g., argon) three times. Anhydrous solvent (e.g., dioxane or DMSO) is then added. The reaction mixture is heated to 80-100 °C and stirred for several hours until completion, as monitored by TLC or GC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the arylboronic ester.

The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is arguably the most prominent application of arylboronic acids, enabling the formation of C(sp²)-C(sp²) bonds to construct biaryl and substituted aromatic systems. This reaction is a cornerstone of modern drug discovery and materials science.[1]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd Ar-X ArPdX Ar-Pd(II)-X L₂ OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation Ar'-B(OH)₂ Base ArPdAr Ar-Pd(II)-Ar' L₂ Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Ar-Ar' Protodeboronation ArylBOH2 Ar-B(OH)₂ ArH Ar-H ArylBOH2->ArH H⁺ or OH⁻ (H₂O) Oxidation ArylBOH2 Ar-B(OH)₂ Phenol Ar-OH ArylBOH2->Phenol [Oxidant] (e.g., H₂O₂, m-CPBA)

References

The Suzuki-Miyaura Cross-Coupling Reaction: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds, most notably for the synthesis of biaryls, polyolefins, and styrenes. Discovered by Nobel laureate Akira Suzuki, this palladium-catalyzed reaction couples an organoboron compound with an organohalide or triflate. Its significance in the pharmaceutical and materials science industries is immense, owing to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of its boronic acid reagents. This guide provides an in-depth overview of the reaction's core principles, quantitative performance metrics, and detailed experimental protocols for researchers, scientists, and professionals in drug development.

Core Mechanism: The Catalytic Cycle

The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst, which cycles between the Pd(0) and Pd(II) oxidation states. The cycle is generally understood to comprise three key steps: oxidative addition, transmetalation, and reductive elimination.[1]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organohalide (R¹-X) to a Pd(0) complex. This step, often the rate-determining one, forms a Pd(II) species, where the palladium has inserted itself into the carbon-halogen bond.[1]

  • Transmetalation: In this step, the organic group from the organoboron reagent (R²) is transferred to the palladium(II) complex. This process requires activation of the organoboron compound by a base, which forms a more nucleophilic boronate species. The halide or other leaving group on the palladium is replaced by the R² group.[1][2]

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments (R¹-R²) from the palladium center. This forms the desired carbon-carbon bond and regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Inputs cluster_products Outputs pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition product R¹-R² (Coupled Product) pd0->product pd2_trans R¹-Pd(II)L₂-R² pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination organohalide R¹-X (Organohalide) organohalide->pd2_ox organoboron R²-B(OR)₂ (Organoboron) organoboron->pd2_trans base Base (e.g., K₃PO₄) base->pd2_trans byproduct X-B(OR)₂

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Quantitative Data: Catalyst Performance and Reaction Yields

The efficiency of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, ligands, base, and solvent. High-throughput screening methods are often employed to rapidly identify optimal conditions for specific substrates.[3][4]

Table 1: Comparative Performance of Palladium Catalysts

The selection of the palladium source and associated ligand is critical for achieving high yields and catalyst efficiency. Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands) and N-Heterocyclic Carbenes (NHCs) often provide superior results, especially for challenging substrates like aryl chlorides.[5][6]

Catalyst SystemAryl HalideBoronic AcidBaseSolventTemp (°C)Time (h)Yield (%)Ref
Pd(PPh₃)₄1-chloro-2-nitrobenzenePhenylboronic acid--120 (MW)0.17>95[5]
Pd(OAc)₂ / SPhos4-ChlorotoluenePhenylboronic acidK₃PO₄Toluene (B28343)100198[5]
Pd(OAc)₂ / XPhos4-ChloroanisolePhenylboronic acidK₃PO₄Toluene100199[5]
Pd-PEPPSI-IPr4-IodoanisolePhenyl-B(dan)KOt-BuToluene70-91[7]
PdCl₂(dppf)4-IodoanisolePhenyl-B(dan)KOt-BuToluene70-89[7]
Table 2: Catalyst Efficiency - Turnover Number (TON) and Turnover Frequency (TOF)

For industrial applications, particularly in pharmaceutical manufacturing, high catalyst efficiency is paramount. Turnover Number (TON), the moles of product formed per mole of catalyst, and Turnover Frequency (TOF), the TON per unit time, are key metrics. Palladacycles and advanced ligand systems have enabled reactions with exceptionally high TONs and TOFs.[8]

Catalyst SystemSubstratesCatalyst Loading (mol%)TONTOF (h⁻¹)Ref
Dinorbornyl PalladacycleAryl Iodide, Arylboronic Acid10⁻⁹5 x 10⁹1 x 10⁹[8]
HFTPhos / Pd2-Bromo-1,3,5-triisopropylbenzene, Phenylboronic Acid0.00190,000-[9]
P1-L53-Bromoquinoline, Heteroaryl Boronic Ester->1000-[10]

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative procedures for the Suzuki-Miyaura cross-coupling reaction.

General Experimental Workflow

The typical workflow for a Suzuki-Miyaura reaction involves careful setup under an inert atmosphere, followed by heating, reaction monitoring, work-up, and purification.

Experimental_Workflow start Start setup Reaction Setup: - Oven-dried glassware - Add aryl halide, boronic acid, base, catalyst, ligand - Add anhydrous solvent start->setup inert Inert Atmosphere: - Evacuate and backfill with N₂ or Ar (3x) setup->inert reaction Reaction: - Heat to specified temperature with stirring inert->reaction monitoring Monitoring: - Track progress via TLC or LC-MS reaction->monitoring monitoring->reaction Incomplete cooldown Cool Down: - Cool to room temperature monitoring->cooldown Complete workup Work-up: - Dilute with organic solvent - Wash with water and brine cooldown->workup purification Purification: - Dry organic layer (e.g., Na₂SO₄) - Filter and concentrate - Purify by column chromatography workup->purification analysis Analysis: - Characterize product (NMR, MS, etc.) purification->analysis end End analysis->end

Caption: Generalized experimental workflow for a Suzuki-Miyaura reaction.
Protocol 1: General Procedure for Coupling of Aryl Halides

This protocol is a standard method for coupling aryl halides with arylboronic acids using a Buchwald ligand.[5]

  • Materials:

    • Aryl halide (1.0 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.01-0.02 mmol, 1-2 mol%)

    • SPhos ligand (0.012-0.024 mmol, 1.2-2.4 mol%)

    • Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol)

    • Anhydrous Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl halide, arylboronic acid, K₃PO₄, Pd(OAc)₂, and the SPhos ligand.

    • Evacuate the tube and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

    • Add anhydrous toluene via syringe.

    • Stir the mixture at 100 °C.

    • Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Ligand-Free Coupling in an Aqueous Medium

This protocol demonstrates a more environmentally friendly approach, avoiding organic solvents and phosphine ligands.[6]

  • Materials:

    • Aryl halide (1 mmol)

    • Arylboronic acid (1.2 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.5 mol%)

    • Water-Ethanol Biphasic (WEB) solvent (3 mL)

  • Procedure:

    • In a reaction vessel, combine the aryl halide, arylboronic acid, and Pd(OAc)₂ in the WEB solvent.

    • Stir the mixture vigorously at room temperature for the required time (monitoring by TLC).

    • After the reaction is complete, extract the mixture four times with diethyl ether (4 x 10 mL).

    • Combine the organic layers and purify by column chromatography over silica gel (eluent: n-hexane/ethyl acetate) to obtain the desired product.

Applications in Drug Discovery and Development

The Suzuki-Miyaura reaction is one of the most frequently used transformations in the pharmaceutical industry, second only to amide bond formation. Its reliability and broad substrate scope make it an invaluable tool for synthesizing complex molecules, including active pharmaceutical ingredients (APIs). The reaction is instrumental in creating the biaryl scaffolds that are prevalent in many drugs. For instance, it is a key step in the synthesis of drugs like Losartan (an angiotensin II receptor antagonist) and a variety of kinase inhibitors used in oncology.[11] The development of highly active catalysts with low palladium loading has also made the reaction economically viable for large-scale industrial synthesis.[8]

References

role of boronic acids in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Role of Boronic Acids in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boronic acids, and their corresponding boronate esters, have become an indispensable class of reagents in modern organic synthesis.[1] Characterized by a carbon-boron bond with two hydroxyl groups attached to the boron atom, these compounds exhibit a unique combination of stability, versatility, and relatively low toxicity.[2][3][4] First synthesized in 1860, their utility has expanded dramatically, moving from chemical curiosities to foundational building blocks in academia and industry.[4][5] Their mild Lewis acidity and the ability to participate in a vast array of chemical transformations have cemented their role as crucial intermediates.[2]

The significance of boronic acids was prominently recognized with the 2010 Nobel Prize in Chemistry awarded for the development of palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a prime example.[6] Beyond their celebrated role in carbon-carbon bond formation, boronic acids are integral to the construction of carbon-heteroatom bonds, serve as catalysts in their own right, function as protecting groups for diols, and act as molecular recognition elements in chemical biology and medicinal chemistry.[7][8][9] Their application spans from the synthesis of complex natural products and polymers to the development of blockbuster pharmaceuticals like the proteasome inhibitor Bortezomib (Velcade®).[5][8][10]

This guide provides a detailed exploration of the core applications of boronic acids in organic synthesis, complete with reaction mechanisms, quantitative data, and experimental protocols for key transformations.

Core Applications in Cross-Coupling Reactions

The most profound impact of boronic acids has been in the domain of transition metal-catalyzed cross-coupling reactions. These reactions allow for the precise and efficient construction of bonds, forming the backbone of many complex molecules.[11]

A. The Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry, enabling the formation of a carbon-carbon single bond by coupling an organoboron species (typically a boronic acid or ester) with an organohalide or pseudohalide (like a triflate) using a palladium catalyst and a base.[6][12] This reaction is widely used to synthesize biaryls, polyolefins, and styrenes.[6]

Reaction Mechanism

The catalytic cycle is generally understood to involve three key steps:[13][14]

  • Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) intermediate.[13][14]

  • Transmetalation: The base activates the boronic acid (R²-B(OH)₂), forming a boronate species that transfers its organic group (R²) to the palladium center, displacing the halide.[13][15]

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the final product (R¹-R²) and regenerating the Pd(0) catalyst.[13][14]

References

Methodological & Application

Application Notes and Protocols for 2,5-Dimethylphenylboronic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide is particularly valuable in the synthesis of biaryl and substituted aromatic compounds, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[3][4] 2,5-Dimethylphenylboronic acid is a key building block in this context, offering a sterically hindered yet reactive coupling partner for the synthesis of complex organic molecules. The presence of two methyl groups on the phenyl ring can influence the conformational properties and biological activity of the resulting biphenyl (B1667301) derivatives.[4][5]

This document provides detailed protocols and application notes for the use of this compound in Suzuki coupling reactions, including tabulated quantitative data, experimental methodologies, and visualizations of the catalytic cycle and experimental workflow.

Data Presentation

The following tables summarize quantitative data for the Suzuki coupling of this compound with various aryl halides under different reaction conditions.

Table 1: Suzuki Coupling of this compound with Various Aryl Halides

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
2-Bromobenzoic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3)Toluene10012-24>95
4-BromoacetophenonePdCl₂(dppf) (3)-K₂CO₃ (2)1,4-Dioxane8012~90
1-Bromo-4-nitrobenzenePd(PPh₃)₄ (5)-Na₂CO₃ (2)Toluene/EtOH/H₂O806High
2-BromopyridinePd₂(dba)₃ (2)SPhos (4)K₃PO₄ (2)Toluene10016Good
4-ChloroanisolePd(OAc)₂ (2)PCy₃ (4)K₃PO₄ (3)Dioxane/H₂O10018Moderate

Table 2: Optimization of Reaction Conditions for the Coupling of this compound with 2-Bromobenzoic Acid

ParameterCondition 1Condition 2Condition 3
Catalyst Pd(OAc)₂Pd(PPh₃)₄PdCl₂(dppf)
Ligand RuPhos--
Base K₃PO₄K₂CO₃Cs₂CO₃
Solvent TolueneDioxaneDMF
Temperature 100°C80°C110°C
Yield >95%~85%~90%

Experimental Protocols

General Protocol for the Suzuki Coupling of this compound with an Aryl Halide

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)

  • Ligand (if required, e.g., phosphine-based ligands like RuPhos, SPhos, PCy₃)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equiv)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)

  • Degassing equipment (e.g., nitrogen or argon line)

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle/oil bath

  • Work-up and purification supplies (separatory funnel, ethyl acetate (B1210297), brine, anhydrous sodium sulfate, silica (B1680970) gel for column chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (2-3 equiv).

  • Catalyst and Ligand Addition: In a separate vial, pre-mix the palladium catalyst and the ligand (if used) in a small amount of the anhydrous solvent. Add this mixture to the reaction flask.

  • Solvent Addition and Degassing: Add the anhydrous solvent to the reaction flask to achieve a suitable concentration (typically 0.1-0.5 M with respect to the aryl halide). Degas the reaction mixture by bubbling nitrogen or argon through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If the reaction mixture is basic, acidify with 1 M HCl to a pH of ~2-3.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure biphenyl product.

Mandatory Visualizations

Suzuki_Catalytic_Cycle Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArX Aryl Halide (Ar-X) ArX->OxAdd PdII_1 Ar-Pd(II)(X)L2 OxAdd->PdII_1 Transmetalation Transmetalation PdII_1->Transmetalation Base Base (e.g., OH⁻) BoronicAcid Ar'B(OH)₂ (2,5-Dimethylphenyl boronic acid) Base->BoronicAcid Boronate Ar'B(OH)₃⁻ BoronicAcid->Boronate Boronate->Transmetalation PdII_2 Ar-Pd(II)(Ar')L2 Transmetalation->PdII_2 RedElim Reductive Elimination PdII_2->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl (Ar-Ar') RedElim->Product Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aryl Halide, This compound, and Base catalyst_prep Prepare Catalyst/Ligand Mixture add_catalyst Add Catalyst Mixture to Flask reagents->add_catalyst catalyst_prep->add_catalyst add_solvent Add Anhydrous Solvent add_catalyst->add_solvent degas Degas with N₂ or Ar add_solvent->degas heat Heat to Desired Temperature degas->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool acidify Acidify (if necessary) cool->acidify extract Extract with Ethyl Acetate acidify->extract wash Wash with Water and Brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Biphenyl Product purify->product PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Promotes Biphenyl_Inhibitor Biphenyl Derivative (Potential Inhibitor) Biphenyl_Inhibitor->PI3K Inhibition Biphenyl_Inhibitor->Akt Inhibition Biphenyl_Inhibitor->mTORC1 Inhibition

References

Application Notes and Protocols: The Use of 2,5-Dimethylphenylboronic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylboronic acid is a versatile and valuable reagent in modern pharmaceutical synthesis. Its unique structural features and reactivity make it a crucial building block for the construction of complex organic molecules, particularly in the synthesis of biaryl and heteroaryl scaffolds that are prevalent in a wide range of biologically active compounds. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceuticals, with a focus on antimicrobial agents and kinase inhibitors.

Core Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis lies in its utility as a coupling partner in the Suzuki-Miyaura cross-coupling reaction.[1][2] This palladium-catalyzed reaction allows for the formation of a carbon-carbon bond between the 2,5-dimethylphenyl group and various aryl or heteroaryl halides, providing a robust and efficient method for the synthesis of complex molecular architectures.[1][2]

Key Advantages in Drug Discovery:
  • Structural Motif: The 2,5-dimethylphenyl moiety is a common feature in many bioactive molecules, contributing to favorable pharmacokinetic and pharmacodynamic properties.

  • Versatility: It can be coupled with a wide range of aryl and heteroaryl halides, enabling the synthesis of diverse compound libraries for drug discovery.

  • Stability: this compound is a relatively stable boronic acid, making it easy to handle and store.

Application Note I: Synthesis of Novel Antimicrobial Agents

The emergence of multidrug-resistant (MDR) pathogens presents a significant global health challenge. The 2,5-dimethylphenyl scaffold has been identified as a privileged structure in the design of novel antimicrobial agents with potent activity against these challenging pathogens.

Synthesis of N-2,5-Dimethylphenylthioureido Acid Derivatives

A series of N-2,5-dimethylphenylthioureido acid derivatives incorporating a thiazole (B1198619) ring have been synthesized and shown to exhibit significant antibacterial and antifungal activity. These compounds are typically synthesized via a multi-step process starting from 2,5-dimethylaniline.

Experimental Workflow for the Synthesis of Antimicrobial Thiazole Derivatives

G cluster_0 Step 1: Formation of Thiourea cluster_1 Step 2: Synthesis of Thioureido Acid cluster_2 Step 3: Hantzsch Thiazole Synthesis cluster_3 Biological Evaluation A 2,5-Dimethylaniline C Isothiocyanate Intermediate A->C Reaction with B B Thiophosgene E 3-(1-(2,5-Dimethylphenyl)thioureido)propanoic acid C->E Reaction with D D β-Alanine G N-2,5-Dimethylphenyl- substituted Thiazole Derivatives E->G Reaction with F F α-Bromoacetophenones H Antimicrobial Activity Testing (MIC determination) G->H DHFR_Pathway DHF Dihydrofolate (DHF) THF Tetrahydrofolate (THF) DHF->THF Reduction DNA_Synthesis DNA Synthesis (Purines & Thymidylate) THF->DNA_Synthesis One-carbon metabolism NADPH NADPH NADP NADP+ DHFR Dihydrofolate Reductase (DHFR) Inhibitor N-2,5-Dimethylphenyl Thiazole Derivative Inhibitor->DHFR Inhibition Cell_Death Bacterial Cell Death DNA_Synthesis->Cell_Death Disruption leads to G A This compound C Suzuki-Miyaura Coupling A->C B Halogenated Heterocyclic Core (e.g., Pyrimidine, Pyridine) B->C D Biaryl Kinase Inhibitor Scaffold C->D E Further Functionalization D->E F Final Kinase Inhibitor E->F MEK_ERK_Pathway RAS RAS BRAF BRAF RAS->BRAF MEK MEK1/2 BRAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activation Cell_Proliferation Cell Proliferation & Survival Transcription_Factors->Cell_Proliferation Gene Expression MEK_Inhibitor MEK Inhibitor (e.g., Trametinib) MEK_Inhibitor->MEK Inhibition

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2,5-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing 2,5-dimethylphenylboronic acid. This versatile building block is instrumental in the synthesis of complex biaryl and heteroaryl structures, which are key motifs in pharmaceuticals, agrochemicals, and materials science.

Introduction

The Suzuki-Miyaura cross-coupling is a powerful and widely used method for the formation of carbon-carbon bonds.[1] The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as this compound, with an organic halide or triflate.[2] This methodology is favored for its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the boronic acid reagents.[3] The use of this compound allows for the introduction of a sterically hindered 2,5-dimethylphenyl group, which can be crucial for modulating the physicochemical and pharmacological properties of target molecules.

Reaction Mechanism

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)L₂-R² Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Regeneration of Catalyst Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ Borate [R²-B(OH)₃]⁻ BoronicAcid->Borate + OH⁻ Base Base Borate->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Data Presentation

The efficiency of the Suzuki-Miyaura coupling with this compound is highly dependent on the choice of catalyst, ligand, base, and solvent, as well as the nature of the coupling partner. The following tables summarize typical reaction conditions and yields for the coupling of this compound with various aryl halides.

Table 1: Coupling with Aryl Bromides
EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromobenzoic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene (B28343)10012-2485-95
24-BromoanisolePd(PPh₃)₄ (3)-K₂CO₃Toluene/EtOH/H₂O8012~90
31-Bromo-4-nitrobenzenePdCl₂(dppf) (2)-Cs₂CO₃Dioxane908>95
42-BromotoluenePd₂(dba)₃ (1.5)SPhos (3)K₃PO₄Toluene/H₂O10018~80
Table 2: Coupling with Aryl Chlorides
EntryAryl ChlorideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-ChloroanisolePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane/H₂O10018Good Conversion[4]
24-ChlorotoluenePd(OAc)₂ (2)Buchwald Ligand (e.g., SPhos)K₃PO₄t-BuOH/H₂O10024Moderate-Good
31-Chloro-4-nitrobenzenePEPPSI-IPr (3)-K₂CO₃Dioxane11012High

Yields are approximate and can vary based on the specific reaction scale and conditions. It is recommended to optimize conditions for each specific substrate.

Experimental Protocols

The following are detailed protocols for the palladium-catalyzed cross-coupling of this compound with an aryl bromide. These can be adapted for other aryl halides with appropriate modifications to the catalyst system and reaction conditions.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-Bromobenzoic Acid

This protocol is optimized for the synthesis of sterically hindered biaryls.[4]

Materials:

  • This compound (1.5 equiv)

  • 2-Bromobenzoic acid (1.0 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (4 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Dry round-bottom flask with a magnetic stir bar and reflux condenser

  • Inert atmosphere setup (e.g., Schlenk line or nitrogen/argon balloon)

  • Heating mantle or oil bath

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 2-bromobenzoic acid (1.0 equiv), this compound (1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.

  • Addition of Catalyst and Solvent: Add the catalyst mixture to the reaction flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.[4]

  • Degassing: Degas the reaction mixture by bubbling a gentle stream of nitrogen or argon through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.[4]

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).[4]

    • Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 2-(2,5-dimethylphenyl)benzoic acid.

Experimental_Workflow Start Start Setup Reaction Setup: - Add reactants and base to flask - Inert atmosphere Start->Setup Catalyst Catalyst Preparation & Addition: - Pre-mix Pd(OAc)₂ and RuPhos - Add to reaction flask Setup->Catalyst Solvent Add Anhydrous Toluene Catalyst->Solvent Degas Degas with N₂ or Ar Solvent->Degas React Heat to 100 °C (12-24 h) Degas->React Monitor Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete Workup Work-up: - Cool to RT - Acidify with HCl - Extract with Ethyl Acetate Monitor->Workup Reaction Complete Purify Purification: - Dry over MgSO₄ - Concentrate - Column Chromatography Workup->Purify Product Pure Product Purify->Product

General Experimental Workflow

Troubleshooting

  • Low Yield:

    • Ensure all reagents are pure and solvents are anhydrous and properly degassed.

    • Confirm the activity of the palladium catalyst.

    • Consider a different ligand, as sterically hindered substrates may require specific ligands for efficient coupling. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are often effective.[5]

    • The choice of base can be critical; consider screening other bases such as Cs₂CO₃ or K₂CO₃.

  • Side Reactions:

    • Homocoupling of the boronic acid can occur, especially in the presence of oxygen.[6] Thorough degassing is crucial.

    • Protodeboronation (hydrolysis of the boronic acid) can be a competing pathway, particularly with heteroarylboronic acids or under prolonged heating in aqueous basic conditions. Using anhydrous conditions or boronate esters can mitigate this issue.[1]

Safety Information

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be handled with care.

  • Bases such as potassium phosphate are corrosive.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

By following these guidelines and protocols, researchers can effectively utilize this compound in palladium-catalyzed cross-coupling reactions to synthesize a wide array of valuable compounds.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2,5-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biaryl motifs are fundamental structural units in a vast array of pharmaceuticals, agrochemicals, and advanced materials.[1] Their synthesis is a cornerstone of modern organic chemistry, with the Suzuki-Miyaura cross-coupling reaction being one of the most powerful and versatile methods for forming the requisite carbon-carbon bond.[1][2][3] This palladium-catalyzed reaction couples an organoboron species, such as a boronic acid, with an organic halide.[3][4]

2,5-Dimethylphenylboronic acid is a valuable building block for introducing a sterically hindered 2,5-dimethylphenyl group. The synthesis of biaryls incorporating this moiety can be challenging due to the steric hindrance around the coupling site, which can impede the catalytic cycle.[1] These application notes provide optimized protocols and guidance for the successful synthesis of biaryl compounds using this compound, with a focus on overcoming steric challenges and achieving high yields. The resulting biaryl compounds have significant potential in drug discovery and materials science.[5][6][7]

The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide, forming a Pd(II) complex.[3]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products pd0 Pd(0)L_n pd_oxidative Ar-Pd(II)(X)L_n pd0->pd_oxidative Oxidative Addition pd_transmetal Ar-Pd(II)(Ar')L_n pd_oxidative->pd_transmetal Transmetalation pd_transmetal->pd0 Reductive Elimination biaryl Ar-Ar' (Biaryl Product) pd_transmetal->biaryl aryl_halide Ar-X (Aryl Halide) aryl_halide->pd_oxidative boronic_acid Ar'-B(OH)₂ (2,5-Dimethylphenyl- boronic Acid) boronic_acid->pd_transmetal base Base (e.g., K₃PO₄) base->pd_transmetal Activation caption Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. Simplified Suzuki-Miyaura Catalytic Cycle.

Application Notes: Optimizing the Coupling Reaction

The successful coupling of this compound, a sterically hindered substrate, requires careful optimization of reaction parameters.

  • Catalyst and Ligand Selection: For sterically demanding substrates, the choice of phosphine (B1218219) ligand is crucial for achieving high yields.[1] Bulky, electron-rich phosphine ligands, such as 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) or SPhos, are often effective as they promote the formation of the active monoligated palladium species and facilitate the reductive elimination step.[1][8] Palladium(II) acetate (B1210297) (Pd(OAc)₂) is a common and effective palladium source.[1][9]

  • Base: The base plays a critical role in activating the boronic acid for transmetalation. Inorganic bases are commonly used. Potassium phosphate (B84403) (K₃PO₄) is often an excellent choice for hindered couplings.[1] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the specific substrates and solvent system.

  • Solvent: Aprotic polar solvents are typically used. Anhydrous toluene (B28343) is a reliable choice for many Suzuki couplings, especially at elevated temperatures.[1] Other common solvents include dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), often with the addition of water to aid in dissolving the base and facilitating the catalytic cycle.[9][10]

  • Temperature: Reactions involving sterically hindered substrates often require elevated temperatures to proceed at a reasonable rate. A reaction temperature of 100 °C is a good starting point.[1]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, it is essential to perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst degradation and the formation of homocoupling byproducts.[1][3] Degassing the solvent is a critical step.[1]

Table 1: Summary of Common Reaction Conditions for Hindered Suzuki Couplings
ParameterRecommended ConditionRationale / Notes
Aryl Halide Aryl Bromide or IodideMore reactive than aryl chlorides.
Boronic Acid This compound (1.1 - 1.5 equiv)A slight excess is used to ensure complete consumption of the aryl halide.
Catalyst Palladium(II) Acetate (Pd(OAc)₂) (1-5 mol%)Common, effective Pd(II) precatalyst.[1][9]
Ligand RuPhos, SPhos, P(tBu)₃ (2-10 mol%)Bulky, electron-rich ligands are essential for sterically hindered substrates.[1][8]
Base K₃PO₄ (2-3 equiv)Strong, non-nucleophilic base effective for hindered couplings.[1]
Solvent Anhydrous Toluene or Dioxane/Water mixtureToluene is effective for high-temperature reactions; aqueous mixtures can enhance reaction rates.[1][9]
Temperature 80 - 110 °CHigher temperatures are often required to overcome the activation energy for hindered substrates.[1]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and degradation of the Pd(0) catalyst.[1]

Experimental Protocol: Synthesis of 2-(2,5-dimethylphenyl)benzoic acid

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid with this compound.[1]

Materials
  • 2-Bromobenzoic acid

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment
  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Schlenk line or inert gas (Argon/Nitrogen) supply

  • Separatory funnel

  • Rotary evaporator

Experimental_Workflow start Start setup Reaction Setup: - Add 2-bromobenzoic acid, this compound, and K₃PO₄ to a dry flask. start->setup catalyst Catalyst Preparation: - Pre-mix Pd(OAc)₂ and RuPhos in anhydrous toluene. setup->catalyst addition Reagent Addition: - Add catalyst mixture and anhydrous toluene to the flask. catalyst->addition degas Degassing: - Bubble Argon or Nitrogen through the mixture for 15-20 minutes. addition->degas reaction Reaction: - Heat to 100 °C under inert atmosphere. - Stir vigorously for 12-24 hours. degas->reaction monitor Monitoring: - Track progress by TLC or LC-MS. reaction->monitor monitor->reaction Incomplete workup Work-up: - Cool to room temperature. - Acidify with 1 M HCl to pH 2-3. monitor->workup Complete extraction Extraction: - Transfer to a separatory funnel. - Extract with ethyl acetate (3x). workup->extraction wash Wash: - Wash combined organic layers with brine. extraction->wash dry Drying: - Dry organic layer over anhydrous MgSO₄. wash->dry concentrate Concentration: - Filter and concentrate using a rotary evaporator. dry->concentrate purify Purification (Optional): - Recrystallization or column chromatography. concentrate->purify end End: Isolated Biaryl Product purify->end

Caption: Figure 2. General workflow for Suzuki-Miyaura coupling.

Procedure
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (K₃PO₄) (2.5 equiv).[1]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask under a positive pressure of inert gas.[1]

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.[1]

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.[1]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[1]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.[1][11]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers.[1]

  • Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.

Data Presentation: Substrate Scope

The optimized protocol is applicable to a range of aryl halides. The following table provides representative examples of biaryl synthesis using this compound.

Table 2: Examples of Biaryl Synthesis with this compound
EntryAryl HalideProductConditionsYield (%)
12-Bromobenzoic acid2-(2,5-Dimethylphenyl)benzoic acidPd(OAc)₂, RuPhos, K₃PO₄, Toluene, 100 °C, 18h[1]>90% (Typical)
24-Bromoacetophenone4-Acetyl-2',5'-dimethylbiphenylPd(PPh₃)₄, Na₂CO₃, n-propanol/H₂O, Reflux, 1h[9]85-95%
33-Iodopyridine3-(2,5-Dimethylphenyl)pyridinePdCl₂(dppf), K₂CO₃, Dioxane/H₂O, 90 °C, 12h80-90%
41-Bromo-4-nitrobenzene2',5'-Dimethyl-4-nitrobiphenylPd(PPh₃)₄, K₃PO₄, Dioxane/H₂O, 90 °C, 12h[10]~88%
52-Chloropyridine2-(2,5-Dimethylphenyl)pyridinePd₂(dba)₃, SPhos, K₃PO₄, Toluene, 100 °C, 24h75-85%

Yields are representative and may vary based on specific reaction scale and purity of reagents.

Applications in Research and Drug Development

The biaryl structures synthesized using this compound are important precursors in medicinal chemistry and materials science.

  • Pharmaceuticals: Many non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents contain a biaryl core.[6] The 2,5-dimethylphenyl group can be strategically incorporated to modulate the pharmacological properties of a drug candidate, such as its binding affinity to a target protein or its metabolic stability.

  • Advanced Materials: Biaryl compounds are key components in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and specialty polymers. The steric bulk of the 2,5-dimethylphenyl group can influence the photophysical properties and morphology of these materials.

  • Ligand Synthesis: Chiral biaryl phosphines are a critical class of ligands for asymmetric catalysis.[12] The synthetic routes described here can be adapted to produce precursors for such high-value ligands.

References

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling with Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl structures.[1][2][3] This palladium-catalyzed reaction joins an organoboron species (like a phenylboronic acid) with an organohalide or triflate.[3] Its significance in medicinal chemistry and materials science is immense, largely due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[1][4]

This document provides a detailed protocol for performing Suzuki-Miyaura reactions with a focus on substituted phenylboronic acids. It includes guidance on optimizing reaction conditions based on the electronic and steric nature of the substituents and presents tabulated data from various studies to guide experimental design.

Catalytic Cycle of the Suzuki-Miyaura Reaction

The reaction mechanism proceeds through a catalytic cycle involving a palladium catalyst. The generally accepted steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[2][3][5][6]

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X (Intermediate B) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' (Intermediate E) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product Biaryl Product (Ar-Ar') RedElim->Product ArylHalide Aryl Halide (Ar-X) ArylHalide->OxAdd BoronicAcid Boronate Complex ([Ar'B(OH)₃]⁻) BoronicAcid->Transmetalation Base Base Base->BoronicAcid BoronicAcid_pre Boronic Acid (Ar'-B(OH)₂) BoronicAcid_pre->Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a starting point for the coupling of an aryl halide with a substituted phenylboronic acid. Optimization may be required based on the specific substrates used.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Substituted phenylboronic acid (1.1 - 1.5 mmol, 1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (0.5 - 5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos, P(t-Bu)₃)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0 - 3.0 equiv)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF, DMF)

  • Round-bottom flask or reaction vial

  • Magnetic stir bar

  • Condenser and inert gas line (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add the aryl halide (1.0 mmol), substituted phenylboronic acid (1.1 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%), and base (e.g., K₂CO₃, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. Running the reaction under an inert atmosphere is recommended.[1]

  • Solvent Addition: Add the anhydrous solvent (e.g., Dioxane, 5 mL) via syringe.

  • Heating and Stirring: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 1 to 24 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.

    • Separate the organic layer. Extract the aqueous layer with the organic solvent (2x).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

Experimental_Workflow arrow arrow start Start reagents 1. Add Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) to a dry flask. start->reagents inert 2. Establish Inert Atmosphere (Purge with N₂ or Ar) reagents->inert solvent 3. Add Anhydrous Solvent inert->solvent react 4. Heat and Stir (e.g., 80-110 °C) solvent->react monitor 5. Monitor Reaction Progress (TLC, LC-MS) react->monitor workup 6. Aqueous Work-up (Extraction & Drying) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify end End (Pure Biaryl Product) purify->end

Caption: General experimental workflow for the Suzuki-Miyaura reaction.

Data Presentation: Reaction Conditions and Yields

The choice of catalyst, ligand, base, and solvent significantly impacts the reaction outcome, especially when dealing with electronically or sterically demanding substrates.

Table 1: Effect of Phenylboronic Acid Substitution on Reaction Yields

This table summarizes typical conditions and yields for the coupling of various substituted phenylboronic acids with aryl bromides.

Phenylboronic Acid SubstituentAryl HalideCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
H (Unsubstituted) 4-BromoacetophenonePd(PPh₃)₄ (3)Na₂CO₃ (2)Toluene/H₂O801295[7]
4-MeO (Electron-Donating) BromobenzenePd(OAc)₂/SPhos (2)K₃PO₄ (2)Toluene100298[7]
4-CF₃ (Electron-Withdrawing) 4-BromotoluenePd₂(dba)₃/t-Bu₃P (1.5)K₃PO₄ (3)Dioxane801694[8]
2-Me (Sterically Hindered) 4-ChlorotoluenePd(OAc)₂/RuPhos (2)K₃PO₄ (2)t-AmylOH1101892[9]
2-MeO (Potential Chelation) 3,4,5-tribromo-2,6-dimethylpyridine (B2990383)Pd(dppf)Cl₂ (5)Cs₂CO₃ (3)Dioxane10024>95 (total)[10][11]
4-NO₂ (Strongly EWG) 4-BromoanisolePd(OAc)₂ (3)K₂CO₃ (2)DMF1001288

Note on Substituent Effects:

  • Electron-Donating Groups (EDGs) on the phenylboronic acid generally accelerate the transmetalation step.[12]

  • Electron-Withdrawing Groups (EWGs) on the aryl halide facilitate the initial oxidative addition step.[12] The most favorable combination is often an electron-rich boronic acid and an electron-poor aryl halide.

  • Sterically Hindered Substrates , such as those with ortho-substituents, often require more specialized, bulky phosphine (B1218219) ligands (e.g., SPhos, XPhos, RuPhos, or t-Bu₃P) and stronger bases (e.g., K₃PO₄) to achieve high yields.[4][9][13]

Table 2: Optimization of Reaction Parameters for a Model Reaction

This table illustrates how changing parameters can affect the outcome of the coupling between 2-bromotoluene (B146081) (a sterically hindered aryl halide) and phenylboronic acid.

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Yield (%)
Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane10045
Pd₂(dba)₃ (1)NoneCs₂CO₃ (2)Toluene11030
Pd(OAc)₂ (2)SPhos (4) K₃PO₄ (2) Toluene 100 96
Pd(PPh₃)₄ (4)NoneK₂CO₃ (2)DMF10065
PdCl₂(dppf) (3)NoneNa₂CO₃ (2)Dioxane/H₂O8578

Data in Table 2 is representative and compiled for illustrative purposes based on general findings in the literature.

Key Considerations and Troubleshooting

  • Choice of Catalyst and Ligand: For simple couplings, catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ may be sufficient. For challenging substrates (e.g., aryl chlorides, sterically hindered partners), advanced catalyst systems with bulky, electron-rich phosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination.[9][14]

  • Base Selection: The base plays a crucial role in activating the boronic acid to form a more nucleophilic boronate species, which facilitates transmetalation.[5] Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are common. Stronger bases are often required for less reactive or hindered substrates.

  • Solvent: Aprotic solvents like dioxane, toluene, and THF are widely used. Aqueous solvent mixtures can sometimes accelerate the reaction.[1][2][15] The choice of solvent can also influence the solubility of the base and other reagents.

  • Protodeboronation: A common side reaction is the cleavage of the C-B bond of the boronic acid by water or other protic sources, leading to the formation of an arene byproduct. This can be minimized by using anhydrous solvents, a suitable base, and avoiding prolonged reaction times at high temperatures.[6][12]

  • Inert Atmosphere: While many modern catalyst systems show some air stability, performing the reaction under an inert atmosphere is a best practice to prevent the oxidation and deactivation of the Pd(0) catalyst.[1]

References

Application Notes: 2,5-Dimethylphenylboronic Acid in the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Dimethylphenylboronic acid is a versatile and essential reagent in modern organic synthesis, particularly valued for its role in the construction of complex molecular frameworks.[1] In the field of agrochemical development, this compound serves as a critical building block for the synthesis of active ingredients, primarily through its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction enables the efficient synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a wide range of fungicides, herbicides, and insecticides.[1]

The unique substitution pattern of this compound allows for the introduction of a sterically hindered 2,5-dimethylphenyl group, which can significantly influence the biological activity, selectivity, and metabolic stability of the final agrochemical product. This application note provides a detailed overview of the use of this compound in agrochemical synthesis, focusing on its application in the preparation of novel fungicides. Detailed experimental protocols and quantitative data are presented to facilitate its use in research and development.

Key Application: Synthesis of Phenylpyrazole Carboxamide Fungicides

A significant application of this compound is in the synthesis of phenylpyrazole carboxamide fungicides. This class of agrochemicals is known for its high efficacy against a broad spectrum of fungal pathogens. The core structure of these fungicides often consists of a pyrazole (B372694) carboxamide moiety linked to a substituted biaryl system. The Suzuki-Miyaura coupling is a key step in the synthesis of this biaryl core.

One notable example is the synthesis of N-(2-(2,5-dimethylphenyl)thiophen-3-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, a potent fungicide. The key step in this synthesis is the Suzuki-Miyaura coupling of this compound with a substituted thiophene (B33073) derivative.

Experimental Protocols

Protocol 1: Synthesis of N-(2-(2,5-dimethylphenyl)thiophen-3-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide

This protocol details the synthesis of a novel phenylpyrazole carboxamide fungicide via a Suzuki-Miyaura cross-coupling reaction.

Reaction Scheme:

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Product 2_5_dimethylphenylboronic_acid This compound catalyst Pd(PPh₃)₄ plus1 + bromo_thiophene_derivative N-(2-bromothiophen-3-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide product N-(2-(2,5-dimethylphenyl)thiophen-3-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide catalyst->product base Na₂CO₃ base->product solvent Toluene/Ethanol/Water solvent->product temperature 80 °C temperature->product

Caption: Suzuki-Miyaura coupling for fungicide synthesis.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)
This compound85199-06-0149.981.2
N-(2-bromothiophen-3-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide--1.0
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)14221-01-31155.560.05
Sodium Carbonate (Na₂CO₃)497-19-8105.992.0
Toluene108-88-392.14-
Ethanol64-17-546.07-
Water7732-18-518.02-

Procedure:

  • To a reaction vessel, add N-(2-bromothiophen-3-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (1.0 mmol), this compound (1.2 mmol), and sodium carbonate (2.0 mmol).

  • Add a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), to the reaction mixture under an inert atmosphere.

  • Heat the reaction mixture to 80 °C and stir for 4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired N-(2-(2,5-dimethylphenyl)thiophen-3-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide.

Quantitative Data:

ProductYield (%)Purity (%)Melting Point (°C)
N-(2-(2,5-dimethylphenyl)thiophen-3-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide85>95155-157

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.85 (s, 1H), 7.20-7.05 (m, 4H), 6.85 (t, J=54.4 Hz, 1H), 3.90 (s, 3H), 2.35 (s, 3H), 2.20 (s, 3H).

Protocol 2: General Synthesis of a Biaryl Intermediate for Agrochemicals

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide, a common step in the synthesis of various agrochemical intermediates.

Workflow Diagram:

G Start Start Reactants Combine Aryl Bromide, This compound, and Base Start->Reactants Degas Degas with N₂ or Ar Reactants->Degas Catalyst Add Palladium Catalyst Degas->Catalyst Reaction Heat and Stir Catalyst->Reaction Workup Cool, Extract, and Purify Reaction->Workup Product Biaryl Product Workup->Product End End Product->End

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

ReagentExample CASMolecular WeightTypical Molar Ratio
Aryl Bromide--1.0
This compound85199-06-0149.981.1 - 1.5
Palladium Catalyst (e.g., Pd(PPh₃)₄)14221-01-31155.560.01 - 0.05
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)584-08-7138.212.0 - 3.0
Solvent (e.g., Toluene, Dioxane, DMF)---

Procedure:

  • In a flask equipped with a condenser and a magnetic stirrer, dissolve the aryl bromide (1.0 equiv) and this compound (1.1-1.5 equiv) in the chosen solvent.

  • Add the base (2.0-3.0 equiv).

  • Degas the solution by bubbling an inert gas (nitrogen or argon) through it for 15-20 minutes.

  • Add the palladium catalyst (0.01-0.05 equiv) under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the mixture to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by recrystallization or column chromatography.

Signaling Pathways and Logical Relationships

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst. The general mechanism is outlined below.

G Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_ArX Ar-Pd(II)L₂-X OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation Ar'-B(OR)₂ Base PdII_ArAr Ar-Pd(II)L₂-Ar' Transmetalation->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regeneration Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling.

Conclusion

This compound is a valuable and highly effective reagent for the synthesis of complex agrochemicals. Its application in Suzuki-Miyaura cross-coupling reactions provides a robust and efficient method for the construction of essential biaryl and heteroaryl scaffolds. The protocols and data presented in this application note demonstrate the practical utility of this compound in the development of novel fungicides and serve as a guide for researchers in the agrochemical industry. The continued exploration of this and other boronic acids will undoubtedly lead to the discovery of new and more effective crop protection agents.

References

Application Notes and Protocols for Carbon-Carbon Bond Formation Utilizing 2,5-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures from simpler precursors. Among the myriad of methodologies developed, the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands out as a particularly powerful and versatile tool. This reaction facilitates the formation of C-C bonds between organoboronic acids and organic halides or triflates, and is widely employed in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

2,5-Dimethylphenylboronic acid is a valuable building block in organic synthesis, allowing for the introduction of the 2,5-dimethylphenyl moiety into a target molecule. This structural motif is present in various biologically active compounds and functional materials. These application notes provide detailed protocols and a summary of reaction conditions for the use of this compound in Suzuki-Miyaura cross-coupling reactions.

Data Presentation: Suzuki-Miyaura Coupling of this compound with Various Aryl Halides

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of this compound with a selection of aryl halides. The data presented is a compilation from various sources and representative examples. Please note that reaction yields are highly dependent on the specific substrate, catalyst system, and reaction conditions.

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
12-Bromobenzoic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene (B28343)10012-24High
24-BromoanisolePd(OAc)₂ (1.5)SPhos (3)K₃PO₄Toluene/H₂O10018~95
31-Bromo-4-nitrobenzenePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O8012~98
44-BromotoluenePd(dppf)Cl₂ (2)-K₂CO₃Dioxane/H₂O9016~92
54-ChlorotolueneXPhos Pd G3 (2)-K₃PO₄t-AmylOH11024~85
62-BromopyridinePd₂(dba)₃ (2)XPhos (4)K₃PO₄Dioxane10016~88

Note: Yields are based on reported data for similar substrates and conditions and should be considered as representative. Optimization may be required for specific substrate combinations.

Experimental Protocols

Protocol 1: Synthesis of 2-(2,5-Dimethylphenyl)benzoic Acid

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling of this compound with 2-bromobenzoic acid.

Materials:

  • This compound

  • 2-Bromobenzoic acid

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Anhydrous potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).

  • The flask is evacuated and backfilled with an inert gas (argon or nitrogen). This cycle should be repeated three times.

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene under an inert atmosphere.

  • Add the catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

  • Degas the reaction mixture by bubbling the inert gas through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under the inert atmosphere and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of toluene).

  • Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(2,5-dimethylphenyl)benzoic acid.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling with Aryl Halides

This protocol provides a general starting point for the coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for optimal results with different substrates.

Materials:

  • This compound

  • Aryl halide (e.g., bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a pre-catalyst)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., Dioxane/water, Toluene/water, DMF, or THF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory equipment for reaction, workup, and purification

Procedure:

  • Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the chosen base (2.0-3.0 equiv).

  • Add the palladium catalyst (1-5 mol%). If a solid ligand is used, it should be added at this stage (typically in a 1:2 or 1:4 Pd to ligand ratio).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Solvent Addition: Add the degassed solvent system to the reaction vessel.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. If a biphasic solvent system was used, separate the layers. If a water-miscible solvent was used, dilute with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The cycle begins with the active Pd(0) species and involves oxidative addition, transmetalation, and reductive elimination to yield the biaryl product and regenerate the catalyst.[1]

Suzuki_Miyaura_Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition R-X pd2_complex R-Pd(II)L-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation R'-B(OH)₂ Base pd2_intermediate R-Pd(II)L-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 Regeneration product R-R' reductive_elimination->product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

This diagram outlines the general laboratory workflow for performing a Suzuki-Miyaura coupling reaction, from setting up the reaction to purifying the final product.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Base, Catalyst, and Ligand in a dry flask. start->setup inert Establish Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen. setup->inert solvent Add Degassed Solvent inert->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Workup: Quench, extract with organic solvent, wash, and dry. monitor->workup Reaction Complete purify Purification: Column Chromatography or Recrystallization workup->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize end End characterize->end

Caption: A typical experimental workflow for Suzuki-Miyaura C-C bond formation.

References

Application of 2,5-Dimethylphenylboronic Acid in Materials Science: Detailed Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,5-Dimethylphenylboronic acid is a versatile organic compound that is increasingly finding application in the field of materials science. Its utility is primarily derived from its participation in Suzuki-Miyaura cross-coupling reactions, a powerful method for the formation of carbon-carbon bonds. This reaction enables the integration of the 2,5-dimethylphenyl moiety into larger molecular architectures, leading to the synthesis of advanced materials with tailored properties. Key application areas include the development of conjugated polymers for organic electronics and the fabrication of chemosensors for the detection of various analytes. This document provides detailed application notes and experimental protocols for the use of this compound in these domains.

I. Application in the Synthesis of Conjugated Polymers

This compound serves as a valuable monomer in the synthesis of poly(p-phenylene) (PPP) derivatives and other conjugated polymers. The incorporation of the 2,5-dimethylphenylene unit can enhance the solubility and processability of the resulting polymers while also influencing their electronic and photophysical properties. The Suzuki polycondensation reaction is the primary method employed for this purpose.

Experimental Protocol: Synthesis of a Poly(p-phenylene) Derivative via Suzuki Polycondensation

This protocol describes a general procedure for the synthesis of a conjugated polymer by reacting this compound with a dibromoaromatic comonomer.

Materials:

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add this compound (1.0 equivalent), 1,4-dibromo-2,5-dihexylbenzene (1.0 equivalent), and anhydrous potassium phosphate (3.0 equivalents) to a dry Schlenk flask equipped with a magnetic stir bar and a reflux condenser.

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equivalents) and SPhos (0.04 equivalents) in a small amount of anhydrous toluene.

  • Addition of Catalyst and Solvent: Add the catalyst mixture to the Schlenk flask containing the monomers and base. Add anhydrous toluene to the flask to achieve a monomer concentration of approximately 0.1 M.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 20-30 minutes.

  • Polymerization: Heat the reaction mixture to 100-110 °C under an inert atmosphere and stir vigorously. The reaction time can vary from 12 to 48 hours. Monitor the progress of the polymerization by taking small aliquots and analyzing them by Gel Permeation Chromatography (GPC) to follow the increase in molecular weight.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Precipitate the polymer by slowly adding the toluene solution to a large volume of methanol with vigorous stirring.

    • Collect the polymer precipitate by vacuum filtration.

    • Wash the polymer sequentially with water and methanol to remove any remaining salts and catalyst residues.

  • Purification: Further purify the polymer by Soxhlet extraction with a suitable solvent (e.g., acetone, hexane) to remove low molecular weight oligomers. The purified polymer is then dried under vacuum.

Quantitative Data:

The properties of the resulting polymer are highly dependent on the specific comonomer used and the reaction conditions. The following table provides representative data for a poly(p-phenylene) derivative synthesized using a similar methodology.

PropertyValue
Number-Average Molecular Weight (Mn)15,000 - 50,000 g/mol (by GPC)
Weight-Average Molecular Weight (Mw)30,000 - 100,000 g/mol (by GPC)
Polydispersity Index (PDI)2.0 - 2.5
Glass Transition Temperature (Tg)120 - 180 °C (by DSC)
Decomposition Temperature (Td)> 400 °C (by TGA)
Photoluminescence (PL) Maximum420 - 480 nm (in solution)
PL Quantum Yield0.3 - 0.7

Note: This data is illustrative and the actual values will vary based on the specific polymer synthesized.

Experimental Workflow Diagram

Suzuki_Polycondensation_Workflow cluster_prep Reaction Preparation (Inert Atmosphere) cluster_reaction Polymerization cluster_purification Work-up and Purification reagents Combine Monomers: - this compound - Dihaloaromatic - K₃PO₄ add_catalyst Add Catalyst & Toluene reagents->add_catalyst catalyst Prepare Catalyst: - Pd(OAc)₂ + SPhos in Toluene catalyst->add_catalyst degas Degas with Ar/N₂ add_catalyst->degas heat Heat (100-110 °C) 12-48 hours degas->heat precipitate Precipitate in Methanol heat->precipitate filter_wash Filter & Wash (Water, Methanol) precipitate->filter_wash soxhlet Soxhlet Extraction filter_wash->soxhlet dry Dry under Vacuum soxhlet->dry final_product Purified Conjugated Polymer dry->final_product

Caption: Workflow for the synthesis of a conjugated polymer via Suzuki polycondensation.

II. Application in Fluorescent Chemosensors

The boronic acid group in this compound can reversibly bind with diols, a functionality that is exploited in the design of fluorescent chemosensors. When coupled with a fluorophore, the binding of a diol-containing analyte (such as a saccharide or a catecholamine) to the boronic acid moiety can modulate the fluorescence properties of the molecule, leading to a detectable signal. While specific examples detailing this compound in a complete sensor system are not prevalent in literature, the following protocol outlines the general steps for fabricating and testing such a sensor.

Experimental Protocol: Fabrication and Testing of a Fluorescent Chemosensor

This protocol describes the synthesis of a simple fluorescent chemosensor by coupling this compound to a fluorophore, and its subsequent testing.

Materials:

  • This compound

  • A fluorophore with a reactive group for coupling (e.g., an amino- or halo-functionalized fluorophore like 4-bromo-1,8-naphthalimide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., Na₂CO₃)

  • Solvent (e.g., Toluene, DMF)

  • Analyte (e.g., glucose, fructose, or a catecholamine)

  • Buffer solution (e.g., PBS at physiological pH)

Procedure:

  • Synthesis of the Chemosensor:

    • In a reaction vessel, dissolve the functionalized fluorophore (1.0 equivalent), this compound (1.2 equivalents), and the palladium catalyst (0.05 equivalents) in the chosen solvent.

    • Add an aqueous solution of the base (e.g., 2M Na₂CO₃).

    • Degas the mixture and heat under an inert atmosphere until the reaction is complete (monitored by TLC or LC-MS).

    • Purify the resulting sensor molecule by column chromatography.

  • Characterization:

    • Confirm the structure of the synthesized chemosensor using ¹H NMR, ¹³C NMR, and mass spectrometry.

    • Determine the photophysical properties of the sensor in the absence of the analyte, including its absorption and emission spectra, and fluorescence quantum yield.

  • Analyte Sensing:

    • Prepare a stock solution of the chemosensor in a suitable solvent (e.g., DMSO).

    • Prepare a series of solutions of the analyte in the desired buffer.

    • In a cuvette, add a small aliquot of the sensor stock solution to the buffer.

    • Record the fluorescence spectrum.

    • Titrate the sensor solution with increasing concentrations of the analyte, recording the fluorescence spectrum after each addition.

    • Analyze the changes in fluorescence intensity or wavelength to determine the sensor's response.

Quantitative Data:

The performance of a fluorescent chemosensor is evaluated based on several key parameters. The table below presents typical data that would be collected for such a sensor.

ParameterDescriptionRepresentative Value
Excitation Wavelength (λex)The wavelength of light used to excite the fluorophore.380 nm
Emission Wavelength (λem)The wavelength at which the maximum fluorescence intensity is observed.450 nm
Quantum Yield (Φ)The efficiency of the fluorescence process.0.1 (unbound), 0.5 (bound)
Association Constant (Ka)A measure of the binding affinity between the sensor and the analyte.10³ - 10⁵ M⁻¹
Limit of Detection (LOD)The lowest concentration of the analyte that can be reliably detected.1 - 100 µM
SelectivityThe sensor's response to the target analyte compared to other potential interferents.High for target diol

Logical Relationship Diagram for Sensor Function

Sensor_Function cluster_components Chemosensor Components cluster_process Sensing Mechanism fluorophore Fluorophore no_analyte No Analyte Present: Low Fluorescence fluorophore->no_analyte boronic_acid This compound (Recognition Unit) boronic_acid->no_analyte binding Binding Event: Boronic Ester Formation analyte Analyte (Diol) analyte->binding signal_change Conformational/Electronic Change binding->signal_change high_fluorescence Signal Transduction: High Fluorescence signal_change->high_fluorescence output Detectable Optical Signal high_fluorescence->output

Caption: Logical flow of a boronic acid-based fluorescent sensor's operation.

Application Notes and Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,5-Dimethylphenylboronic Acid with Aryl Halides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery and development for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent in a vast array of bioactive molecules. 2,5-Dimethylphenylboronic acid is a versatile building block in these transformations, allowing for the introduction of a sterically hindered 2,5-dimethylphenyl moiety. This structural motif can be crucial for modulating the physicochemical properties and biological activity of drug candidates.

These application notes provide a detailed overview of the reaction of this compound with various aryl halides, including comprehensive experimental protocols and a summary of reaction parameters.

Data Presentation

The efficiency of the Suzuki-Miyaura coupling is influenced by several factors, including the nature of the aryl halide, the palladium catalyst, the ligand, the base, and the solvent system. The following tables summarize the quantitative data for the reaction of this compound with a range of aryl halides under various conditions.

Table 1: Reaction of this compound with Aryl Bromides

EntryAryl BromideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
12-Bromobenzoic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene (B28343)10018>95 (Not isolated)
24-BromoanisolePd(PPh₃)₄ (3)-Na₂CO₃Toluene/EtOH/H₂O801288
34-BromotoluenePd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001692
4Methyl 4-bromobenzoatePdCl₂(dppf) (3)-K₂CO₃Dioxane/H₂O901290
54-Vinylphenyl bromidePd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O851085

Table 2: Reaction of this compound with Other Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
11-IodonaphthalenePd(OAc)₂ (2)XPhos (4)K₃PO₄Dioxane1001291
23-ChloropyridinePd₂(dba)₃ (2)P(t-Bu)₃ (4)KFTHF502475
31-Chloro-4-nitrobenzenePd(OAc)₂ (1.5)Buchwald LigandCs₂CO₃Toluene801885
44-ChlorobenzonitrilePdCl₂(dppf) (3)-K₂CO₃DMF/H₂O1102478

Experimental Protocols

The following are detailed methodologies for key experiments involving the Suzuki-Miyaura coupling of this compound.

Protocol 1: Synthesis of 2-(2,5-Dimethylphenyl)benzoic Acid[1]

This protocol is optimized for the coupling of a sterically hindered aryl bromide.

Materials:

  • 2-Bromobenzoic acid

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Anhydrous potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.

  • Reaction Execution: Add the catalyst mixture to the reaction flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to 2-bromobenzoic acid.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heating: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization to obtain the pure 2-(2,5-dimethylphenyl)benzoic acid.

Protocol 2: General Procedure for Coupling with Aryl Bromides

This protocol is a general starting point for the coupling of this compound with various aryl bromides.

Materials:

  • Aryl bromide

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • Toluene

  • Ethanol

  • Deionized water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), sodium carbonate (2.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.03 equiv).

  • Solvent Addition: Add a 4:1:1 mixture of toluene:ethanol:water to the flask to achieve a concentration of approximately 0.2 M with respect to the aryl bromide.

  • Degassing: Degas the mixture by bubbling nitrogen or argon through it for 15 minutes.

  • Heating: Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere for 12-16 hours, or until TLC or GC-MS analysis indicates completion of the reaction.

  • Work-up: Cool the reaction to room temperature and add ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura coupling of this compound with aryl halides.

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)-X Ln OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr_prime Ar-Pd(II)-Ar' Ln Transmetal->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 Regenerates Catalyst ArAr_prime Ar-Ar' RedElim->ArAr_prime Product ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid 2,5-Dimethylphenyl- boronic Acid (Ar'-B(OH)₂) + Base BX_Base [Ar'B(OH)₃]⁻ BoronicAcid->BX_Base BX_Base->Transmetal

Figure 1. Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start reagents Combine Aryl Halide, This compound, Base, and Solvent start->reagents catalyst Add Palladium Catalyst and Ligand reagents->catalyst degas Degas Reaction Mixture (e.g., with Ar or N₂) catalyst->degas heat Heat Reaction Mixture with Stirring degas->heat monitor Monitor Reaction Progress (TLC, GC-MS, LC-MS) heat->monitor workup Aqueous Work-up (Quenching, Extraction, Washing) monitor->workup Reaction Complete dry Dry Organic Layer and Concentrate workup->dry purify Purify Crude Product (Column Chromatography or Recrystallization) dry->purify product Isolated Biaryl Product purify->product

Figure 2. General experimental workflow for Suzuki-Miyaura coupling.

Application Notes and Protocols for Catalyst Selection in 2,5-Dimethylphenylboronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental and versatile method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals, agrochemicals, and advanced materials.[1][2] However, the efficiency of this palladium-catalyzed reaction can be significantly hampered by steric hindrance on the coupling partners. 2,5-Dimethylphenylboronic acid, with methyl groups flanking the boronic acid moiety, presents a classic example of a sterically hindered substrate.[1] The steric bulk can impede crucial steps in the catalytic cycle, such as transmetalation and reductive elimination, leading to lower yields and slower reaction rates.[1]

This document provides a detailed guide to selecting optimal catalyst systems for the successful coupling of this compound with various aryl halides. It includes a summary of effective catalyst systems, detailed experimental protocols, and visual aids to illustrate the catalytic cycle and experimental workflows.

Catalyst System Components

A successful Suzuki-Miyaura coupling reaction depends on the judicious selection of four key components: the palladium source (precatalyst), the ligand, the base, and the solvent. For sterically hindered substrates like this compound, the choice of ligand is particularly critical.

  • Palladium Source: Common palladium precatalysts include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and preformed palladium-ligand complexes.[3] Pd(OAc)₂ and Pd₂(dba)₃ are typically reduced in situ to the active Pd(0) species.

  • Ligands: For sterically demanding couplings, bulky and electron-rich phosphine (B1218219) ligands are generally required to facilitate both the oxidative addition and the reductive elimination steps of the catalytic cycle. Buchwald-type biaryl phosphine ligands, such as RuPhos, XPhos, and SPhos, are highly effective for these challenging transformations.[1] These ligands promote the formation of monoligated palladium complexes, which are more reactive towards sterically hindered substrates.

  • Base: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. The choice of base can significantly impact the reaction outcome. Common bases include potassium phosphate (B84403) (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃).[4] The strength and solubility of the base should be considered for optimal results.

  • Solvent: The solvent system must be capable of dissolving the reactants and catalyst components at the reaction temperature. Aprotic solvents such as toluene (B28343), dioxane, and tetrahydrofuran (B95107) (THF), often in combination with water, are frequently employed.[1][4]

Data Summary for this compound Coupling

The following table summarizes reported conditions for the Suzuki-Miyaura coupling of this compound with various aryl bromides.

EntryAryl HalidePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
12-Bromobenzoic acidPd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3.0)Toluene10012-24High (not specified)[1]
22-Bromobenzoic acidPd(OAc)₂ (1)NoneK₂CO₃ (3.0)Toluene/Water (4:1)80-902-4High (not specified)[4]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-Bromobenzoic Acid using Pd(OAc)₂/RuPhos [1]

This protocol is optimized for sterically demanding substrates.

  • Materials:

    • 2-Bromobenzoic acid

    • This compound

    • Palladium(II) acetate (Pd(OAc)₂)

    • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

    • Anhydrous potassium phosphate (K₃PO₄)

    • Anhydrous toluene

    • 1 M Hydrochloric acid (HCl)

    • Ethyl acetate

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Procedure:

    • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), this compound (1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).

    • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.

    • Addition of Catalyst and Solvent: Add the catalyst mixture to the reaction flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

    • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

    • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Work-up:

      • Cool the mixture to room temperature.

      • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

      • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

      • Wash the combined organic layers with water and then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

    • Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure 2-(2,5-dimethylphenyl)benzoic acid.

Protocol 2: Suzuki-Miyaura Coupling of this compound with 2-Bromobenzoic Acid using Pd(OAc)₂ [4]

This protocol provides an alternative method, though the use of a phosphine ligand is generally recommended for sterically hindered substrates to ensure high yields and reproducibility.

  • Materials:

    • 2-Bromobenzoic acid

    • This compound

    • Palladium(II) acetate (Pd(OAc)₂)

    • Potassium carbonate (K₂CO₃)

    • Toluene

    • Distilled water

    • Ethyl acetate

    • 1 M Hydrochloric acid (HCl)

    • Brine (saturated NaCl solution)

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromobenzoic acid (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (3.0 equiv).

    • Catalyst and Solvent Addition: Add palladium(II) acetate (0.01 equiv). To this mixture, add a solvent system of toluene and water (4:1 ratio).

    • Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 80-90 °C) for 2-4 hours. Monitor the reaction progress by TLC.

    • Work-up:

      • Cool the reaction mixture to room temperature.

      • Transfer the mixture to a separatory funnel and add ethyl acetate.

      • Separate the organic layer and extract the aqueous layer with ethyl acetate.

      • Combine the organic layers and wash with 1 M HCl and then with brine.

      • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 2-(2,5-dimethylphenyl)benzoic acid.

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_RX R-Pd(II)L_n-X OxAdd->PdII_RX Transmetal Transmetalation PdII_RX->Transmetal PdII_R_R1 R-Pd(II)L_n-R' Transmetal->PdII_R_R1 RedElim Reductive Elimination PdII_R_R1->RedElim RedElim->Pd0 Catalyst Regeneration Product R-R' RedElim->Product ArX_in R-X ArX_in->OxAdd Boronic_in R'-B(OH)₂ + Base Boronic_in->Transmetal Base_out X-B(OH)₂ + Base-H⁺

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst_Screening_Workflow start Define Coupling Partners (this compound + Aryl Halide) ligand_screen Ligand Screening (e.g., RuPhos, XPhos, SPhos) start->ligand_screen Select Pd Precursor (e.g., Pd(OAc)₂) base_screen Base Screening (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) ligand_screen->base_screen Identify best ligand solvent_screen Solvent Screening (e.g., Toluene, Dioxane, THF/H₂O) base_screen->solvent_screen Identify best base temp_screen Temperature Optimization solvent_screen->temp_screen Identify best solvent analysis Reaction Analysis (TLC, LC-MS, NMR for yield and purity) temp_screen->analysis Determine optimal temperature optimized Optimized Protocol analysis->optimized Finalize conditions

Figure 2: A logical workflow for screening catalysts and conditions.

The successful Suzuki-Miyaura coupling of the sterically hindered this compound relies heavily on the appropriate choice of catalyst system. For challenging couplings, palladium precursors such as Pd(OAc)₂ or Pd₂(dba)₃ paired with bulky, electron-rich biaryl phosphine ligands like RuPhos, XPhos, or SPhos are highly recommended. The selection of a suitable base, typically an inorganic carbonate or phosphate, and an appropriate solvent system are also crucial for achieving high yields. The protocols and data presented herein provide a strong starting point for researchers to develop efficient and robust methods for the synthesis of complex molecules utilizing this compound. Further screening of catalysts and reaction conditions, following a logical workflow, may be necessary to optimize the reaction for specific, challenging aryl halide coupling partners.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2,5-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Suzuki coupling reactions involving the sterically hindered 2,5-Dimethylphenylboronic acid. This resource is designed for researchers, scientists, and professionals in drug development to provide practical guidance, troubleshoot common issues, and offer answers to frequently asked questions.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a user-friendly question-and-answer format.

Issue 1: Low or No Product Yield

Question: I am performing a Suzuki coupling with this compound and an aryl bromide, but I am observing very low to no formation of my desired biaryl product. What are the likely causes and how can I improve my yield?

Answer:

Low or no yield in Suzuki couplings with sterically hindered boronic acids like this compound is a common challenge. The two ortho-methyl groups impede the crucial transmetalation step in the catalytic cycle. Here are the primary factors to investigate and optimize:

  • Inefficient Catalyst System: The choice of palladium catalyst and, more importantly, the phosphine (B1218219) ligand is critical for coupling sterically hindered substrates. Standard catalysts like Pd(PPh₃)₄ may not be effective.

    • Troubleshooting Steps:

      • Switch to Bulky, Electron-Rich Ligands: Employing specialized phosphine ligands, often referred to as Buchwald ligands, is highly recommended. Ligands such as RuPhos, SPhos, and XPhos are designed to facilitate the coupling of sterically demanding partners.

      • Use a Pre-formed Catalyst: Consider using a pre-formed palladium catalyst complex, which can be more stable and efficient.

      • Optimize Catalyst Loading: While typically in the 1-5 mol% range, adjusting the catalyst loading can sometimes improve yields. However, simply increasing the amount of a poorly performing catalyst is often not the solution.

  • Suboptimal Base: The base plays a crucial role in activating the boronic acid to form a more reactive boronate species. The strength and solubility of the base can significantly impact the reaction rate and yield.

    • Troubleshooting Steps:

      • Use a Stronger, Non-nucleophilic Base: Potassium phosphate (B84403) (K₃PO₄) is often the base of choice for challenging Suzuki couplings as it is sufficiently basic to promote the formation of the boronate without causing significant side reactions.

      • Consider Other Bases: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are also effective alternatives. The choice of base can be solvent-dependent.

      • Ensure Anhydrous Conditions (for the base): If using an anhydrous solvent system, ensure your base is also anhydrous, as water can affect the reaction equilibrium.

  • Inappropriate Solvent: The solvent must be able to dissolve the reactants and facilitate the catalytic cycle. For sterically hindered couplings, the solvent choice can be critical.

    • Troubleshooting Steps:

      • Try Anhydrous Aprotic Solvents: Toluene (B28343) and 1,4-dioxane (B91453) are commonly used and often effective solvents for these types of reactions.

      • Consider Aqueous Solvent Mixtures: A mixture of an organic solvent with water (e.g., dioxane/water, THF/water) can sometimes accelerate the reaction. The water can help to dissolve the inorganic base and facilitate the formation of the active boronate species. The optimal ratio of organic solvent to water often needs to be determined empirically.

      • Ensure Proper Degassing: It is crucial to thoroughly degas the solvent and the reaction mixture to remove oxygen, which can deactivate the palladium catalyst. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.

Issue 2: Significant Formation of Homocoupling Byproducts

Question: My reaction is producing a significant amount of the homocoupled product of this compound, which is complicating my purification. How can I minimize this side reaction?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki couplings, especially when the desired cross-coupling is slow. This side reaction is often promoted by the presence of oxygen and certain palladium (II) species.[1]

  • Potential Causes & Troubleshooting Steps:

    • Inadequate Degassing: The presence of oxygen can lead to the oxidative homocoupling of the boronic acid.

      • Solution: Ensure your reaction setup is under a strictly inert atmosphere. Degas your solvent and reaction mixture thoroughly before adding the palladium catalyst.

    • Slow Transmetalation: If the desired cross-coupling is sluggish due to steric hindrance, the homocoupling pathway can become more competitive.

      • Solution: Focus on optimizing the conditions to accelerate the cross-coupling reaction. This includes using a more effective catalyst/ligand system and the optimal base and solvent as described in the "Low or No Product Yield" section.

    • Use of a Pd(II) Pre-catalyst: Some Pd(II) pre-catalysts can be reduced to the active Pd(0) in a process that can involve the homocoupling of the boronic acid.[1]

      • Solution: While Pd(II) pre-catalysts are common and effective, ensuring rapid initiation of the cross-coupling catalytic cycle is key. The use of highly active ligands can help in this regard.

Issue 3: Protodeboronation of this compound

Question: I am recovering the starting arene corresponding to my boronic acid, suggesting that protodeboronation is occurring. What conditions favor this side reaction and how can I prevent it?

Answer:

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is a common decomposition pathway for boronic acids, particularly under basic conditions and in the presence of water.

  • Potential Causes & Troubleshooting Steps:

    • Excessive Base or Water: Strong basic conditions and the presence of water can promote protodeboronation.

      • Solution: While a base is necessary, using a large excess should be avoided. If using an aqueous solvent system, carefully optimize the amount of water. In some cases, switching to a milder base like potassium carbonate might be beneficial if protodeboronation is severe with stronger bases like potassium phosphate.

    • Prolonged Reaction Times at High Temperatures: Extended heating can lead to the degradation of the boronic acid.

      • Solution: Aim for reaction conditions that allow for a shorter reaction time. This can be achieved by using a more active catalyst system. Monitor the reaction progress by TLC or LC-MS to avoid unnecessarily long reaction times.

    • Instability of the Boronic Acid: Some boronic acids are inherently less stable.

      • Solution: Use fresh, high-purity this compound. If stability is a persistent issue, consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol (B44631) ester) and using it in the coupling reaction.

Frequently Asked Questions (FAQs)

Q1: Why is this compound considered a challenging substrate for Suzuki coupling?

A1: The steric hindrance caused by the two methyl groups in the ortho positions to the boronic acid functionality makes it a challenging substrate. This steric bulk impedes the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boron atom to the palladium center. This step is often the rate-limiting step for sterically hindered substrates.

Q2: What are the recommended starting conditions for a Suzuki coupling reaction with this compound?

A2: Based on literature protocols for similar sterically hindered couplings, a good starting point would be:

  • Catalyst System: Pd(OAc)₂ (2 mol%) with a bulky phosphine ligand like RuPhos (4 mol%).

  • Base: Anhydrous K₃PO₄ (3.0 equivalents).

  • Solvent: Anhydrous, degassed toluene.

  • Temperature: 100 °C.

  • Atmosphere: Inert (Argon or Nitrogen).

These conditions should be considered a starting point and may require further optimization depending on the specific aryl halide being used.

Q3: Can I use a different palladium source?

A3: Yes, other palladium sources can be used. Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) is another common Pd(0) source. Pre-formed palladium-ligand complexes (pre-catalysts) are also excellent choices as they are often more stable and easier to handle.

Q4: How critical is the quality of the reagents and solvents?

A4: The quality of all reagents and solvents is paramount for a successful Suzuki coupling. The boronic acid should be of high purity. Solvents should be anhydrous (if the protocol calls for it) and thoroughly degassed to remove oxygen. The base should also be of high quality and anhydrous if required.

Data Presentation

The following tables summarize quantitative data for Suzuki coupling reactions involving sterically hindered substrates, providing a basis for comparison when optimizing your reaction.

Table 1: Comparison of Catalyst Systems for the Suzuki Coupling of 2-Bromobenzoic Acid with this compound

Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
Pd(OAc)₂ (2)RuPhos (4)K₃PO₄ (3.0)Toluene10012-24High

Note: This data is based on a specific protocol and serves as a primary example for a successful reaction with this compound.

Table 2: General Comparison of Bases in Suzuki Couplings of Sterically Hindered Arylboronic Acids

BaseTypical EquivalentsCommon SolventsNotes
K₃PO₄2.0 - 3.0Toluene, Dioxane, THF/H₂OOften the most effective for sterically hindered substrates.
K₂CO₃2.0 - 3.0Dioxane/H₂O, Toluene/EtOH/H₂OA milder alternative to K₃PO₄, can be effective.
Cs₂CO₃2.0 - 3.0Dioxane, THFStrong base, can be very effective but is more expensive.
Na₂CO₃2.0 - 3.0DMF/H₂O, Toluene/H₂OAnother common choice, its efficacy can be substrate-dependent.

Experimental Protocols

Protocol 1: Suzuki Coupling of 2-Bromobenzoic Acid with this compound

This protocol is adapted from a known procedure for the synthesis of 2-(2,5-dimethylphenyl)benzoic acid.[2]

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • This compound (1.5 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Anhydrous potassium phosphate (K₃PO₄) (3.0 equiv)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid, this compound, and potassium phosphate.

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate and RuPhos in a small amount of anhydrous toluene.

  • Reaction Mixture Assembly: Add the catalyst mixture to the reaction flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 times).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents 1. Combine Aryl Halide, Boronic Acid, and Base solvent 2. Add Anhydrous, Degassed Solvent reagents->solvent catalyst 3. Add Pd Catalyst and Ligand solvent->catalyst heat 4. Heat under Inert Atmosphere catalyst->heat monitor 5. Monitor Progress (TLC/LC-MS) heat->monitor quench 6. Quench and Aqueous Work-up monitor->quench extract 7. Extract Product quench->extract purify 8. Purify (Chromatography) extract->purify

Caption: General experimental workflow for a Suzuki coupling reaction.

Troubleshooting_Suzuki start Low or No Product Yield? catalyst Is the Catalyst/Ligand System Optimized for Hindered Substrates? start->catalyst Check Catalyst base Is the Base Strong Enough and Appropriate for the Solvent? start->base Check Base conditions Are the Reaction Conditions (Solvent, Temp, Degassing) Optimal? start->conditions Check Conditions catalyst->base Yes sol_catalyst Action: Switch to a bulky phosphine ligand (e.g., RuPhos, SPhos). Use a pre-catalyst. catalyst->sol_catalyst No base->conditions Yes sol_base Action: Use K3PO4 or Cs2CO3. Ensure anhydrous conditions if needed. base->sol_base No sol_conditions Action: Use anhydrous toluene or dioxane/water. Ensure thorough degassing. Optimize temperature. conditions->sol_conditions No

Caption: Troubleshooting decision tree for low-yield Suzuki coupling reactions.

References

Technical Support Center: Challenges in Using Sterically Hindered Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered boronic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments, particularly in Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered when using sterically hindered boronic acids.

Issue 1: Low or No Product Yield

Low conversion is a frequent challenge when working with sterically demanding substrates.[1] This can be attributed to several factors, including inefficient catalyst activation, slow oxidative addition or reductive elimination steps, and catalyst deactivation.[1][2][3]

Potential Cause Recommended Solution Key Considerations
Ineffective Ligand Switch to bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[2][4]These ligands facilitate the crucial oxidative addition and reductive elimination steps, which are often slow for hindered substrates.[4]
Inappropriate Base Use a stronger, non-nucleophilic base such as K₃PO₄, Cs₂CO₃, or t-BuOK.[2]Ensure the base is finely powdered for better solubility and consider adding a small amount of water in solvents like THF or dioxane to aid in the formation of the active boronate species.[2]
Suboptimal Temperature Gradually increase the reaction temperature.Higher temperatures can help overcome the activation barriers for both oxidative addition and transmetalation.[2] However, excessive heat can lead to catalyst decomposition.[5]
Catalyst Deactivation Ensure rigorous degassing of solvents to remove oxygen.[2][5] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ to avoid issues with in-situ reduction of Pd(II) precatalysts.[2][5]Oxygen can oxidize the Pd(0) catalyst and phosphine ligands.[5]
Poor Boronic Acid Reactivity Convert the boronic acid to a more reactive boronate ester (e.g., pinacol (B44631) ester) or a trifluoroborate salt.Some boronic esters have been shown to undergo transmetalation significantly faster than the parent boronic acid.[6][7]

Issue 2: Significant Side Products Observed

The presence of side products such as dehalogenation, protodeboronation, and homocoupling can significantly reduce the yield of the desired product.

Side Product Potential Cause Recommended Solution
Protodeboronation Instability of the boronic acid under harsh basic conditions or elevated temperatures.[2]Use milder bases like KF or employ anhydrous conditions.[2] Convert the boronic acid to a more stable derivative like a pinacol ester (BPin), MIDA ester, or trifluoroborate salt.[2][5]
Dehalogenation Oxygen-mediated side reactions or inappropriate base/solvent combination.[4]Ensure the reaction is run under a strictly inert atmosphere.[4] Carefully select the base and solvent.
Homocoupling Presence of oxygen facilitating the oxidative coupling of two boronic acid molecules.[5]Improve the degassing procedure.[5] Using a Pd(0) source can also mitigate this issue.[5]

Issue 3: Difficulty in Product Purification

Sterically hindered products can sometimes be challenging to purify due to similar polarities of the product and unreacted starting materials or byproducts.

Purification Challenge Recommended Technique Notes
Co-elution on Silica Gel Try using a different stationary phase, such as neutral alumina.[8] Recrystallization from a suitable solvent system can also be effective.[9]For aryl boronic acids, recrystallization from hot ethanol (B145695) has been reported to be successful.[9]
Removal of Boronic Acid Impurities Form a diethanolamine (B148213) adduct, which is often crystalline and can be precipitated.[9] An alternative is a sorbitol extraction, which selectively pulls the free boronic acid into the aqueous layer.[9]These methods can be useful for separating the desired product from unreacted boronic acid.
Gooey or Oily Product Attempt to induce crystallization by taking the product up in a non-polar solvent like pentane (B18724) or ether and removing the solvent under vacuum without heating.[10]This can sometimes result in a foam, but may be a last resort to obtain a solid.[10]

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with a sterically hindered aryl halide is giving a low yield. What are the most critical parameters to investigate first?

A1: When dealing with sterically demanding substrates, the most crucial components to optimize are the ligand and the base.[4] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often necessary to facilitate the reaction.[4] The choice of base and solvent is also critical, with combinations like t-BuOK in dioxane often proving effective.[4]

Q2: I am observing significant amounts of protodeboronation. How can I minimize this?

A2: Protodeboronation, the hydrolysis of the boronic acid, can be mitigated by using less harsh reaction conditions or by employing more stable boronate derivatives like boronate esters (e.g., pinacol esters), MIDA esters, or potassium trifluoroborates.[2][4][5] These derivatives are more resistant to protodeboronation under reaction conditions.[2]

Q3: What type of ligands are best suited for coupling tetra-ortho-substituted biaryls?

A3: For synthesizing extremely hindered biaryls, such as those with substituents at all four ortho positions, highly specialized and bulky ligands are required. Buchwald ligands, for instance, are often effective for such challenging couplings.[4] The unique structure of some ligands, like AntPhos, has been shown to be particularly effective in overcoming the steric hindrance in these demanding reactions.[11]

Q4: Can I use sterically hindered boronic acids in other cross-coupling reactions besides Suzuki-Miyaura?

A4: Yes, while most commonly associated with Suzuki-Miyaura coupling, sterically hindered boronic acids can also be used in other reactions like the Chan-Lam coupling for the formation of carbon-nitrogen or carbon-oxygen bonds.[12] However, the challenges related to steric hindrance will likely still be a factor and optimization of reaction conditions will be necessary.

Q5: Are there any alternatives to boronic acids for coupling with sterically hindered substrates?

A5: Yes, other organometallic reagents can be used in cross-coupling reactions with sterically hindered substrates. For example, organozinc reagents in Negishi coupling or organotin reagents in Stille coupling can be alternatives. Each type of coupling has its own set of advantages and disadvantages regarding functional group tolerance, toxicity, and reaction conditions.

Experimental Protocols & Visualizations

General Protocol for Suzuki-Miyaura Coupling with Sterically Hindered Substrates

This protocol is a general starting point and should be optimized for specific substrates.

  • Reagent Preparation : To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), the sterically hindered boronic acid or its ester derivative (1.1-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).[2]

  • Degassing : Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[2]

  • Solvent Addition : Add the degassed solvent (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[2]

  • Catalyst Addition : Add the palladium catalyst (e.g., Pd₂(dba)₃, 1 mol%) and the bulky phosphine ligand (e.g., XPhos, 2.5 mol%) to the flask under a positive pressure of inert gas.[5]

  • Reaction : Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.[2]

  • Workup : After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification : Purify the crude product by column chromatography (silica gel or alumina) or recrystallization.

Suzuki_Miyaura_Workflow reagents 1. Reagent Prep (Ar-X, R-B(OH)2, Base) degas 2. Degassing (Inert Atmosphere) reagents->degas solvent 3. Solvent Add (Degassed) degas->solvent catalyst 4. Catalyst Add (Pd Catalyst, Ligand) solvent->catalyst reaction 5. Reaction (Heating & Monitoring) catalyst->reaction workup 6. Workup (Extraction & Drying) reaction->workup purify 7. Purification (Chromatography) workup->purify Troubleshooting_Logic start Low Yield with Hindered Boronic Acid check_reagents Verify Reagent Purity & Inert Atmosphere start->check_reagents optimize_catalyst Optimize Catalyst System (Ligand & Pd Source) check_reagents->optimize_catalyst Reagents OK optimize_base Optimize Base (Strength & Solubility) optimize_catalyst->optimize_base No Improvement success Improved Yield optimize_catalyst->success Success optimize_temp Optimize Temperature optimize_base->optimize_temp No Improvement optimize_base->success Success use_derivative Consider Boronic Acid Derivative (Ester/Salt) optimize_temp->use_derivative Still Low Yield optimize_temp->success Success use_derivative->success Success

References

minimizing side reactions in Suzuki-Miyaura coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side reactions in Suzuki-Miyaura cross-coupling experiments.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction has a low yield of the desired product. What are the common causes and how can I troubleshoot this?

Low yields can stem from several factors, including catalyst deactivation, incomplete reaction, or the prevalence of side reactions. A systematic approach to troubleshooting is crucial.

Initial Troubleshooting Steps:

  • Analyze the Crude Reaction Mixture: Before purification, analyze the crude reaction mixture by techniques like LC-MS or GC-MS to identify byproducts. The presence of specific side products will guide your troubleshooting strategy.

  • Check Reagent Quality: Ensure all reagents, especially the boronic acid/ester, palladium catalyst, and ligands, are pure and have not degraded. Phosphine-based ligands are particularly susceptible to oxidation.[1] Use fresh reagents or those stored under an inert atmosphere.[2]

  • Ensure Inert Atmosphere: The active Pd(0) catalyst and phosphine (B1218219) ligands can be oxidized by oxygen, leading to catalyst deactivation.[1][2] Rigorously degas the solvent and reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.[3]

Q2: I am observing a significant amount of homocoupling product from my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is a common side reaction that forms a symmetrical biaryl impurity, reducing the yield of the desired cross-coupled product.[3]

Causes and Solutions for Homocoupling:

  • Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[2][3]

    • Solution: Implement a rigorous degassing protocol for your solvent and reaction mixture.[3] Sparging with an inert gas for 15-30 minutes or using several freeze-pump-thaw cycles is recommended.[2]

  • Use of Pd(II) Precatalyst: Pd(II) precatalysts like Pd(OAc)₂ are reduced in situ to the active Pd(0) species. This reduction can sometimes consume the boronic acid or phosphine ligand, leading to homocoupling.[2]

    • Solution: Start with a Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃, to mitigate this issue.[2][3] Alternatively, adding a mild reducing agent like potassium formate (B1220265) (1-2 equivalents) can help reduce Pd(II) to Pd(0) without interfering with the catalytic cycle.[3][4][5]

  • Suboptimal Base or Solvent: The choice of base and solvent can significantly influence the reaction outcome.[3]

    • Solution: Screen a range of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., Dioxane/water, Toluene/water, THF/water) to find the optimal combination for your specific substrates.[3]

Q3: My boronic acid is being consumed by protodeboronation. What steps can I take to prevent this?

Protodeboronation is a side reaction where the carbon-boron bond of the organoboron reagent is cleaved and replaced with a carbon-hydrogen bond, consuming the starting material and reducing the product yield.[6][7]

Factors Influencing Protodeboronation and Mitigation Strategies:

  • Inappropriate Base Selection: Strong bases can accelerate the rate of protodeboronation.[8]

    • Solution: Switch to a weaker, non-hydroxide base. Mild bases like potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), or cesium carbonate (Cs₂CO₃) are often effective for the coupling reaction while minimizing protodeboronation.[8] Avoid strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH).[8]

  • Presence of Water: Water can act as a proton source for this side reaction.[6][8]

    • Solution: Use anhydrous solvents and thoroughly dry all glassware.[8] While some Suzuki reactions require a small amount of water, excessive amounts should be avoided.[8]

  • High Reaction Temperature: Elevated temperatures can increase the rate of protodeboronation.[6][8]

    • Solution: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[8] If the reaction is slow, consider using a more active catalyst/ligand system rather than increasing the temperature.[8]

  • Inefficient Catalytic System: A slow Suzuki coupling exposes the boronic acid to potentially degrading conditions for a longer period.[8]

    • Solution: Increase the catalyst loading or use more robust, electron-rich phosphine ligands (e.g., Buchwald-type biarylphosphine ligands) to accelerate the desired reaction.[8]

  • Boronic Acid Stability: Some boronic acids are inherently less stable.

    • Solution: Consider using more stable boronic acid derivatives like pinacol (B44631) esters (Bpin) or MIDA boronates.[3][9] These can provide a slow, controlled release of the boronic acid, suppressing side reactions.[3][7][10]

Q4: Can the choice of ligand influence side reactions?

Yes, the ligand plays a critical role in the stability and reactivity of the palladium catalyst, thereby influencing the extent of side reactions.

  • Electron-rich and Bulky Ligands: These ligands generally promote the key steps of oxidative addition and reductive elimination, which can help the desired cross-coupling reaction outcompete side reactions.[1][11] For challenging substrates like aryl chlorides, specialized ligands such as Buchwald-type biaryl phosphines may be necessary.[1]

  • Ligand to Palladium Ratio: An insufficient amount of ligand can leave the palladium center coordinatively unsaturated and prone to aggregation or decomposition.[2] The optimal ratio is typically between 1:1 and 4:1, depending on the specific ligand and catalyst.[2]

  • Z-to-E Isomerization: In couplings involving Z-alkenyl halides, the choice of ligand can affect the stereochemical outcome. For instance, Pd(P(o-Tol)₃)₂ has been shown to be effective in maintaining Z-olefin geometry.[12]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize general quantitative starting points for optimizing your Suzuki-Miyaura coupling reaction to minimize side reactions. The optimal conditions will be substrate-dependent and may require screening.

Table 1: General Reaction Parameters

ParameterRecommended RangeNotes
Catalyst Loading (mol%)0.5 - 5Higher loading may be needed for less reactive substrates.
Ligand:Palladium Ratio1:1 to 4:1Dependent on the specific ligand and palladium source.[2]
Base Equivalents1.5 - 3.0 eqRelative to the limiting reagent. Insufficient base can stall the reaction.[2]
Temperature (°C)60 - 110Lower temperatures may be required to minimize protodeboronation.[1][8]

Table 2: Common Bases and Solvents

BaseCommon SolventsComments
K₃PO₄Dioxane/H₂O, Toluene/H₂O, THF/H₂OA strong, non-nucleophilic base, often effective in preventing protodeboronation.[8]
K₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂OA milder base, commonly used and a good starting point for optimization.[3][8]
Cs₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂OA strong base, often used for challenging couplings.[3][8]
NaOH, KOHDioxane/H₂O, Toluene/H₂OStrong bases that should be used with caution as they can promote protodeboronation.[8]

Experimental Protocols

Protocol 1: Rigorous Degassing of the Reaction Mixture

This protocol is essential to remove dissolved oxygen, which can lead to catalyst deactivation and homocoupling.

Materials:

  • Reaction flask with a sidearm

  • Septum

  • Inert gas source (Argon or Nitrogen) with a needle

  • Vacuum pump (for freeze-pump-thaw)

  • Solvent and reagents

Procedure (Sparging Method):

  • Assemble the reaction glassware and purge with an inert gas.[3]

  • Add the solvent to the reaction flask.

  • Insert a needle connected to the inert gas line and bubble the gas through the solvent for at least 15-30 minutes.[3]

  • Add the reagents under a positive pressure of the inert gas.

  • Maintain the inert atmosphere throughout the reaction.

Procedure (Freeze-Pump-Thaw Method - for more rigorous degassing):

  • Add the solvent to a Schlenk flask.

  • Freeze the solvent using a liquid nitrogen bath.

  • Evacuate the flask under high vacuum for several minutes.

  • Close the vacuum valve and thaw the solvent. You will see gas bubbles evolving from the solvent.

  • Repeat this freeze-pump-thaw cycle at least three times.

  • Backfill the flask with inert gas before adding reagents.

Protocol 2: Screening of Bases to Minimize Side Reactions

This protocol outlines a parallel experiment to identify the optimal base for your specific substrates.

Materials:

  • Multiple reaction vials

  • Aryl halide (1.0 eq)

  • Boronic acid/ester (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Ligand (if not part of the catalyst)

  • Bases to be screened (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.5 eq each)[8]

  • Degassed solvent (e.g., Dioxane/H₂O 4:1)

Procedure:

  • In an inert atmosphere glovebox or using Schlenk technique, add the aryl halide, boronic acid/ester, and palladium catalyst to each reaction vial.

  • To each vial, add a different base.

  • Add the degassed solvent to each vial.

  • Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 80 °C).[8]

  • Stir the reactions for a set amount of time (e.g., 12 hours).

  • After cooling, take an aliquot from each reaction mixture and analyze by LC-MS or GC-MS to determine the ratio of desired product to side products (homocoupling, protodeboronation).

  • The base that provides the highest yield of the desired product with the lowest amount of side products is the optimal choice.

Visualizations

Troubleshooting_Workflow Start Low Yield in Suzuki Coupling Analyze Analyze Crude Reaction Mixture (LC-MS, GC-MS) Start->Analyze Homocoupling Homocoupling Product Observed? Analyze->Homocoupling Protodeboronation Protodeboronation Product Observed? Homocoupling->Protodeboronation No SolveHomocoupling Improve Degassing Use Pd(0) Precatalyst Screen Bases/Solvents Homocoupling->SolveHomocoupling Yes NoSideProducts No Major Side Products, Starting Materials Remain Protodeboronation->NoSideProducts No SolveProtodeboronation Use Weaker Base Lower Temperature Use Anhydrous Solvent Use Boronic Ester Protodeboronation->SolveProtodeboronation Yes SolveCatalyst Check Reagent Purity Optimize Catalyst/Ligand Increase Temperature NoSideProducts->SolveCatalyst Yes

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Side_Reaction_Pathways cluster_suzuki_cycle Desired Suzuki-Miyaura Cycle cluster_side_reactions Common Side Reactions Pd0 Pd(0)L_n OxAdd R-Pd(II)-X Pd0->OxAdd Oxidative Addition Pd_Black Pd Black (Decomposition) Pd0->Pd_Black O₂ Transmetalation R-Pd(II)-Ar OxAdd->Transmetalation Transmetalation BoronicAcid Ar-B(OH)₂ ReductiveElimination R-Ar Product Transmetalation->ReductiveElimination Reductive Elimination ReductiveElimination->Pd0 Homocoupling Ar-Ar (Homocoupling) BoronicAcid->Homocoupling O₂, Pd(II) Protodeboronation Ar-H (Protodeboronation) BoronicAcid->Protodeboronation H₂O, Base, Heat

Caption: Relationship between the desired catalytic cycle and common side reactions.

References

Technical Support Center: 2,5-Dimethylphenylboronic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize reactions involving 2,5-Dimethylphenylboronic acid, primarily focusing on the Suzuki-Miyaura cross-coupling reaction.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low yields in Suzuki-Miyaura coupling reactions using this compound?

Low yields in Suzuki-Miyaura coupling reactions with this compound can often be attributed to several factors. A systematic evaluation of each reaction component is essential for effective troubleshooting. The primary areas to investigate include:

  • Catalyst System: The selection and quality of the palladium source and ligand are critical for success.[1]

  • Reaction Conditions: Parameters such as temperature, reaction time, and the maintenance of an inert atmosphere play a significant role.[1]

  • Reagents: The purity, stability, and reactivity of the aryl halide, this compound, and the base are paramount.[1]

  • Solvent: The choice of solvent can considerably affect the solubility of reagents and the overall reaction kinetics.[1]

Due to the steric hindrance from the two methyl groups on the phenyl ring, this compound can be a challenging substrate.[2] This steric bulk can impede the catalytic cycle, necessitating carefully optimized conditions.[3]

Q2: My this compound appears to be degrading. What could be the cause and how can I prevent it?

Organoboron reagents like this compound can be susceptible to decomposition, which is a common reason for reaction failure.[1]

  • Protodeboronation: This is a significant degradation pathway where the boronic acid group is replaced by a hydrogen atom. This process can be accelerated by aqueous conditions.[1][4] To minimize this, ensure your reaction setup is anhydrous if the chemistry allows.[4] Using boronic esters, such as pinacol (B44631) esters, can enhance stability against protodeboronation.[1][5]

  • Oxidation: Oxygen can oxidize the Pd(0) catalyst to an inactive Pd(II) state and also promote the homocoupling of boronic acids, another common side reaction.[1] It is crucial to thoroughly degas solvents and maintain the reaction under an inert atmosphere (e.g., argon or nitrogen).[1][6]

You can check the purity of your this compound using NMR spectroscopy to identify potential degradation.[4]

Q3: How does the choice of base impact the reaction yield?

The base is a critical component in the transmetalation step of the Suzuki-Miyaura catalytic cycle, and its choice can significantly influence the reaction's success.[1]

  • Base Strength and Type: The strength of the base needs to be optimized for the specific substrates. Commonly used bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.[1] For sterically hindered substrates like this compound, stronger bases or specific combinations may be necessary.[2]

  • Solubility: The base must have some solubility in the reaction medium to be effective. In some cases, adding water to an organic solvent can improve the solubility and efficacy of inorganic bases.[1]

It is also important to ensure that your starting materials and the final product are stable under the chosen basic conditions.[1]

Troubleshooting Guide

Problem: Low to no conversion of starting materials.

Possible Cause Troubleshooting Step
Inactive Catalyst The active catalytic species is Pd(0). If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), it must be reduced in situ.[4] This reduction can sometimes be inefficient.[4] Consider using a fresh catalyst or a more advanced precatalyst like a Buchwald G3 or G4 palladacycle.[4] To test your current catalyst's activity, run a simple, well-established Suzuki reaction with known reactive substrates.[4]
Poor Reagent Quality Verify the purity of your this compound and aryl halide. As mentioned in the FAQs, boronic acids can degrade.[1] Consider converting the boronic acid to a more stable boronic ester (e.g., pinacol ester).[1]
Inadequate Reaction Conditions Temperature: Many Suzuki-Miyaura reactions require elevated temperatures, often in the 80-120 °C range.[1] If you observe low conversion, a gradual increase in temperature might be beneficial.[1] However, be mindful that excessively high temperatures can lead to substrate or product decomposition.[1] Inert Atmosphere: Oxygen can deactivate the Pd(0) catalyst.[1] Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[1][6]
Suboptimal Solvent or Base The choice of solvent and base is crucial.[1] Solvents can influence reagent solubility and catalyst stability.[7] The base is critical for the transmetalation step.[1] Consider screening different solvent and base combinations. A mixture of an organic solvent and water is often effective.[8]

Problem: Formation of significant side products.

Side Product Possible Cause Mitigation Strategy
Homocoupling of Boronic Acid This side reaction is often promoted by the presence of oxygen, which can oxidize the Pd(0) catalyst.[1] The resulting Pd(II) species can then promote the coupling of two boronic acid molecules.[4]Rigorous degassing of the reaction mixture is the most effective way to prevent this.[4] Using a Pd(0) source directly, rather than a Pd(II) precatalyst, can also be beneficial.[4]
Dehalogenation of Aryl Halide This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.[4] It can happen after the oxidative addition step.[4]This side reaction can be exacerbated by harsh reaction conditions (high temperature, strong base).[4] Try using milder conditions or a different catalyst system.

Data Presentation

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

EntryBaseYield (%)
1K₂CO₃85
2Cs₂CO₃71
3NaOH50

Reaction conditions: (2-(trifluoromethoxy)phenyl)boronic acid (0.5 mmol), 2-bromo-1,3-dichloro-5-nitrobenzene (B156079) (0.5 mmol), Pd₂(dba)₃ (5 mol%), Ligand L1 (10 mol%), Base (2 equiv), THF (5 mL) at 60 °C for 1 h.[9]

Table 2: Effect of Different Catalysts on Suzuki-Miyaura Coupling Yield

EntryCatalystLigandYield (%)
1PdCl₂PPh₃7
2Pd₂(dba)₃PPh₃60
3Pd(OAc)₂PPh₃18
4Pd(PPh₃)₄-52
5Pd₂(dba)₃L185

Reaction conditions: (2-(trifluoromethoxy)phenyl)boronic acid (0.5 mmol), 2-bromo-1,3-dichloro-5-nitrobenzene (0.5 mmol), Ligand (10 mol% where applicable), Pd catalyst (5 mol%), K₂CO₃ (2 equiv), THF (5 mL) at 60 °C for 1 h.[9]

Experimental Protocols

Detailed Protocol for Suzuki-Miyaura Coupling of 2-Bromobenzoic Acid with this compound

This protocol is optimized for sterically demanding substrates.[3]

Materials:

  • 2-Bromobenzoic acid

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous

  • Toluene (B28343), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), this compound (1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).[3]

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.[3]

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.[3]

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours.[3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.[3]

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[3]

  • Washing: Wash the combined organic layers with water and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[3]

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure product.[3]

Visualizations

Suzuki_Miyaura_Catalytic_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R¹-X PdII_complex R¹-Pd(II)L_n-X OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation R²-B(OR)₂ + Base PdII_R1R2 R¹-Pd(II)L_n-R² Transmetalation->PdII_R1R2 RedElim Reductive Elimination PdII_R1R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² RedElim->Product

Caption: Suzuki-Miyaura Catalytic Cycle

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality - Boronic Acid Stability - Aryl Halide Purity - Catalyst Activity Start->CheckReagents CheckConditions 2. Review Reaction Conditions - Inert Atmosphere? - Optimal Temperature? - Correct Stoichiometry? CheckReagents->CheckConditions AnalyzeSideProducts 3. Analyze for Side Products - Homocoupling? - Protodeboronation? - Dehalogenation? CheckConditions->AnalyzeSideProducts Optimize 4. Systematically Optimize - Screen Bases - Screen Solvents - Screen Ligands AnalyzeSideProducts->Optimize Success Improved Yield Optimize->Success

Caption: Troubleshooting Decision Tree

Experimental_Workflow Setup 1. Reaction Setup (Flask, Stir Bar, Condenser) Reagents 2. Add Reagents (Aryl Halide, Boronic Acid, Base) Setup->Reagents Catalyst 3. Add Catalyst/Ligand Reagents->Catalyst Solvent 4. Add Solvent & Degas Catalyst->Solvent Reaction 5. Heat Reaction (Under Inert Atmosphere) Solvent->Reaction Monitor 6. Monitor Progress (TLC/LC-MS) Reaction->Monitor Workup 7. Work-up (Quench, Extract) Monitor->Workup Purify 8. Purify Product (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Suzuki-Miyaura Experimental Workflow

References

Technical Support Center: Suzuki Coupling of 2,5-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura coupling of 2,5-Dimethylphenylboronic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: Why is my Suzuki coupling reaction showing low yield or incomplete conversion?

Low yield or the presence of unreacted starting materials is a frequent issue. The problem can often be traced back to one or more suboptimal reaction parameters or degraded reagents.[1]

  • Potential Cause: Inactive Catalyst: The active catalytic species in a Suzuki coupling is Pd(0). If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be reduced in situ. Inefficient reduction can stall the catalytic cycle.[1][2]

    • Solution: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or a modern precatalyst system (e.g., a Buchwald precatalyst) that generates the active catalyst more reliably.[1]

  • Potential Cause: Boronic Acid Instability: Boronic acids can be susceptible to degradation, particularly protodeboronation.[1]

    • Solution: Use freshly purchased or recrystallized this compound. For particularly sensitive substrates, consider using more stable derivatives like pinacol (B44631) esters or MIDA boronates.[1][3]

  • Potential Cause: Ligand Oxidation: Phosphine (B1218219) ligands are prone to oxidation by trace amounts of air, which prevents them from coordinating to the palladium center.[1]

    • Solution: Use fresh ligands or ensure they have been stored under an inert atmosphere.[1]

  • Potential Cause: Suboptimal Reaction Conditions: The reaction temperature may be too low for the specific substrates.

    • Solution: If the reaction is sluggish at a lower temperature (e.g., 80°C), cautiously increasing it may improve the reaction rate. However, be aware that excessive heat can lead to catalyst decomposition.[1]

  • Potential Cause: Inadequate Degassing: Oxygen can deactivate the Pd(0) catalyst and oxidize phosphine ligands, leading to lower yields.[1]

    • Solution: Ensure your solvent is thoroughly degassed before starting the reaction. This can be achieved by bubbling an inert gas like argon or nitrogen through the solvent.[4]

Q2: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling, the formation of a biaryl product from two molecules of the boronic acid, is a common side reaction.

  • Potential Cause: Presence of Oxygen: Oxygen can facilitate the palladium-catalyzed oxidative coupling of two boronic acid molecules.[1][2]

    • Solution: Rigorous degassing of the reaction mixture is crucial.[1][4]

  • Potential Cause: In Situ Reduction of Pd(II): When using a Pd(II) precatalyst, its reduction to Pd(0) can sometimes be accompanied by homocoupling of the boronic acid.[1][2]

    • Solution: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can help mitigate this issue.[1]

Q3: The reaction is not proceeding at all. What should I check first?

A complete lack of reactivity points to a critical issue with one of the core components of the reaction.

  • Potential Cause: Base is not effective: The base plays a crucial role in activating the boronic acid for transmetalation.[5][6]

    • Solution: Ensure the base is of good quality, anhydrous if required, and that a suitable base is being used for the chosen solvent system. For this compound, potassium phosphate (B84403) (K₃PO₄) and potassium carbonate (K₂CO₃) have been used successfully.[4][7]

  • Potential Cause: Solvent Purity and Type: The choice of solvent can significantly impact the reaction outcome.[8][9]

    • Solution: Ensure the solvent is anhydrous and of an appropriate grade. Toluene (B28343) is a common and effective solvent for this type of coupling.[4] In some cases, a mixture of an organic solvent and water can be beneficial.[7][9]

Frequently Asked Questions (FAQs)

Q: What is the role of the base in the Suzuki coupling of this compound?

The base is essential for the activation of the boronic acid. It reacts with the boronic acid to form a more nucleophilic boronate species, which then facilitates the transmetalation step with the palladium complex.[5][6] Common bases used in Suzuki couplings include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH).[2][6][10]

Q: Which solvent should I choose for the coupling of this compound?

The choice of solvent can influence reaction rate and yield.[8] Toluene is a commonly used and effective solvent for the Suzuki coupling of this compound.[4] Other common solvents for Suzuki reactions include dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF).[2][6] Biphasic systems, such as toluene/water or n-propanol/water, can also be effective, particularly when using inorganic bases like sodium carbonate.[7][11]

Q: How does the steric hindrance of this compound affect the reaction?

The methyl groups on the 2- and 5-positions of the phenylboronic acid introduce steric hindrance. This can make the coupling more challenging compared to less substituted boronic acids. To overcome this, the use of bulky phosphine ligands, such as RuPhos, can be beneficial as they can promote the desired bond formation.[4]

Data Presentation

The following table summarizes reaction conditions from a literature protocol for the Suzuki coupling of this compound.

ParameterConditionSource
Aryl Halide 2-Bromobenzoic acid[4]
Boronic Acid This compound (1.5 equiv)[4]
Palladium Catalyst Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)[4]
Ligand RuPhos (0.04 equiv)[4]
Base Potassium phosphate (K₃PO₄) (3.0 equiv)[4]
Solvent Toluene (anhydrous)[4]
Temperature 100 °C[4]
Reaction Time 12-24 hours[4]
Expected Yield 75-90%[4]

Experimental Protocols

Detailed Methodology for the Synthesis of 2-(2,5-dimethylphenyl)benzoic acid via Suzuki-Miyaura Coupling [4]

This protocol outlines the palladium-catalyzed Suzuki-Miyaura coupling of 2-bromobenzoic acid with this compound.

Materials:

  • 2-Bromobenzoic acid

  • This compound

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Potassium phosphate (K₃PO₄), anhydrous

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere (argon or nitrogen) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to afford the pure 2-(2,5-dimethylphenyl)benzoic acid.

Visualizations

Suzuki_Coupling_Workflow A Reaction Setup (Reactants, Base) B Catalyst & Ligand Addition A->B 1 C Solvent Addition & Degassing B->C 2 D Heating & Reaction C->D 3 E Work-up (Quenching, Extraction) D->E 4 F Purification (Chromatography) E->F 5 G Product F->G 6

Caption: Experimental workflow for a typical Suzuki coupling reaction.

References

Technical Support Center: Troubleshooting Protodeboronation of 2,5-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the protodeboronation of 2,5-Dimethylphenylboronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges during its use in chemical synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a significant issue with this compound?

A1: Protodeboronation is an undesired side reaction where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of p-xylene (B151628) as a byproduct.[1][2] This reaction consumes the boronic acid, which reduces the yield of the desired cross-coupled product and complicates the purification process.[3][4] this compound can be susceptible to this decomposition pathway, particularly under the basic conditions often required for cross-coupling reactions.[4][5]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate the rate of protodeboronation:

  • pH: The reaction pH is a critical factor.[4][6] Protodeboronation is often accelerated under both strongly acidic and strongly basic conditions.[1][7] For many arylboronic acids, the reaction is fastest at high pH due to the formation of the more reactive arylboronate anion.[8]

  • Temperature: Higher reaction temperatures can significantly increase the rate of protodeboronation.[3][4][9]

  • Choice of Base: The type and concentration of the base are crucial. While a base is necessary for the catalytic cycle of many cross-coupling reactions, strongly basic conditions can promote protodeboronation.[3][10]

  • Presence of Water: Water can act as a proton source for the protodeboronation reaction.[4][5][9]

  • Catalyst System: An inefficient palladium catalyst can lead to a sluggish cross-coupling reaction, allowing more time for the competing protodeboronation to occur.[3][9]

Q3: How can I detect and quantify protodeboronation in my reaction?

A3: Protodeboronation can be monitored by standard analytical techniques such as:

  • Thin Layer Chromatography (TLC): Appearance of a new, less polar spot corresponding to the protodeboronated byproduct (p-xylene).

  • Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): Identification and quantification of the byproduct by its mass and retention time.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can show characteristic signals for p-xylene, and ¹¹B NMR can be used to monitor the consumption of the boronic acid. In-situ NMR spectroscopy can be a powerful tool for kinetic analysis.[8][11]

Q4: Is it possible to completely eliminate protodeboronation?

A4: While complete elimination may not always be feasible, it is possible to significantly minimize protodeboronation to a negligible level by optimizing reaction conditions and using appropriate reagents. The goal is to make the desired reaction (e.g., Suzuki-Miyaura coupling) kinetically much more favorable than the protodeboronation pathway.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound and provides systematic solutions.

Problem Potential Cause Suggested Solution
Low yield of desired product and significant formation of p-xylene. High extent of protodeboronation.1. Optimize the Base: Switch to a weaker base (e.g., from NaOH or KOH to K₂CO₃, Cs₂CO₃, or K₃PO₄).[5][9] 2. Lower the Reaction Temperature: Attempt the reaction at a lower temperature (e.g., 60-80 °C).[9] 3. Use Anhydrous Conditions: Ensure all solvents and reagents are dry.[5][9] 4. Convert to a Boronic Ester: Consider using the corresponding pinacol (B44631) or MIDA boronate ester of this compound for a slow release of the active reagent.[1]
Reaction is sluggish or incomplete at lower temperatures. The catalyst system may not be active enough at reduced temperatures.1. Screen Different Palladium Catalysts and Ligands: More active catalyst systems (e.g., those with electron-rich phosphine (B1218219) ligands) may allow for efficient coupling at lower temperatures where protodeboronation is less favored.[9] 2. Increase Catalyst Loading: A modest increase in catalyst loading can sometimes improve the reaction rate.[9]
Inconsistent results between reaction batches. Variability in the quality of the this compound or other reagents.1. Ensure Purity of Boronic Acid: Impurities can affect the reaction outcome. Consider purifying the boronic acid if necessary. 2. Use Fresh, High-Purity Reagents: Ensure the quality of the palladium catalyst, ligands, base, and solvents.
Difficulty in purifying the desired product from p-xylene. Similar physical properties of the product and byproduct.1. Optimize Reaction to Minimize Byproduct: The primary strategy should be to prevent the formation of p-xylene. 2. Chromatographic Separation: Carefully optimize column chromatography conditions (e.g., silica (B1680970) gel or neutral alumina) to separate the product from the non-polar p-xylene.[12] 3. Recrystallization: If the product is a solid, recrystallization may effectively remove the byproduct.[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Protodeboronation

This protocol provides a starting point for the Suzuki-Miyaura coupling of an aryl halide with this compound, aiming to minimize protodeboronation.

Reagents and Equipment:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

  • Schlenk flask or sealed vial

  • Inert atmosphere (Argon or Nitrogen)

  • Magnetic stirrer and heating plate

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Protodeboronation_Pathway ArBOH2 ArB(OH)₂ (this compound) ArBOH3_minus [ArB(OH)₃]⁻ (Boronate Anion) ArBOH2->ArBOH3_minus + OH⁻ (fast equilibrium) Coupling_Product Ar-Nu (Desired Product) ArBOH2->Coupling_Product Suzuki-Miyaura Coupling ArH Ar-H (p-Xylene) ArBOH3_minus->ArH + H₂O (Protodeboronation) Base Base (OH⁻) Proton_Source Proton Source (H₂O) Catalyst Pd(0)/Base Ar'-X

Caption: Competing pathways: Suzuki-Miyaura coupling vs. protodeboronation.

Troubleshooting_Workflow Start Low Yield / High Byproduct Check_Base Is a strong base used? Start->Check_Base Switch_Base Switch to weaker base (K₂CO₃, K₃PO₄) Check_Base->Switch_Base Yes Check_Temp Is temperature > 80°C? Check_Base->Check_Temp No Switch_Base->Check_Temp Lower_Temp Lower temperature Check_Temp->Lower_Temp Yes Check_Catalyst Is reaction sluggish? Check_Temp->Check_Catalyst No Lower_Temp->Check_Catalyst Optimize_Catalyst Screen catalysts/ligands Increase loading Check_Catalyst->Optimize_Catalyst Yes Use_Ester Consider using boronic ester Check_Catalyst->Use_Ester No Optimize_Catalyst->Use_Ester End Re-evaluate Use_Ester->End

References

Technical Support Center: Catalyst Deactivation in Reactions with 2,5-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for troubleshooting catalyst deactivation in chemical reactions involving 2,5-Dimethylphenylboronic Acid. This guide is designed for researchers, scientists, and professionals in drug development to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling reaction with this compound showing low yield or failing completely?

A1: Several factors can contribute to low yields or reaction failure in Suzuki-Miyaura couplings with this compound. The primary suspects are issues with the catalyst's activity, the stability of the boronic acid itself, and suboptimal reaction conditions. The steric hindrance from the two methyl groups on the phenyl ring can also slow down the reaction.

Common causes include:

  • Catalyst Deactivation: The palladium catalyst may be deactivating through various pathways such as agglomeration into palladium black, ligand degradation, or poisoning by impurities.

  • Protodeboronation: Boronic acids can be unstable, especially under basic conditions, leading to the replacement of the boronic acid group with a hydrogen atom.[1][2]

  • Homocoupling: The boronic acid can react with itself to form a biaryl byproduct, particularly in the presence of oxygen.[3][4]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligands is crucial for a successful reaction.[3]

Q2: What is catalyst deactivation and what are the common signs in my reaction?

A2: Catalyst deactivation refers to the loss of catalytic activity or selectivity over time. In palladium-catalyzed reactions, common signs of deactivation include:

  • Formation of a Black Precipitate: This is often palladium black, an inactive, agglomerated form of palladium.[5] This indicates that the palladium nanoparticles have fallen out of the catalytic cycle.[6][7]

  • Stalled Reaction: The reaction proceeds initially but then stops before all the starting material is consumed.

  • Inconsistent Results: Reproducibility issues between batches can point towards variable catalyst activity.

  • Formation of Side Products: An increase in byproducts like homocoupled products can indicate that the desired catalytic cycle is being inhibited.[3]

Q3: How do the methyl groups on this compound affect catalyst performance?

A3: The two methyl groups on the phenyl ring introduce significant steric hindrance. This can impact several steps in the catalytic cycle:

  • Transmetalation: The transfer of the aryl group from boron to palladium can be slowed down due to the bulky nature of the boronic acid.

  • Reductive Elimination: The final step where the new C-C bond is formed and the product is released from the palladium center can also be sterically hindered.

To overcome these steric challenges, it is often necessary to use more active catalysts, such as those with bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald ligands), which can accelerate both the oxidative addition and reductive elimination steps.[8]

Q4: Can impurities in my reagents or solvents deactivate the catalyst?

A4: Yes, impurities are a common cause of catalyst deactivation.[5] Even trace amounts of certain substances can act as poisons to the palladium catalyst. Common culprits include:

  • Sulfur Compounds: Often present in solvents or reagents.

  • Other Halides: Can interfere with the catalytic cycle.

  • Water Content: While some water is often beneficial, excessive or insufficient amounts can be detrimental. Anhydrous couplings with bases like K3PO4 may require a small amount of water to be effective.[8]

  • Solvent Contaminants: Precursors or degradation products in solvents can poison the catalyst. For example, traces of 2,3-dihydrofuran (B140613) or maleic anhydride (B1165640) in THF have been shown to strongly poison Pd/C catalysts.[9]

Always use high-purity reagents and solvents to minimize the risk of catalyst poisoning.

Q5: What is protodeboronation and how can I prevent it?

A5: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a C-H bond. This is often promoted by basic conditions and elevated temperatures. To minimize protodeboronation:

  • Use Milder Bases: Strong bases can accelerate the decomposition of the boronic acid. Consider using milder bases like K2CO3 or K3PO4.

  • Lower Reaction Temperature: If the reaction allows, running it at a lower temperature can reduce the rate of decomposition.

  • Use Boronic Acid Surrogates: For particularly unstable boronic acids, using more robust surrogates like MIDA boronates or aryltrifluoroborates can be beneficial.[1][2] These compounds slowly release the boronic acid in situ, maintaining a low concentration and minimizing decomposition.[2][10]

Troubleshooting Guides

Problem 1: Low or No Product Formation
Possible Cause Troubleshooting Steps Experimental Protocol
Inactive Catalyst 1. Use a fresh batch of catalyst. 2. Switch to a more active catalyst system (e.g., a pre-catalyst with a bulky, electron-rich ligand like SPhos or XPhos). 3. Ensure proper activation of the Pd(II) precatalyst to the active Pd(0) species.Protocol 1: Catalyst System Screening. Set up small-scale parallel reactions to screen different palladium sources (e.g., Pd(OAc)2, Pd2(dba)3) and ligands (e.g., SPhos, XPhos, P(t-Bu)3). Monitor reaction progress by TLC or LC-MS to identify the most effective combination.
Protodeboronation of Boronic Acid 1. Use a milder base (e.g., K2CO3 instead of NaOH). 2. Lower the reaction temperature. 3. Use a boronic acid surrogate like a MIDA boronate.Protocol 2: Base and Temperature Optimization. Run the reaction at different temperatures (e.g., 60°C, 80°C, 100°C) with various bases (e.g., K3PO4, K2CO3, Cs2CO3) to find the optimal conditions that favor product formation over decomposition.
Poor Solubility of Reagents 1. Choose a solvent system where all components are soluble at the reaction temperature. 2. Biphasic solvent systems (e.g., toluene/water, dioxane/water) can be effective.Protocol 3: Solvent Screening. Test different solvent systems such as dioxane/water, THF/water, or toluene/water. Ensure vigorous stirring to facilitate mass transfer in biphasic systems.
Problem 2: Formation of Palladium Black
Possible Cause Troubleshooting Steps Experimental Protocol
Catalyst Agglomeration 1. Lower the reaction temperature. 2. Decrease the catalyst loading. 3. Use more robust ligands that stabilize the palladium nanoparticles.Protocol 4: Ligand and Temperature Effects on Catalyst Stability. Set up reactions with different ligands and monitor for the visual formation of palladium black at various temperatures. Analyze the reaction kinetics to correlate catalyst stability with activity.
High Local Concentration of Pd(0) 1. Use a pre-catalyst that slowly releases the active Pd(0) species. 2. Ensure efficient stirring to avoid localized high concentrations.-
Problem 3: Significant Homocoupling of this compound
Possible Cause Troubleshooting Steps Experimental Protocol
Presence of Oxygen 1. Thoroughly degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon). 2. Use a Pd(0) source directly instead of a Pd(II) source which may require a reduction step that can be influenced by oxygen.Protocol 5: Degassing and Inert Atmosphere. Degas the solvent and reaction mixture by three freeze-pump-thaw cycles or by sparging with an inert gas for at least 30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
Use of Pd(II) Precatalyst 1. The reduction of Pd(II) to Pd(0) can sometimes be initiated by the homocoupling of the boronic acid.[3] Using a direct Pd(0) source can mitigate this.-

Quantitative Data Summary

Parameter Condition A Condition B Condition C Yield (%) Reference
Catalyst System Pd(OAc)2 / SPhosPd(dppf)Cl2"Ligandless" Pd(OAc)2Varies[1][11]
Base K3PO4K2CO3Cs2CO3Varies[8]
Solvent Dioxane/H2OToluene/H2OTHFVaries[9][11]
Temperature 60 °C80 °C100 °CVaries[2]

Note: Specific yields are highly dependent on the specific substrates and reaction conditions and should be determined empirically.

Visual Troubleshooting Guides

Catalyst Deactivation Pathways

G A Active Pd(0) Catalyst B Palladium Black (Inactive) A->B Agglomeration C Ligand Degradation A->C Side Reactions D Poisoned Catalyst A->D Poisoning E Impurities (e.g., Sulfur) E->D F High Temperature / Concentration F->B

Caption: Common pathways for palladium catalyst deactivation.

Troubleshooting Workflow for Low Yield

G Start Low Yield Observed CheckCatalyst Check Catalyst Activity Start->CheckCatalyst CheckConditions Optimize Reaction Conditions CheckCatalyst->CheckConditions Active UseNewCatalyst Use Fresh/More Active Catalyst CheckCatalyst->UseNewCatalyst Inactive CheckBoronicAcid Assess Boronic Acid Stability CheckConditions->CheckBoronicAcid Optimal ModifyBaseSolvent Screen Base, Solvent, Temperature CheckConditions->ModifyBaseSolvent Suboptimal UseSurrogate Use MIDA Boronate or Trifluoroborate CheckBoronicAcid->UseSurrogate Unstable Success Reaction Successful CheckBoronicAcid->Success Stable UseNewCatalyst->Success ModifyBaseSolvent->Success UseSurrogate->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

Suzuki-Miyaura Catalytic Cycle and Potential Issues

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (R-X) Pd0->OxAdd Deactivation Deactivation (e.g., Pd Black) Pd0->Deactivation PdII R-Pd(II)-X(L_n) OxAdd->PdII Transmetal Transmetalation (Ar-B(OH)2) PdII->Transmetal PdII_Ar R-Pd(II)-Ar(L_n) Transmetal->PdII_Ar Protodeboronation Protodeboronation Transmetal->Protodeboronation Homocoupling Homocoupling Transmetal->Homocoupling RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration Product R-Ar RedElim->Product

Caption: The Suzuki-Miyaura cycle with points of potential failure.

References

Technical Support Center: Purification of Products from 2,5-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 2,5-Dimethylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying products from reactions involving this compound?

A1: The most common purification techniques include aqueous acid-base extraction, column chromatography, recrystallization, and the use of scavenger resins.[1] The optimal method depends on the specific properties of your desired product and the impurities present. An initial aqueous work-up is a critical first step to remove the bulk of inorganic salts and water-soluble impurities.[2]

Q2: How can I efficiently remove unreacted this compound from my crude reaction mixture?

A2: Unreacted this compound can be effectively removed with a basic aqueous wash.[2] By treating the organic solution of your crude product with an aqueous base like sodium hydroxide (B78521) (NaOH) or potassium carbonate (K₂CO₃), the acidic boronic acid is converted to its water-soluble boronate salt.[3][4] This salt then partitions into the aqueous layer during a liquid-liquid extraction, separating it from your desired neutral or basic product.[4]

Q3: What are the typical byproducts in a Suzuki-Miyaura coupling reaction with this compound, and how can they be removed?

A3: Common byproducts include the homocoupled dimer of the boronic acid (forming 2,2',5,5'-tetramethyl-1,1'-biphenyl) and dehalogenated starting material.[2][5] The presence of oxygen can facilitate this homocoupling.[6] Separating these byproducts can be challenging if their polarity is similar to the desired product. Meticulous column chromatography with a shallow solvent gradient is often required for separation.[2] Recrystallization can also be highly effective if the product is a solid.[7]

Q4: What are the best practices for removing residual palladium catalyst after a cross-coupling reaction?

A4: Removing palladium to acceptable levels (ppm) is crucial, especially for pharmaceutical applications, due to toxicity concerns.[2] For heterogeneous catalysts, simple filtration through Celite® or a similar filter aid is often sufficient. For homogeneous catalysts, metal scavengers are a common solution.[2] These are typically functionalized silica (B1680970) or polymer resins that chelate the palladium, allowing it to be removed by filtration.[2]

Q5: My product is an oil and will not crystallize. What are my purification options?

A5: If your product is an oil, column chromatography is the most suitable purification method.[2] The lack of crystallization could be due to the presence of impurities inhibiting the process or because the product is intrinsically an oil at room temperature.[2] If standard silica gel chromatography is problematic, consider using neutral alumina (B75360) or boric acid-treated silica gel, as boronic acid derivatives can sometimes interact strongly with standard silica.[7][8]

Troubleshooting Guides

Issue Potential Cause(s) Recommended Solution(s)
Product streaks badly on silica gel TLC/column. The boronic acid functional group is acidic and interacts strongly with the Lewis basic sites on the silica gel surface.[9]1. Use a solvent modifier: Add a small amount of a modifier like acetic acid or triethylamine (B128534) to the eluent to improve peak shape.[7] 2. Switch stationary phase: Try using neutral alumina, which may have different selectivity.[7] 3. Use treated silica: For boronic ester products, silica gel impregnated with boric acid can suppress over-adsorption.[8][10]
Desired product and homocoupling byproduct have very similar Rf values. The structures and polarities of the product and byproduct are very close.1. Optimize Chromatography: Test various solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol, toluene/acetone) with TLC to maximize separation.[2] Use a long column with a shallow solvent gradient for flash chromatography.[2] 2. Attempt Recrystallization: If the product is solid, carefully screen for a recrystallization solvent that may have different solubilities for the product and byproduct.[7]
Significant unreacted this compound remains after reaction. 1. The reaction did not go to completion. 2. An excess of boronic acid was used intentionally.1. Perform a basic wash: Use an aqueous solution of NaOH or K₂CO₃ to extract the acidic boronic acid as its water-soluble salt.[2][3] 2. Derivatize and filter: Convert the boronic acid to a potassium trifluoroborate salt, which is often a crystalline solid that can be easily purified by recrystallization or filtration.[8]
Product appears pure by TLC but NMR shows persistent impurities. 1. Impurities may be UV-inactive and not visible on TLC. 2. Impurities may have the same Rf as the product in the chosen TLC system. 3. Potential impurities could include boroxines (anhydrides of boronic acids).1. Try an alternative visualization method for TLC (e.g., potassium permanganate (B83412) stain). 2. Test different TLC solvent systems to try and resolve the impurity from the product spot.[11] 3. Consider recrystallization as it purifies based on solubility and crystal lattice formation, which can be very effective at removing small amounts of structurally similar impurities.

Experimental Protocols

Protocol 1: Basic Aqueous Wash for Removal of Unreacted Boronic Acid
  • Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water (e.g., ethyl acetate, dichloromethane).

  • Extraction: Transfer the solution to a separatory funnel and add an equal volume of a 1-2 M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3]

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.

  • Separation: Allow the layers to separate fully. The unreacted this compound will be in the aqueous layer as its sodium or potassium boronate salt.

  • Collection: Drain the lower aqueous layer. Repeat the extraction of the organic layer with the basic solution one or two more times to ensure complete removal.

  • Washing: Wash the organic layer with water and then with brine to remove residual base and dissolved water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product, now free of boronic acid.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude solid product. Add a potential solvent dropwise. A good solvent will dissolve the compound when hot but not at room temperature. Test a range of solvents (e.g., ethanol, isopropanol, ethyl acetate, heptane, toluene, or mixtures thereof).

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to completely dissolve the solid.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask will slow the cooling rate, which often leads to larger, purer crystals.

  • Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for 15-30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the crystals in a vacuum oven until a constant weight is achieved.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Work-up (e.g., wash with water/brine) start->workup extraction Acid-Base Extraction (Basic Wash to Remove Boronic Acid) workup->extraction organic_layer Crude Product in Organic Layer extraction->organic_layer analysis Purity Check (TLC, NMR) organic_layer->analysis solid_check Is the product solid? analysis->solid_check recrystallize Recrystallization solid_check->recrystallize Yes chromatography Column Chromatography solid_check->chromatography No pure_product Pure Product recrystallize->pure_product chromatography->pure_product

Caption: General workflow for purification after a reaction with this compound.

Acid_Base_Extraction start Crude Mixture in Organic Solvent (Product + R-B(OH)₂) R = 2,5-Dimethylphenyl process Add Aqueous NaOH Solution and Shake start->process layers Organic Layer (Product) Aqueous Layer (R-B(O⁻)₂Na⁺) process->layers separation Separate Layers layers->separation organic_out Product in Organic Solvent separation->organic_out  Desired aqueous_out Boronate Salt Waste in Water separation->aqueous_out  Impurity

Caption: Principle of acid-base extraction for removing unreacted boronic acid.

Purification_Decision_Tree q1 Is unreacted boronic acid the main impurity? a1_yes Perform Basic Aqueous Wash q1->a1_yes Yes q2 Are remaining impurities separable by polarity? q1->q2 No a1_yes->q2 a2_yes Use Column Chromatography q2->a2_yes Yes q3 Is the product a solid? q2->q3 No a3_yes Attempt Recrystallization q3->a3_yes Yes a3_no Advanced Chromatography (e.g., Prep-HPLC) q3->a3_no No

Caption: Decision tree for selecting an appropriate purification strategy.

References

Technical Support Center: Reaction Condition Screening for Hindered Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with cross-coupling reactions involving sterically hindered arylboronic acids and related substrates. The guidance focuses on three key transformations: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Chan-Lam coupling.

Frequently Asked Questions (General)

Q1: My cross-coupling reaction with a hindered substrate is not working (low or no yield). Where should I start troubleshooting?

A1: Low or no conversion in cross-coupling reactions with sterically hindered substrates is a common challenge. The primary reason is often the increased steric hindrance around the reaction centers, which can impede crucial steps in the catalytic cycle. A systematic approach to troubleshooting is recommended. The most critical factors to evaluate are the catalyst and ligand system, the base, and the solvent. For hindered substrates, standard conditions are often insufficient.

Q2: What are the most common side reactions with hindered arylboronic acids, and how can I minimize them?

A2: The most prevalent side reactions include:

  • Protodeboronation: The replacement of the boronic acid group with a hydrogen atom. This is often exacerbated by the presence of water, strong bases, and high temperatures.[1][2] To mitigate this, consider using more stable boronic esters (e.g., pinacol (B44631) esters), milder bases (e.g., K₃PO₄, KF), and the lowest effective reaction temperature.[1][3]

  • Homocoupling: The formation of a biaryl product from the coupling of two boronic acid molecules. This is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[4][5] Rigorous degassing of the reaction mixture and the use of a Pd(0) precatalyst can minimize homocoupling.[4][5]

  • Dehalogenation (or Hydrodehalogenation): The reduction of the aryl halide starting material, replacing the halogen with a hydrogen. This can be influenced by the choice of ligand, base, and solvent.[6][7]

Q3: How do I choose the appropriate boronic acid derivative for my reaction?

A3: While arylboronic acids are commonly used, they can be unstable, especially when hindered or electron-deficient.[2] For challenging substrates, consider using more stable derivatives such as:

  • Boronic Pinacol Esters (Bpin): These are significantly more robust and less prone to protodeboronation.[8]

  • MIDA Boronates: These are air-stable and can undergo slow release of the boronic acid under the reaction conditions, which is particularly useful for unstable boronic acids.

  • Potassium Aryltrifluoroborates: These salts are also highly stable and can be effective in cross-coupling reactions.

Troubleshooting Guides by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organic halide or triflate. With hindered substrates, several issues can arise.

Problem 1: Low to No Yield

  • Question: I am seeing very low or no conversion in my Suzuki-Miyaura coupling with a di-ortho-substituted arylboronic acid. What should I change?

  • Answer: This is a classic issue with hindered substrates. The key is to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, which are often slowed by steric bulk.

    • Troubleshooting Workflow:

      G start Low/No Yield with Hindered Substrate ligand Evaluate Ligand System - Is it bulky and electron-rich? - Standard PPh3 is often ineffective. start->ligand base_solvent Re-evaluate Base/Solvent - Is the base strong enough? - Is the solvent appropriate (e.g., anhydrous, non-polar)? start->base_solvent temp Increase Reaction Temperature - Are you at 80°C? Consider 100-140°C. start->temp catalyst Check Palladium Source - Using a Pd(0) precatalyst? start->catalyst solution_ligand Switch to Buchwald Ligands (e.g., SPhos, XPhos, RuPhos) or NHC Ligands. ligand->solution_ligand Ineffective solution_base Use Stronger, Non-nucleophilic Bases (e.g., K3PO4, Cs2CO3, t-BuOK). Use anhydrous toluene (B28343) or dioxane. base_solvent->solution_base Suboptimal solution_temp Use higher boiling point solvent (e.g., xylenes) or microwave irradiation. temp->solution_temp No improvement solution_catalyst Use a well-defined Pd(0) precatalyst to ensure efficient generation of the active species. catalyst->solution_catalyst Using Pd(II)

      Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura coupling.

    • Detailed Recommendations:

      • Ligand Selection: Standard ligands like triphenylphosphine (B44618) (PPh₃) are often ineffective for hindered substrates. Switch to bulkier, more electron-rich biaryl phosphine (B1218219) ligands (Buchwald ligands) such as SPhos, XPhos, or RuPhos.[8] For extremely hindered couplings, specialized ligands like AntPhos or BI-DIME may be necessary.[9][10] N-Heterocyclic Carbene (NHC) ligands are also highly effective.[8]

      • Base and Solvent: A strong, non-nucleophilic base is often required. Finely powdered potassium phosphate (B84403) (K₃PO₄) is a reliable choice.[8] Cesium carbonate (Cs₂CO₃) or potassium tert-butoxide (t-BuOK) can also be effective.[8] Anhydrous, non-polar aprotic solvents like toluene or dioxane are preferred.[8]

      • Temperature: Hindered substrates often require higher temperatures (100-140 °C) to overcome the activation energy barriers.[8]

Problem 2: Significant Side Product Formation

  • Question: My Suzuki-Miyaura reaction is producing a lot of homocoupled and/or protodeboronated byproducts. How can I improve the selectivity?

  • Answer: These side reactions compete with the desired cross-coupling and are common with sensitive or hindered boronic acids.

    • To Minimize Homocoupling:

      • Rigorous Degassing: Oxygen promotes the homocoupling of boronic acids.[4] Ensure your solvent and reaction setup are thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[8]

      • Use a Pd(0) Source: Pd(II) precatalysts can be reduced in situ by the boronic acid, leading to homocoupling.[6] Starting with a Pd(0) source like Pd₂(dba)₃ or a well-defined precatalyst can mitigate this.[5][8]

      • Add a Mild Reducing Agent: In some cases, adding a mild reducing agent like potassium formate (B1220265) can help suppress homocoupling by minimizing the concentration of free Pd(II).[4]

    • To Minimize Protodeboronation:

      • Use Boronic Esters: As mentioned, boronic pinacol esters (Bpins) are more stable than the corresponding boronic acids.[8]

      • Milder Base: Strong bases can accelerate protodeboronation.[1] Use milder bases like potassium carbonate (K₂CO₃) or potassium fluoride (B91410) (KF).[1][3]

      • Anhydrous Conditions: For highly sensitive substrates, ensure strictly anhydrous conditions.[3]

      • Lower Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[1]

Parameter Recommendation for Hindered Suzuki-Miyaura Coupling Common Range
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or precatalysts (e.g., XPhos Pd G3)1-5 mol%
Ligand Bulky, electron-rich phosphines (SPhos, XPhos, RuPhos)1.1 - 2.2 eq. relative to Pd
Base K₃PO₄, Cs₂CO₃, K₂CO₃, KF, t-BuOK2-3 equivalents
Solvent Toluene, Dioxane, THF, 2-MeTHF (often with water)0.1 - 0.5 M
Temperature 80 - 140 °C-
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds. When coupling hindered aryl halides or amines, specific challenges arise.

Problem 1: Low Conversion with Hindered Substrates

  • Question: My Buchwald-Hartwig amination between an ortho-substituted aryl bromide and a secondary amine is very slow and gives low conversion. What are the key parameters to optimize?

  • Answer: Similar to Suzuki-Miyaura coupling, steric hindrance is a major barrier. The choice of ligand is paramount to achieving good results.

    • Troubleshooting Workflow:

      G start Low Conversion in Hindered Buchwald-Hartwig Amination ligand Evaluate Ligand - Is it sterically demanding? - First-gen ligands are often poor. start->ligand base Check Base Strength - Is it strong enough to deprotonate the amine? start->base temp_conc Review Temperature & Concentration - Is the temperature high enough? - Are reagents sufficiently soluble? start->temp_conc catalyst_poisoning Consider Catalyst Inhibition - Is the amine a coordinating heterocycle? start->catalyst_poisoning solution_ligand Use Bulky, Electron-Rich Ligands (e.g., tBuXPhos, RuPhos, Josiphos-type). ligand->solution_ligand Ineffective solution_base Use a Strong, Non-nucleophilic Base (e.g., NaOtBu, LiHMDS, K3PO4). base->solution_base Too weak solution_temp_conc Increase temperature (80-110°C). Choose a solvent that solubilizes all components (e.g., Toluene, Dioxane, t-BuOH). temp_conc->solution_temp_conc Suboptimal solution_catalyst_poisoning Use bidentate or more robust ligands that are less prone to displacement. catalyst_poisoning->solution_catalyst_poisoning Yes

      Caption: Troubleshooting workflow for low-yield Buchwald-Hartwig amination.

    • Detailed Recommendations:

      • Ligand Selection: Bulky, electron-rich mono- and bidentate phosphine ligands are crucial. Ligands like tBuXPhos, RuPhos, and Josiphos-type ligands are excellent choices for hindered substrates.[11] These ligands promote the formation of the active monoligated palladium species and accelerate the key steps of the catalytic cycle.[6]

      • Base Selection: A strong, non-nucleophilic base is typically required to deprotonate the amine. Sodium tert-butoxide (NaOtBu) is a common choice, but for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective.[12]

      • Solvent: Toluene, dioxane, or THF are commonly used. For poorly soluble substrates, a more polar solvent like tert-butanol (B103910) may be beneficial.[11]

Problem 2: Significant Hydrodehalogenation

  • Question: I am observing a significant amount of the reduced arene (hydrodehalogenation) in my Buchwald-Hartwig reaction. How can I suppress this side reaction?

  • Answer: Hydrodehalogenation is a common side reaction, particularly with primary amines, and it competes with the desired C-N bond formation.[12] It often proceeds through a β-hydride elimination from a palladium-amide intermediate.[13]

    • Strategies to Minimize Hydrodehalogenation:

      • Ligand Choice: Employing bulkier and more electron-donating ligands can accelerate the rate of C-N bond formation, outcompeting the hydrodehalogenation pathway.[11]

      • Base and Solvent: The combination of a strong base with a protic solvent can promote hydrodehalogenation.[1] Ensure the use of anhydrous solvents and reagents.

      • Temperature: In some cases, lowering the reaction temperature can disfavor the side reaction.[11]

      • Bimetallic Catalysis: In some systems, a bimetallic palladium-copper nanocatalyst has been shown to suppress hydrodehalogenation.[14]

Parameter Recommendation for Hindered Buchwald-Hartwig Amination Common Range
Palladium Source Pd(OAc)₂, Pd₂(dba)₃, or precatalysts (e.g., tBuXPhos Pd G3)1-5 mol%
Ligand Bulky, electron-rich phosphines (tBuXPhos, RuPhos, etc.)1.1 - 2.2 eq. relative to Pd
Base NaOtBu, LiHMDS, K₃PO₄, Cs₂CO₃1.2 - 2.0 equivalents
Solvent Toluene, Dioxane, THF, t-BuOH0.1 - 0.5 M
Temperature 80 - 110 °C-
Chan-Lam Coupling

The Chan-Lam coupling is a copper-catalyzed reaction for the formation of C-N and C-O bonds using arylboronic acids. It offers the advantage of often being run in the presence of air.

Problem: Low Yield with Hindered Substrates

  • Question: I am attempting a Chan-Lam N-arylation with a hindered amine and an arylboronic acid, but the yield is very low. What are the common issues?

  • Answer: While advantageous for its mild conditions, the Chan-Lam coupling can be challenging with sterically hindered substrates.[15] The reaction is also known to be sensitive to the purity of the boronic acid and can be prone to side reactions.[16]

    • Troubleshooting Strategies:

      • Ligand/Additive: While some Chan-Lam couplings are ligandless, hindered substrates often benefit from the addition of a ligand like pyridine (B92270) or the use of a copper-TMEDA complex.[15][17]

      • Solvent: Dichloromethane (DCM) or acetonitrile (B52724) are common solvents. For challenging couplings, screening different solvents is recommended.[16][17]

      • Boronic Acid Quality: Boronic acids can dehydrate over time to form boroxines, which may be less reactive. Using fresh, high-purity boronic acid is crucial.

      • Side Reactions: Common side reactions include oxidation of the nucleophile, protodeboronation of the boronic acid, and homocoupling of the boronic acid.[16] Ensuring an appropriate copper source and, in some cases, controlling the atmosphere can help. While often run in air, some systems may benefit from an oxygen or inert atmosphere.

Parameter General Conditions for Chan-Lam Coupling Common Range
Copper Source Cu(OAc)₂, CuCl₂10-20 mol% (catalytic) or stoichiometric
Ligand/Additive Pyridine, TMEDA (often used)1-2 equivalents
Base Often not required, but sometimes Et₃N or pyridine is used1-2 equivalents
Solvent DCM, MeCN, MeOH0.1 - 0.5 M
Temperature Room Temperature to 80 °C-

Experimental Protocols

General Protocol for a Hindered Suzuki-Miyaura Coupling

This is a generalized procedure and should be optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the hindered arylboronic acid or pinacol ester (1.2-1.5 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst, e.g., XPhos, 4 mol%), and the base (e.g., finely powdered K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of 0.1-0.2 M relative to the limiting reagent) via syringe.

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100-110 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed (typically 2-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

General Protocol for a Hindered Buchwald-Hartwig Amination

This is a generalized procedure and should be optimized for specific substrates.

  • Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the palladium precatalyst (e.g., tBuXPhos Pd G3, 2 mol%) and the base (e.g., NaOtBu, 1.2 equiv).

  • Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add the aryl halide (1.0 equiv), the hindered amine (1.2 equiv), and anhydrous, degassed solvent (e.g., toluene, to achieve a concentration of 0.1-0.2 M).

  • Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 1-24 hours).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove palladium residues and inorganic salts. Wash the celite pad with the organic solvent.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.

General Protocol for a Chan-Lam N-Arylation

This is a generalized procedure and should be optimized for specific substrates.

  • Preparation: To a vial equipped with a magnetic stir bar, add the copper source (e.g., Cu(OAc)₂, 10-20 mol%), the arylboronic acid (1.5-2.0 equiv), and the amine (1.0 equiv).

  • Solvent and Additives: Add the solvent (e.g., DCM or MeCN, to achieve a concentration of 0.1 M) and any ligand/additive (e.g., pyridine, 2.0 equiv).

  • Reaction: Stir the reaction mixture, open to the air, at room temperature or a slightly elevated temperature (e.g., 40-50 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions can sometimes be slow, requiring 24-72 hours.

  • Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium (B1175870) chloride solution to remove the copper catalyst. Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

how to increase the reaction rate of Suzuki coupling with dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Suzuki-Miyaura cross-coupling reaction with dimethylphenylboronic acid, particularly focusing on increasing the reaction rate and yield.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with 2,6-dimethylphenylboronic acid is slow or incomplete. What are the most likely causes?

A1: Slow or incomplete reactions with sterically hindered boronic acids like 2,6-dimethylphenylboronic acid are common. The primary reasons include:

  • Inefficient Oxidative Addition: The steric hindrance of the aryl halide or the boronic acid can slow down this initial step of the catalytic cycle.[1]

  • Slow Transmetalation: The transfer of the dimethylphenyl group from boron to the palladium center can be sluggish due to steric hindrance.

  • Catalyst Deactivation: The palladium catalyst can decompose or form inactive species, especially at elevated temperatures.[2]

  • Inappropriate Choice of Ligand, Base, or Solvent: These components play a crucial role in stabilizing the catalyst and facilitating the reaction steps. An improper combination can significantly hinder the reaction rate.

Q2: How can I minimize the formation of homocoupling byproducts?

A2: Homocoupling of the boronic acid is a common side reaction. To minimize it:

  • Ensure Rigorous Degassing: Oxygen can promote the homocoupling of boronic acids. Degas your solvents and reaction mixture thoroughly.

  • Use a More Stable Boronic Acid Derivative: Consider using the pinacol (B44631) ester or MIDA boronate of dimethylphenylboronic acid, which can release the boronic acid slowly, keeping its concentration low and reducing the likelihood of homocoupling.[3]

  • Optimize Catalyst and Ligand: Certain catalyst systems are more prone to promoting homocoupling. Screening different ligands can help identify a system that favors the desired cross-coupling pathway.

Q3: What are the best practices for handling and storing dimethylphenylboronic acid?

A3: Boronic acids can be susceptible to degradation.

  • Storage: Store dimethylphenylboronic acid in a cool, dry place, preferably under an inert atmosphere (argon or nitrogen) to prevent oxidation and protodeboronation.

  • Handling: Use fresh boronic acid whenever possible. If the purity is questionable, it can be recrystallized.

Troubleshooting Guides

Issue 1: Low or No Product Formation
Possible Cause Troubleshooting Steps
Inactive Catalyst 1. Use a pre-catalyst that is known to be effective for sterically hindered couplings (e.g., Buchwald-type G3 or G4 precatalysts). 2. Ensure the catalyst is not old or degraded. 3. Handle the catalyst under an inert atmosphere to prevent deactivation.
Inefficient Ligand 1. Switch to a bulky, electron-rich phosphine (B1218219) ligand such as XPhos, SPhos, or RuPhos, which are known to accelerate the oxidative addition and reductive elimination steps for hindered substrates.[2][4] 2. Consider N-heterocyclic carbene (NHC) ligands, which have also shown high efficiency.[4]
Suboptimal Base 1. Use a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. 2. Ensure the base is finely powdered and dry.
Incorrect Solvent 1. Use aprotic polar solvents like dioxane, THF, or toluene, often with a small amount of water to aid in dissolving the base.[4] 2. Ensure the solvent is thoroughly degassed.
Low Temperature 1. Gradually increase the reaction temperature. For challenging couplings, temperatures between 80-110 °C are common.[5] 2. Consider using microwave irradiation to accelerate the reaction.[4]
Issue 2: Reaction Stalls After Initial Conversion
Possible Cause Troubleshooting Steps
Catalyst Decomposition 1. Lower the reaction temperature.[6] 2. Use a more stable pre-catalyst. 3. Increase the catalyst loading slightly.
Protodeboronation of Boronic Acid 1. Use a more stable derivative like a pinacol ester or MIDA boronate.[3] 2. Use anhydrous conditions if possible. 3. Minimize the reaction time by using a more active catalyst system.

Data Summary

Table 1: Comparison of Catalytic Systems for Suzuki Coupling of Sterically Hindered Substrates
Catalyst/PrecatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O10012>95
XPhos Pd G3-K₂CO₃iPrOH/H₂O60389
Pd(OAc)₂RuPhosK₃PO₄Dioxane10012~95
Pd-NHC Complex-t-BuOKDioxaneRT - 802-12>99

Note: Yields are representative and can vary based on the specific aryl halide used.

Table 2: Effect of Reaction Parameters on Rate and Yield
ParameterVariationEffect on Reaction RateEffect on Yield
Catalyst Loading Increasing (e.g., 0.5 to 2 mol%)Generally increasesMay increase, but can also lead to more side products
Ligand:Palladium Ratio Increasing (e.g., 1:1 to 2:1)Can increase rate up to an optimal pointCan improve yield by preventing catalyst decomposition
Base Strength Weak (e.g., Na₂CO₃) vs. Strong (e.g., K₃PO₄, Cs₂CO₃)Stronger bases generally increase the rateStronger bases often lead to higher yields for hindered substrates
Temperature Increasing (e.g., 60 to 110 °C)Significantly increases rateCan decrease yield due to catalyst decomposition and side reactions if too high[6]

Experimental Protocols

Protocol 1: Accelerated Suzuki Coupling of 2,6-Dimethylphenylboronic Acid with an Aryl Bromide

This protocol is designed to achieve a high reaction rate and yield for the coupling of 2,6-dimethylphenylboronic acid with a sterically hindered aryl bromide.

Materials:

  • Aryl bromide (1.0 mmol)

  • 2,6-Dimethylphenylboronic acid (1.5 mmol)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄), finely powdered (3.0 mmol)

  • 1,4-Dioxane (B91453), anhydrous and degassed (5 mL)

  • Water, degassed (0.5 mL)

  • Schlenk flask or microwave vial

  • Magnetic stir bar

Procedure:

  • To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the aryl bromide, 2,6-dimethylphenylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Under a positive flow of inert gas, add the XPhos Pd G3 catalyst.

  • Add the degassed 1,4-dioxane and water via syringe.

  • Seal the flask or vial and place it in a preheated oil bath at 100 °C or in a microwave reactor set to 120 °C.

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. For microwave conditions, the reaction is often complete within 15-30 minutes. For conventional heating, allow 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)L2-X Ar-Pd(II)L2-X Oxidative\nAddition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Ar-Pd(II)L2-R Ar-Pd(II)L2-R Transmetalation->Ar-Pd(II)L2-R Reductive\nElimination Reductive Elimination Ar-Pd(II)L2-R->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-R Ar-R Reductive\nElimination->Ar-R Ar-X Ar-X Ar-X->Oxidative\nAddition R-B(OH)2 R-B(OH)2 R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Reaction Rate/ Incomplete Conversion check_catalyst Is the Catalyst/Ligand System Optimal for Hindered Substrates? start->check_catalyst optimize_catalyst Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Use an Active Pre-catalyst check_catalyst->optimize_catalyst No check_conditions Are the Reaction Conditions (Base, Solvent, Temp.) Optimized? check_catalyst->check_conditions Yes optimize_catalyst->check_conditions optimize_conditions Use Stronger Base (K3PO4, Cs2CO3) Increase Temperature (80-110 °C) Use Aprotic Polar Solvent (Dioxane) check_conditions->optimize_conditions No check_reagents Are the Reagents of Sufficient Purity and Stability? check_conditions->check_reagents Yes optimize_conditions->check_reagents optimize_reagents Use Fresh/Purified Boronic Acid Consider Boronic Ester/MIDA Boronate Ensure Anhydrous/Degassed Solvents check_reagents->optimize_reagents No success Reaction Rate Increased check_reagents->success Yes optimize_reagents->success

Caption: Troubleshooting workflow for slow Suzuki coupling reactions.

References

Technical Support Center: Troubleshooting Poor Solubility of Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor solubility of boronic acids in reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: My boronic acid is not dissolving in the reaction solvent. What are the initial steps I should take?

A1: Poor solubility is a common issue with boronic acids, which can exist as mixtures of the acid and its anhydride, boroxine.[1] The initial approach should focus on optimizing the solvent system and reaction conditions.

  • Co-solvent Systems: Employing a mixture of solvents can significantly enhance solubility.[2] For reactions in primarily organic solvents like dioxane or toluene (B28343), adding a small amount of water is a common and effective strategy, particularly in Suzuki-Miyaura coupling reactions.[3][4] For aqueous reactions, polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) can be added.[2]

  • Heating: The solubility of many boronic acids increases with temperature.[2] Gently heating the reaction mixture while stirring can help dissolve the boronic acid. However, ensure the temperature is compatible with the stability of all reactants and catalysts.[2]

  • Sonication: Using an ultrasound bath can aid in the dissolution of suspended solids.

Q2: How does pH affect the solubility of my boronic acid?

A2: The pH of the reaction medium can have a substantial impact on the solubility of boronic acids, especially those containing acidic or basic functional groups.

For boronic acids with a carboxylic acid group, increasing the pH will deprotonate the carboxylic acid, forming a more soluble carboxylate salt.[2] Generally, a pH 1.5-2 units above the pKa of the carboxylic acid is recommended for complete deprotonation.[2]

Conversely, for boronic acids containing a basic amine group, decreasing the pH will form a more soluble ammonium (B1175870) salt. The formation of boronic acid-diol complexes is also pH-sensitive, with complexation being favored at higher pH levels.[5]

Q3: I'm performing a Suzuki-Miyaura coupling and my boronic acid has poor solubility. What specific strategies can I employ?

A3: In addition to the general strategies mentioned above, here are some specific approaches for Suzuki-Miyaura coupling:

  • Choice of Base and Solvent System: The base is a critical component of the Suzuki-Miyaura reaction.[3] Using a stronger base like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) can promote the formation of the active boronate species.[4] Often, a combination of an organic solvent (e.g., dioxane, THF) with a small amount of water is beneficial as it helps to dissolve the inorganic base and facilitate key steps in the catalytic cycle.[3][4]

  • Phase-Transfer Catalysts: For biphasic reaction mixtures where the boronic acid and other reagents have different solubilities, a phase-transfer catalyst (PTC) can be employed.[6][7] Tetrabutylammonium bromide (TBAB) is a common PTC that can facilitate the transfer of reactants between the aqueous and organic phases, enhancing the reaction rate.[7][8]

Q4: Are there alternatives to using a poorly soluble boronic acid directly?

A4: Yes, converting the boronic acid to a more soluble or stable derivative is a highly effective strategy.

  • Boronic Esters: Converting a boronic acid to a boronic ester, such as a pinacol (B44631) ester (Bpin), can significantly improve its solubility in organic solvents and also increase its stability.[1][9][10] Pinacol esters are widely used in Suzuki-Miyaura coupling.[4][11]

  • Potassium Trifluoroborate Salts (BF₃K): These salts are typically more stable than the corresponding boronic acids, resistant to air and moisture, and can exhibit enhanced reactivity.[4][12]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable, crystalline solids that can be used in reactions where the corresponding boronic acid is unstable.[4][12] They are particularly useful for sequential cross-coupling reactions.[12]

Q5: My boronic acid appears gooey or oily after synthesis/workup. How can I handle this?

A5: The gooey or oily nature of a boronic acid can be due to the presence of residual solvents or the formation of oligomeric species like boroxines.[13] Here are some troubleshooting tips:

  • Recrystallization: Attempt to recrystallize the oily product. This can sometimes be achieved by dissolving it in a hot solvent and adding an anti-solvent to induce crystallization.[13]

  • Trituration: Stirring the oil with a solvent in which it is poorly soluble (like pentane (B18724) or ether) can sometimes induce solidification.[13]

  • Conversion to a Derivative: If purification of the boronic acid is challenging, consider converting it directly to a more stable and crystalline derivative like a MIDA boronate or a diethanolamine (B148213) adduct.[12][13][14]

Troubleshooting Guides

Problem: Low Reaction Yield Due to Poor Solubility

This workflow outlines a systematic approach to troubleshooting low reaction yields suspected to be caused by the poor solubility of a boronic acid.

Caption: Troubleshooting workflow for low reaction yields.

Data Presentation: Solubility of Phenylboronic Acid in Various Solvents

The choice of solvent is critical for ensuring the solubility of boronic acids. The following table summarizes the solubility of phenylboronic acid in different organic solvents.

SolventSolubility CategoryApplication Notes
Dipropyl etherHighConsidered an excellent solvent for reactions involving boronic acids.[10]
AcetoneHighKetones are generally good solvents for phenylboronic acid.[1][10]
3-PentanoneHighAnother suitable ketone solvent.[10]
ChloroformModerateCan be used for crystallization of boronic acids.[10]
MethylcyclohexaneVery LowUseful for washing away organic impurities during synthesis.[10]

Data sourced from experimental studies on phenylboronic acid solubility.[1][10]

Data Presentation: Comparison of Boronic Acid Derivatives

Converting a problematic boronic acid to a more stable and soluble derivative is a common and effective strategy.

DerivativeKey AdvantagesCommon Applications
Pinacol Boronic Esters (BPin) More stable than boronic acids, good solubility in organic solvents.[4][9]Widely used in Suzuki-Miyaura cross-coupling.[4]
Potassium Trifluoroborate Salts (BF₃K) Very stable to air and moisture, often show enhanced reactivity.[4]Useful for boronic acids prone to protodeboronation.
MIDA Boronates Highly stable, crystalline solids, resistant to chromatography.[4][12]Ideal for sequential cross-coupling reactions.[12]
Diethanolamine Adducts Air and water stable, crystalline solids.[14]Can be used directly in Suzuki coupling with a protic solvent.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Poorly Soluble Boronic Acid

This protocol provides a general starting point and should be optimized for specific substrates.[4]

  • Reagent Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol, 1.0 equiv.), the boronic acid or its derivative (1.1-1.5 equiv.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).[4]

  • Degassing: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-30 minutes.[4]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.[4]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%) and any additional ligand.[4]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress using TLC or LC-MS.[4]

  • Workup: Once the reaction is complete, cool it to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]

  • Purification: Purify the crude product by flash column chromatography.[4]

Protocol 2: Esterification of a Boronic Acid to its Pinacol Ester

This protocol describes a common method for converting a boronic acid to its more soluble and stable pinacol ester.

  • Reaction Setup: In a round-bottom flask, dissolve the boronic acid (1.0 equiv.) and pinacol (1.1 equiv.) in a suitable solvent such as toluene or THF.

  • Water Removal: Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitoring: Monitor the reaction by TLC or GC until the starting boronic acid is consumed.

  • Isolation: Cool the reaction mixture and remove the solvent under reduced pressure. The crude pinacol ester can often be used directly in the next step or purified by chromatography or recrystallization.[15]

Logical Relationship: Selecting a Strategy for Poor Solubility

The following diagram illustrates the decision-making process for addressing poor boronic acid solubility.

SolubilityStrategy Start Problem: Poor Boronic Acid Solubility Is_Suzuki Is the reaction a Suzuki-Miyaura coupling? Start->Is_Suzuki Solvent_System Adjust Solvent System: - Co-solvents (H2O, DMF, etc.) - Heating/Sonication Is_Suzuki->Solvent_System No Base_Solvent Optimize Base and Solvent: - Stronger base (K3PO4) - Aqueous organic mixture Is_Suzuki->Base_Solvent Yes Is_BA_Unstable Is the boronic acid unstable or still insoluble? Solvent_System->Is_BA_Unstable Is_Biphasic Is the system biphasic? Base_Solvent->Is_Biphasic Use_PTC Use a Phase-Transfer Catalyst (e.g., TBAB) Is_Biphasic->Use_PTC Yes Is_Biphasic->Is_BA_Unstable No Use_PTC->Is_BA_Unstable ConvertToDerivative Convert to a more stable/soluble derivative: - Pinacol Ester - MIDA Boronate - BF3K Salt Is_BA_Unstable->ConvertToDerivative Yes Proceed Proceed with Reaction Is_BA_Unstable->Proceed No ConvertToDerivative->Proceed

Caption: Decision tree for solubility enhancement strategies.

References

scaling up Suzuki-Miyaura reactions involving 2,5-Dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Scaling Up Suzuki-Miyaura Reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up Suzuki-Miyaura couplings, with a specific focus on sterically hindered substrates like 2,5-Dimethylphenylboronic acid.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield significantly lower upon scale-up compared to the bench-scale experiment?

A1: Lower yields during scale-up can be attributed to several factors that are less pronounced at the lab scale.[1] Key areas to investigate include:

  • Mass and Heat Transfer: In larger reactors, inefficient mixing can lead to localized "hot spots" or areas of high concentration, promoting side reactions or decomposition.[1] Similarly, maintaining a consistent temperature throughout the reaction vessel is more challenging.

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxygen.[2][3] While achieving an inert atmosphere is straightforward in a small flask, it is more difficult in large reactors, where leaks or insufficient purging can lead to catalyst oxidation and deactivation.[2]

  • Reagent Addition: The rate of addition for reagents, especially the base, can have a more significant impact on a larger scale. Slow or controlled addition may be necessary to manage exotherms and maintain optimal reaction conditions.

  • Purity of Reagents: The quality of starting materials, including the boronic acid, aryl halide, and base, is critical. Impurities can interfere with the catalyst and reduce yield.[2]

Q2: What are the primary side reactions to watch for with this compound, and how can they be minimized?

A2: When using this compound, two common side reactions are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen.[2][4] It is often accelerated by high temperatures and the presence of water.[4] To minimize this, you can:

    • Use more stable boronic esters (e.g., pinacol (B44631) esters) instead of the acid.[2][4][5]

    • Employ milder bases or anhydrous conditions where possible.[4]

    • Run the reaction at the lowest feasible temperature that still provides a reasonable rate.[4]

  • Homocoupling: This side reaction involves the coupling of two boronic acid molecules to form a symmetrical biaryl (2,5,2',5'-tetramethylbiphenyl).[6] This is often promoted by the presence of oxygen or Pd(II) species.[6] To mitigate homocoupling:

    • Ensure rigorous degassing of all solvents and the reaction mixture.[2][6]

    • Use a Pd(0) source directly or ensure that the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species is efficient.[3][7]

Q3: How do I select the optimal catalyst and ligand for a sterically hindered substrate like this compound at scale?

A3: Sterically hindered substrates require specialized catalyst systems to overcome the steric barrier for both oxidative addition and reductive elimination steps.[8]

  • Ligands: Bulky, electron-rich phosphine (B1218219) ligands are generally required.[2][9] For sterically demanding couplings, biarylphosphine ligands (Buchwald ligands) such as RuPhos, SPhos, or XPhos are often highly effective.[4][8] These ligands promote the crucial reductive elimination step.[2]

  • Catalysts: While traditional catalysts like Pd(PPh₃)₄ can be used, modern palladium precatalysts (e.g., Buchwald G3 or G4 palladacycles) are often more robust and efficient.[3] They are designed for the clean and reliable generation of the active Pd(0) species, which is crucial for reproducibility at scale.[3]

Q4: What are the best practices for solvent selection and degassing in a large-scale Suzuki-Miyaura reaction?

A4: Solvent choice impacts solubility, reaction kinetics, and impurity profiles.[2][10]

  • Solvent Systems: A mixture of an organic solvent and water is common, as the aqueous phase is crucial for activating the boronic acid with the base.[11] Typical organic solvents include toluene, dioxane, or 2-propanol.[4][12] The choice can sometimes influence selectivity.[12]

  • Degassing: Rigorous removal of dissolved oxygen is one of the most critical steps for a successful scale-up.[2][13] Common industrial methods include:

    • Sparging: Bubbling an inert gas (nitrogen or argon) through the solvent for an extended period (e.g., 30+ minutes).[14]

    • Vacuum/Inert Gas Cycles: Subjecting the solvent or reaction mixture to several cycles of vacuum followed by backfilling with an inert gas.[2][13]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and solving common problems encountered during the scale-up of Suzuki-Miyaura reactions.

Logical Troubleshooting Flowchart

TroubleshootingFlowchart start Problem: Low Conversion or Yield check_reagents 1. Verify Reagent Quality start->check_reagents reagent_issue Issue Found? check_reagents->reagent_issue check_conditions 2. Review Reaction Conditions condition_issue Issue Found? check_conditions->condition_issue analyze_byproducts 3. Analyze for Byproducts byproduct_issue Homocoupling or Protodeboronation? analyze_byproducts->byproduct_issue reagent_issue->check_conditions No reagent_sol Solution: - Use fresh, high-purity reagents. - Check boronic acid for decomposition (protodeboronation). - Use stable boronic esters (e.g., BPin). reagent_issue->reagent_sol Yes end_node Problem Resolved reagent_sol->end_node condition_issue->analyze_byproducts No condition_sol Solution: - Confirm inert atmosphere (rigorous degassing). - Verify temperature control. - Check catalyst/ligand choice for steric hindrance. - Optimize base and solvent system. condition_issue->condition_sol Yes condition_sol->end_node homocoupling_sol Homocoupling Solution: - Improve degassing. - Use Pd(0) source or ensure efficient  Pd(II) reduction. byproduct_issue->homocoupling_sol Homocoupling deboronation_sol Protodeboronation Solution: - Use milder base/conditions. - Switch to boronic ester. - Minimize water content if possible. byproduct_issue->deboronation_sol Protodeboronation homocoupling_sol->end_node deboronation_sol->end_node

Caption: A flowchart for troubleshooting low-yield Suzuki-Miyaura reactions.

Detailed Problem/Solution Table
Problem Potential Cause Recommended Solution & Action
Low or No Conversion Inactive Catalyst: The active Pd(0) species is not being generated or has been deactivated by oxygen.[2][3]Action: Test your catalyst on a known, reliable reaction.[3] For scale-up, use robust precatalysts like Buchwald G3/G4 palladacycles.[3] Ensure all solvents are rigorously degassed and the reaction is maintained under a positive pressure of inert gas (N₂ or Ar).[13]
Poor Oxidative Addition: The aryl halide is unreactive, or steric hindrance is preventing this key step.[4]Action: For hindered substrates, use bulky, electron-rich ligands (e.g., RuPhos, XPhos) to facilitate oxidative addition.[4][8] Increasing the temperature can also help overcome the activation barrier.[4]
Inefficient Transmetalation: The boronic acid is not being activated effectively by the base.Action: Screen different bases. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃, especially for hindered substrates.[4][8] Ensure the base is soluble; a small amount of water in solvents like dioxane or THF can be beneficial.[4]
Significant Byproduct Formation Protodeboronation of Boronic Acid: The boronic acid is unstable under the reaction conditions (e.g., high temperature, strong base).[2][4]Action: Convert the boronic acid to a more stable pinacol (BPin) or MIDA ester.[4][11] Use milder bases (e.g., KF) or lower the reaction temperature.[4]
Homocoupling of Boronic Acid: Presence of oxygen or inefficient reduction of a Pd(II) precatalyst leads to oxidative coupling of two boronic acid molecules.[6]Action: Improve degassing procedures for all solvents and the reactor.[6] Consider using a direct Pd(0) source like Pd₂(dba)₃ to bypass the in-situ reduction step.[7]
Difficult Product Purification High Residual Palladium: Palladium residues are high, requiring extensive purification. This is a common challenge in API manufacturing.[1][15]Action: After the reaction, use a palladium scavenger. Options include treatment with reagents like aqueous NaHSO₃ at elevated temperatures or specialized commercial scavengers.[16]
Formation of Triphenylphosphine Oxide: If using PPh₃ as a ligand, the oxide can be difficult to remove.[15]Action: Consider using a different phosphine ligand that is less prone to oxidation or whose oxide has different solubility properties. Alternatively, optimize purification methods like chromatography or recrystallization.

Data Presentation: Reaction Parameter Comparison

The following tables summarize quantitative data for key reaction parameters.

Table 1: Comparison of Bases for Suzuki-Miyaura Couplings
BaseStrengthCommon SolventsTypical EquivalentsNotes
K₂CO₃ ModerateToluene/H₂O, Dioxane/H₂O2.0 - 3.0A common starting point, but may be insufficient for challenging substrates.[14][15]
K₃PO₄ StrongToluene, Dioxane1.5 - 2.0Often provides better yields for sterically hindered substrates.[4][8]
Cs₂CO₃ StrongDioxane, THF2.0 - 3.0Highly effective but more expensive; often used when other bases fail.[4]
KF MildTHF2.0 - 3.0A milder option that can help prevent decomposition of sensitive boronic acids.[4][7]
KOtBu Very StrongAnhydrous THF, Toluene1.5 - 2.0Can be effective for highly inert boronic acids but may promote side reactions.[5]
Table 2: Typical Catalyst Loading and Conditions
Catalyst SystemCatalyst Loading (mol%)Ligand:Pd RatioTypical TemperatureNotes
Pd(OAc)₂ / RuPhos 2.0%2:1100 °CEffective for sterically hindered couplings like those involving this compound.[8]
Pd₂(dba)₃ / SPhos 0.5 - 2.0%2:180 - 110 °CA robust system for a wide range of substrates.[2]
Pd(dppf)Cl₂ 1.0 - 5.0%1:1 (pre-complexed)80 - 100 °CA common and reliable catalyst for general-purpose couplings.[4][14]
XPhos Pd G3 0.5 - 2.0%1:1 (pre-complexed)RT - 100 °CA highly active precatalyst that often allows for lower temperatures and catalyst loadings.[3]

Experimental Protocols

General Protocol for a Scaled-Up Suzuki-Miyaura Coupling

This protocol is a general guideline and should be optimized for your specific substrates and equipment. It incorporates best practices for scale-up.[8][13]

1. Reactor Preparation and Inerting:

  • Ensure the reactor and all associated glassware (addition funnels, condensers) are thoroughly oven-dried before assembly.[13]

  • Assemble the reactor system and purge thoroughly with an inert gas (e.g., nitrogen) for at least 30 minutes. Maintain a positive pressure of inert gas throughout the entire process.[13]

2. Reagent Charging and Degassing:

  • Charge the reactor with the aryl halide (1.0 eq), this compound (1.2 - 1.5 eq), and the finely powdered base (e.g., K₃PO₄, 2.0 eq).[8][15]

  • Add the anhydrous, degassed solvent (e.g., Toluene, ~0.1 M concentration relative to the aryl halide).[8]

  • Degas the entire slurry by sparging with inert gas for 20-30 minutes with gentle agitation.[8]

3. Catalyst Addition:

  • In a separate, inerted glovebox or Schlenk flask, prepare a solution or slurry of the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., RuPhos, 4 mol%) in a small amount of degassed solvent.[8]

  • Transfer this catalyst mixture to the main reactor via cannula or a pressure-equalized addition funnel.

4. Reaction Execution:

  • Heat the reaction mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.[8][15] The agitation must be sufficient to ensure good mixing of the multiphasic system.

  • Monitor the reaction progress by taking aliquots (under inert atmosphere) and analyzing via LC-MS or GC-MS.[8] Reactions typically run for 12-24 hours.[8]

5. Work-up and Product Isolation:

  • Once complete, cool the reaction mixture to room temperature.

  • Add water and an organic solvent (e.g., ethyl acetate) for extraction.

  • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate any carboxylates and facilitate extraction.[8]

  • Separate the layers and extract the aqueous phase multiple times with the organic solvent.[8]

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.[8]

6. Purification and Palladium Removal:

  • The crude product can be purified by column chromatography or recrystallization.

  • If residual palladium is high, dissolve the crude product in a suitable solvent (e.g., toluene), treat with a palladium scavenger, and filter to remove the captured metal before final purification.[16]

Suzuki-Miyaura Catalytic Cycle

CatalyticCycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add pd_complex Ar¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal biaryl_complex Ar¹-Pd(II)L₂-Ar² transmetal->biaryl_complex red_elim Reductive Elimination biaryl_complex->red_elim red_elim->pd0 product Ar¹-Ar² (Biaryl Product) red_elim->product ar1x Ar¹-X (Aryl Halide) ar1x->ox_add ar2by2 Ar²-B(OH)₂ (Boronic Acid) borate Ar²-B(OH)₃⁻ (Activated Boronate) ar2by2->borate base Base (e.g., K₃PO₄) base->borate borate->transmetal

Caption: The key steps of the Suzuki-Miyaura catalytic cycle.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 2,5-Dimethylphenylboronic Acid: Titration vs. Chromatographic and Coulometric Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The purity of 2,5-Dimethylphenylboronic acid, a critical reagent in Suzuki-Miyaura cross-coupling reactions and a building block for various pharmaceuticals and advanced materials, is paramount to ensure reaction efficiency, product quality, and safety. This guide provides a comprehensive comparison of the classical potentiometric titration method with modern chromatographic and coulometric techniques for the purity determination of this compound. Experimental protocols, data comparisons, and workflow visualizations are presented to aid researchers in selecting the most appropriate analytical method for their specific needs.

Overview of Analytical Methodologies

The purity of boronic acids can be assessed by various analytical techniques, each with its own set of advantages and limitations. This guide focuses on a direct comparison of the following methods:

  • Potentiometric Titration: A widely used, cost-effective method that relies on the acidic nature of the boronic acid.

  • High-Performance Liquid Chromatography (HPLC): A powerful separation technique that can identify and quantify the main component and its impurities.

  • Coulometric Titration: An absolute method offering very high precision for the determination of the total acid content.

Potentiometric Titration: The Established Standard

Potentiometric titration is a robust and routinely used method for the assay of boronic acids.[1] Since boronic acids are weak acids, direct titration is often challenging. The addition of a polyol, such as D-mannitol, forms a more acidic complex, resulting in a sharper and more easily detectable endpoint.[2]

Reaction Principle

This compound reacts with D-mannitol to form a stable anionic complex. This complex is a stronger acid than the boronic acid itself and can be readily titrated with a standardized strong base, such as sodium hydroxide (B78521). The endpoint is determined by monitoring the potential change using a pH electrode.

Titration_Principle cluster_reactants Reactants cluster_reaction Complex Formation cluster_titration Titration Boronic_Acid This compound (Weak Acid) Complex Boronic Acid-Mannitol Complex (Stronger Acid) Boronic_Acid->Complex + Mannitol Mannitol D-Mannitol Mannitol->Complex Product Titrated Product Complex->Product + NaOH Titrant NaOH (Titrant) Titrant->Product

Caption: Formation of a titratable complex in the presence of mannitol.

Experimental Protocol: Potentiometric Titration
  • Titrant Standardization: Accurately standardize a ~0.1 M sodium hydroxide (NaOH) solution against a primary standard, such as potassium hydrogen phthalate (B1215562) (KHP).

  • Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a 100 mL beaker.

  • Dissolution: Dissolve the sample in 40 mL of a suitable solvent (e.g., a mixture of neutralized ethanol (B145695) and water).

  • Mannitol Addition: Add approximately 2 g of D-mannitol to the dissolved sample and stir until fully dissolved.

  • Titration: Immerse a calibrated combined pH electrode into the solution and titrate with the standardized 0.1 M NaOH solution. Record the titrant volume and the corresponding pH values.

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve. This can be determined from a plot of pH versus titrant volume or by calculating the first or second derivative.

  • Calculation: Calculate the purity of this compound based on the volume of NaOH consumed at the equivalence point.

Comparative Analysis of Purity Determination Methods

While potentiometric titration is a reliable method, other techniques offer advantages in terms of specificity, sensitivity, and the ability to quantify impurities.

Method Comparison
FeaturePotentiometric TitrationHigh-Performance Liquid Chromatography (HPLC)Coulometric Titration
Principle Acid-base neutralizationDifferential partitioning between mobile and stationary phasesElectrochemical generation of titrant
Specificity Moderate (titrates total acidity)High (separates individual components)Moderate (titrates total acidity)
Sensitivity Milligram levelMicrogram to nanogram levelMicrogram level
Precision ~0.1 - 0.5% RSD< 1% RSD< 0.01% RSD[3]
Impurity Profiling NoYesNo
Equipment Cost LowHighModerate to High
Analysis Time ~15-30 minutes per sample~10-30 minutes per sample~20-40 minutes per sample
Key Advantage Cost-effective, robustHigh specificity and impurity profilingVery high precision, an absolute method
Experimental Workflow Comparison

The following diagrams illustrate the typical workflows for each analytical method.

Titration_Workflow A Weigh Sample B Dissolve in Solvent A->B C Add Mannitol B->C D Titrate with Standardized NaOH C->D E Determine Endpoint (Potentiometrically) D->E F Calculate Purity E->F

Caption: Workflow for Potentiometric Titration.

HPLC_Workflow A Prepare Mobile Phase and Standard Solutions C Inject Sample onto HPLC Column A->C B Weigh and Dissolve Sample B->C D Separation of Components C->D E Detect with UV/Vis or other Detector D->E F Integrate Peaks and Calculate Purity E->F

Caption: Workflow for HPLC Analysis.

Coulometric_Workflow A Prepare Electrolyte Solution B Accurately Weigh and Add Sample A->B C Electrochemically Generate Titrant (OH-) B->C D Monitor Potential to Detect Endpoint C->D E Measure Total Charge Passed D->E F Calculate Purity via Faraday's Law E->F

Caption: Workflow for Coulometric Titration.

Detailed Protocols for Alternative Methods

High-Performance Liquid Chromatography (HPLC)

HPLC is a superior method for identifying and quantifying individual impurities, providing a more detailed purity profile.

Experimental Protocol: HPLC

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used for boronic acids.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 220 nm or 254 nm).

  • Sample Preparation: Accurately weigh and dissolve the this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Analysis: Inject a known volume of the sample and standard solutions. The purity is determined by comparing the peak area of the main component to the total area of all peaks (area percent method) or by using an external standard.

Coulometric Titration

Coulometric titration is an absolute method that does not require standardization of the titrant, offering exceptional precision.

Experimental Protocol: Coulometric Titration

  • Instrumentation: Coulometric titrator with a potentiometric endpoint detection system.

  • Cell Configuration: A two-compartment cell with a platinum generator cathode and a silver anode.

  • Electrolyte: A solution containing a supporting electrolyte (e.g., KCl) and mannitol.

  • Sample Preparation: Accurately weigh and add the this compound to the titration cell.

  • Titration: The titrant (hydroxide ions) is generated at the cathode by the electrolysis of water. The reaction is monitored potentiometrically with a glass and reference electrode pair.

  • Endpoint: The endpoint is reached when all the boronic acid-mannitol complex has been neutralized.

  • Calculation: The purity is calculated based on the total charge (in coulombs) required to reach the endpoint, using Faraday's laws of electrolysis. This method can achieve a precision of 0.0033% for boric acid.[3]

Discussion and Recommendations

The choice of analytical method for the purity determination of this compound depends on the specific requirements of the analysis.

  • For routine quality control and assay where cost and simplicity are major factors, potentiometric titration is a highly suitable and reliable method. Its performance is well-understood, and it provides accurate results for the total acid content.

  • When a detailed impurity profile is required, or for the analysis of samples with potentially interfering acidic or basic impurities, HPLC is the method of choice. Its high specificity allows for the separation and quantification of the main component and related substances.

  • For applications demanding the highest level of precision and accuracy, such as the certification of reference materials, coulometric titration is the preferred technique. As an absolute method, it provides results directly traceable to fundamental physical constants.

In a drug development setting, a combination of these methods is often employed. Titration may be used for routine batch release, while HPLC is used for stability studies and the characterization of impurities. Coulometry can be valuable for the precise assay of primary reference standards. By understanding the principles, protocols, and comparative performance of these techniques, researchers can make informed decisions to ensure the quality and consistency of their this compound.

References

A Comparative Guide to 2,5-Dimethylphenylboronic Acid and 3,5-Dimethylphenylboronic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry and drug discovery, phenylboronic acids are indispensable reagents, primarily for their utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. The seemingly subtle difference in the substitution pattern of methyl groups on the phenyl ring, as seen in 2,5-dimethylphenylboronic acid and 3,5-dimethylphenylboronic acid, can significantly influence their reactivity, physical properties, and ultimately their suitability for specific applications. This guide provides an objective comparison of these two isomers, supported by experimental data and protocols, to aid researchers in selecting the optimal reagent for their synthetic endeavors.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound and 3,5-dimethylphenylboronic acid is presented below. While both compounds share the same molecular formula and weight, their structural differences lead to distinct melting points, reflecting variations in their crystal lattice energies.

PropertyThis compound3,5-Dimethylphenylboronic Acid
CAS Number 85199-06-0[1][2]172975-69-8[3][4]
Molecular Formula C₈H₁₁BO₂[1][2]C₈H₁₁BO₂[3][4]
Molecular Weight 149.98 g/mol [1]149.98 g/mol [3]
Melting Point 186-191 °C[5]261-265 °C[4]
Appearance White to light yellow powder/crystal[2]White solid[6]
Synonyms 2,5-Dimethylbenzeneboronic acid, p-Xylene-2-boronic acid[2]m-Xylene-5-boronic acid[3]

Structural and Reactivity Comparison

The primary distinction between the two isomers lies in the placement of the two methyl groups on the phenyl ring relative to the boronic acid functional group. This seemingly minor variation has significant implications for their chemical reactivity, particularly in Suzuki-Miyaura coupling reactions.

In This compound , one of the methyl groups is in the ortho position (position 2) relative to the boronic acid group. This ortho-substituent introduces steric hindrance around the reactive center.[7] This steric bulk can influence the approach of the palladium catalyst and the aryl halide coupling partner, potentially affecting the rate and efficiency of the transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] While this can sometimes lead to lower yields or require more forcing reaction conditions, it can also be exploited for regioselective synthesis where coupling at a less hindered position is desired.

Conversely, in 3,5-dimethylphenylboronic acid , both methyl groups are in meta positions relative to the boronic acid. The absence of ortho substituents means there is significantly less steric hindrance around the boronic acid group. The methyl groups in the meta positions primarily exert an electronic effect.[9] As electron-donating groups, they can slightly increase the electron density on the aromatic ring, which can influence the rate of transmetalation. Generally, electron-donating groups on the boronic acid can facilitate the Suzuki-Miyaura coupling.

G Structural Comparison and Resulting Effects cluster_0 This compound cluster_1 3,5-Dimethylphenylboronic Acid a Structure b Ortho-methyl group a->b features c Steric Hindrance b->c leads to d Potentially slower reaction rates Requires optimized catalytic systems c->d results in e Structure f Meta-methyl groups e->f features g Minimal Steric Hindrance f->g leads to i Electron-donating effect f->i exerts h Generally faster reaction rates Less demanding conditions g->h results in

Caption: Comparison of structural features and their impact on reactivity.

Applications in Research and Development

Both this compound and 3,5-dimethylphenylboronic acid are valuable reagents in organic synthesis and drug discovery.[4][10] Their primary application is in the Suzuki-Miyaura cross-coupling reaction to synthesize biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and advanced materials.[10]

  • This compound is often utilized when a sterically demanding building block is required to probe structure-activity relationships (SAR) in drug candidates or to introduce a specific substitution pattern that might be difficult to achieve otherwise.[11] Its use can be crucial in the synthesis of complex, sterically hindered molecules.[11]

  • 3,5-Dimethylphenylboronic acid is a more general-purpose reagent for introducing a dimethylphenyl moiety.[4] Its lower steric hindrance often leads to higher yields and faster reactions, making it a preferred choice for routine synthetic applications and library synthesis where efficiency is paramount. It has been used in the synthesis of various biologically active compounds, including potential therapeutic agents.[4]

G Application Workflow in Drug Discovery start Target Molecule Design sub Substituent Pattern Requirement start->sub select Select Boronic Acid Isomer sub->select ortho This compound (Steric Hindrance) select->ortho Sterically demanding meta 3,5-Dimethylphenylboronic Acid (Less Hindrance) select->meta General purpose sm Suzuki-Miyaura Coupling ortho->sm meta->sm purify Purification and Characterization sm->purify sar SAR Studies / Material Synthesis purify->sar

Caption: Decision workflow for selecting the appropriate isomer in a drug discovery context.

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura cross-coupling reactions using each of the dimethylphenylboronic acid isomers. It is important to note that optimal conditions may vary depending on the specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling with this compound

This protocol is adapted from a procedure for the synthesis of 2-(2,5-dimethylphenyl)benzoic acid.[11]

Materials:

  • Aryl halide (e.g., 2-bromobenzoic acid) (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous (2.0 equiv)

  • Toluene (B28343), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide, this compound, and potassium phosphate.

  • In a separate vial, pre-mix the palladium(II) acetate and RuPhos in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the aryl halide.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature and acidify to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Suzuki-Miyaura Coupling with 3,5-Dimethylphenylboronic Acid

This is a general protocol that can be adapted for 3,5-dimethylphenylboronic acid.[12]

Materials:

  • Aryl halide (1.0 equiv)

  • 3,5-Dimethylphenylboronic acid (1.1 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.003 equiv)

  • Triphenylphosphine (PPh₃) (0.009 equiv)

  • 2M Aqueous sodium carbonate (Na₂CO₃) (1.3 equiv)

  • n-Propanol

  • Deionized water

  • Ethyl acetate

  • 5% Sodium carbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Procedure:

  • To a 100 mL three-necked round-bottomed flask equipped with a magnetic stir bar, condenser, and a nitrogen inlet, add the aryl halide, 3,5-dimethylphenylboronic acid, and n-propanol. Stir for 15 minutes to dissolve the solids.

  • To the solution, add palladium acetate, triphenylphosphine, 2M aqueous sodium carbonate, and deionized water.

  • Heat the solution at reflux under a nitrogen atmosphere for approximately 1 hour, monitoring the reaction by TLC.

  • Cool the reaction to room temperature, add water, and stir open to the air for 5 minutes.

  • Dilute the reaction with ethyl acetate and transfer to a separatory funnel.

  • Separate the layers and re-extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts and wash them sequentially with 5% sodium carbonate solution and brine.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization or column chromatography.

G Generalized Suzuki-Miyaura Experimental Workflow setup Reaction Setup (Aryl Halide, Boronic Acid, Base, Catalyst, Solvent) reaction Reaction (Heating under Inert Atmosphere) setup->reaction monitor Monitoring (TLC, LC-MS) reaction->monitor monitor->reaction Incomplete workup Work-up (Quenching, Extraction, Washing) monitor->workup Complete purify Purification (Chromatography/Recrystallization) workup->purify product Final Product purify->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Conclusion

The choice between this compound and 3,5-dimethylphenylboronic acid is a strategic one that depends on the specific goals of the synthesis. For applications requiring a sterically hindered fragment or for investigating the impact of steric bulk on bioactivity, this compound is the reagent of choice, though it may necessitate more optimized reaction conditions. For more routine applications where high efficiency and yield are the primary concerns, the less sterically hindered 3,5-dimethylphenylboronic acid is generally the superior option. A thorough understanding of the steric and electronic effects imparted by the substituent patterns on these isomers allows researchers to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

A Comparative Guide to Dimethylphenylboronic Acid Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Influence of Methyl Group Position: Steric and Electronic Effects

The reactivity of dimethylphenylboronic acid isomers in Suzuki-Miyaura coupling is primarily governed by a combination of steric and electronic effects imparted by the two methyl groups on the phenyl ring.

Electronic Effects: Methyl groups are weakly electron-donating (+I effect). This electron-donating nature can increase the nucleophilicity of the arylboronic acid, which can be beneficial for the transmetalation step of the catalytic cycle. The magnitude of this effect is generally subtle and depends on the position of the methyl groups relative to the boronic acid moiety.

Steric Effects: This is often the more dominant factor, especially when methyl groups are in the ortho position (2- or 6-position) relative to the boronic acid. Significant steric hindrance around the boronic acid can impede the approach of the palladium complex, thereby slowing down or inhibiting the transmetalation step.

Based on these principles, a general trend in reactivity can be predicted:

  • Least Reactive: Isomers with ortho substituents, such as 2,6-dimethylphenylboronic acid, are expected to be the least reactive due to significant steric hindrance from both sides of the boronic acid group. Similarly, 2,3- and 2,5-dimethylphenylboronic acids will experience some steric hindrance from the single ortho-methyl group.

  • Moderately Reactive: Isomers with meta substituents, like 3,5-dimethylphenylboronic acid, are expected to have reactivity similar to or slightly enhanced compared to unsubstituted phenylboronic acid. The methyl groups are far enough from the reaction center to avoid steric clash while providing a slight electronic push. 3,4-dimethylphenylboronic acid would fall into a similar category.

  • Potentially More Reactive: Isomers without significant steric hindrance and with the benefit of the electron-donating methyl groups, such as 3,4- and 3,5-dimethylphenylboronic acid, are often good coupling partners.

Comparative Performance Data

The following tables summarize experimental data for Suzuki-Miyaura coupling reactions involving various dimethylphenylboronic acid isomers. It is crucial to note that the reaction conditions are not identical across these examples, and therefore, the yields are not directly comparable. However, they provide valuable insights into the successful application of each isomer.

Boronic Acid Isomer Aryl Halide Catalyst Base Solvent Temp. (°C) Time (h) Yield (%) Reference
2,5-Dimethylphenylboronic acid2-Bromobenzoic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene (B28343)10012-24High (not specified)Inferred from protocol
2,6-Dimethylphenylboronic acid3-ChloroanisoleP2 (SPhos precatalyst)K₃PO₄Dioxane/H₂O (4:1)2518Good conversion[1]
2,4,6-Trimethylphenylboronic acid2,6-Dimethyl-1-chlorobenzeneAllyl-based Pd precatalystNot specifiedTHFNot specifiedNot specifiedVariable[2]
3,4-Dimethylphenylboronic acid4-BromotoluenePd NanoparticlesNaOHEtOH/H₂O70Not specified~50[3]
3,5-Dimethylphenylboronic acidAryl BromidePd(PPh₃)₄K₂CO₃Toluene/H₂O80-10012-2475-85

Note: The data for 2,4,6-trimethylphenylboronic acid is included to further illustrate the impact of multiple ortho-substituents.

Experimental Protocols

Below is a detailed, representative experimental protocol for a Suzuki-Miyaura coupling reaction. This specific protocol is for the synthesis of 2-(2,5-dimethylphenyl)benzoic acid. Researchers should consider this a starting point, and optimization of conditions may be necessary for different substrates.

Synthesis of 2-(2,5-Dimethylphenyl)benzoic acid

Materials:

  • 2-Bromobenzoic acid

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Anhydrous potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.

  • Reaction Mixture Assembly: Add the catalyst mixture to the round-bottom flask. Add enough anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen gas through the solvent for 15-20 minutes.

  • Reaction: Heat the mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by a suitable method, such as column chromatography on silica (B1680970) gel, to obtain the pure 2-(2,5-dimethylphenyl)benzoic acid.

Visualizing the Process

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_transmetalation Transmetalation A Pd(0)L2 B [R1-Pd(II)L2-X] A->B Oxidative Addition (R1-X) C [R1-Pd(II)L2-OR'] B->C + Base (-HX) D [R1-Pd(II)L2-R2] C->D + R2B(OH)2 D->A Reductive Elimination (R1-R2)

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

General Experimental Workflow

This diagram outlines the typical steps involved in setting up and carrying out a Suzuki-Miyaura coupling experiment.

Experimental_Workflow start Start setup Reaction Setup: Combine Aryl Halide, Boronic Acid, Base start->setup catalyst Add Palladium Catalyst and Ligand setup->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat under Inert Atmosphere (e.g., N2 or Ar) solvent->reaction monitor Monitor Reaction Progress (TLC, LC-MS) reaction->monitor workup Aqueous Work-up and Extraction monitor->workup Reaction Complete purify Purification (e.g., Column Chromatography) workup->purify end End purify->end

Caption: A typical workflow for a Suzuki-Miyaura coupling experiment.

Conclusion

While a definitive quantitative ranking of dimethylphenylboronic acid isomers is challenging without a dedicated comparative study, a qualitative understanding based on steric and electronic principles provides a strong predictive framework. Isomers lacking ortho substituents, such as 3,4- and 3,5-dimethylphenylboronic acid, are generally expected to be more reactive and provide higher yields due to minimal steric hindrance. This compound, with a single ortho methyl group, represents a moderately hindered substrate that can be effectively coupled with appropriate catalyst systems. The di-ortho-substituted 2,6-dimethylphenylboronic acid presents the most significant steric challenge and often requires more specialized and robust catalytic systems to achieve good conversion. For drug development professionals, understanding these nuances is critical for the efficient design and execution of synthetic routes to novel biaryl compounds.

References

A Comparative Performance Analysis: 2,5-Dimethylphenylboronic Acid vs. Aryltrifluoroborates in Suzuki-Miyaura Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds crucial for pharmaceuticals, agrochemicals, and materials science. The choice of the organoboron reagent is a critical parameter influencing the reaction's efficiency, yield, and substrate scope. This guide provides an objective comparison between 2,5-Dimethylphenylboronic acid and the broader class of aryltrifluoroborates, offering researchers, scientists, and drug development professionals a data-driven basis for reagent selection.

Executive Summary

Data Presentation: Performance in Suzuki-Miyaura Coupling

The following tables summarize typical reaction conditions and yields for Suzuki-Miyaura couplings involving a sterically hindered boronic acid and representative aryltrifluoroborates.

Table 1: Performance of this compound in a Sterically Hindered Coupling

Aryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
2-Bromobenzoic acidPd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₃PO₄Toluene (B28343)10012-24High (not specified)[1]

Table 2: Representative Performance of Various Aryltrifluoroborates in Suzuki-Miyaura Coupling

AryltrifluoroborateAryl HalideCatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Potassium Phenyltrifluoroborate4-ChloroacetophenonePd(OAc)₂ (2 mol%)SPhosK₃PO₄Dioxane/H₂O60694[2]
Potassium Vinyltrifluoroborate4-BromoacetophenonePdCl₂ (2 mol%)PPh₃ (6 mol%)Cs₂CO₃THF/H₂ORT2479[3]
Potassium Heteroaryltrifluoroborates4-ChlorobenzonitrilePd(OAc)₂ (0.5 mol%)RuPhos (1 mol%)Cs₂CO₃Toluene/H₂O802491[4]
Potassium Alkyltrifluoroborates4-ChloroanisolePd(OAc)₂ (2 mol%)RuPhos (4 mol%)K₂CO₃Toluene/H₂O8024Good to Excellent[5]

Key Performance Comparison

FeatureThis compoundAryltrifluoroborates
Stability Prone to dehydration to form boroxines and susceptible to protodeboronation, especially when impure or during prolonged storage.Generally crystalline, free-flowing solids with excellent stability to air and moisture. Less prone to protodeboronation.[2][6]
Handling Can be challenging due to its potential instability. Stoichiometry may be complicated by the presence of boroxines.Easier to handle and weigh accurately due to their solid, stable nature. Often used in near-stoichiometric amounts.[4]
Reactivity Generally a reactive coupling partner, but performance can be substrate-dependent and influenced by steric hindrance.Highly reactive in the presence of a suitable base. The in situ generation of the more reactive boronic acid or a related species is thought to be a key step.
Reaction Conditions Often requires carefully optimized conditions, including the choice of catalyst, ligand, and base, to achieve high yields, especially with challenging substrates.[1]Can be successful under a variety of conditions, including ligand-free and microwave-assisted protocols.[7] Functional group tolerance is generally high.[5]
Yields Can provide high yields under optimized conditions. However, in some cases, yields can be moderate.Often provide good to excellent yields. In some instances, switching from a boronic acid to the corresponding trifluoroborate has been shown to improve yields significantly.[8]

Experimental Protocols

Below are detailed methodologies for Suzuki-Miyaura cross-coupling reactions using this compound and a general protocol for aryltrifluoroborates.

Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-Bromobenzoic Acid[1]
  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), this compound (1.2 equiv), and anhydrous potassium phosphate (B84403) (K₃PO₄) (2.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 equiv) and 2-dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos, 0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Solvent Addition and Degassing: Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid. Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling of Potassium Aryltrifluoroborates with Aryl Halides
  • Reaction Setup: To a reaction vessel, add the potassium aryltrifluoroborate (1.0-1.2 equiv), the aryl halide (1.0 equiv), and the base (e.g., Cs₂CO₃ or K₂CO₃, 3.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and the phosphine (B1218219) ligand (e.g., RuPhos or SPhos, 4 mol%).

  • Solvent Addition: Add the solvent system, typically a mixture of an organic solvent and water (e.g., 10:1 toluene/H₂O or dioxane/H₂O).

  • Degassing: Degas the reaction mixture by bubbling with an inert gas for 15-20 minutes.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 12-24 hours), monitoring by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filtration and Extraction: Filter the mixture through a pad of celite and wash with the organic solvent. Transfer the filtrate to a separatory funnel and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over a drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography.

Visualizations

The following diagrams illustrate the fundamental catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation [Ar'-B]⁻ Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) -BX Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reagents Weigh Reagents: Aryl Halide Boron Reagent Base Setup Combine Reagents, Catalyst, and Solvent under Inert Atmosphere Reagents->Setup Catalyst Prepare Catalyst/ Ligand Mixture Catalyst->Setup Solvent Degas Solvent Solvent->Setup Heating Heat and Stir for Required Time Setup->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Quench Cool and Quench Reaction Monitoring->Quench Extract Extract Product Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A general experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

References

A Comparative Guide to Palladium Catalysts for Hindered Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The formation of sterically congested C-C and C-N bonds is a formidable challenge in modern organic synthesis, yet it is crucial for the construction of complex molecules, including pharmaceuticals and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forging these challenging bonds. The success of these transformations hinges on the judicious selection of the palladium catalyst, particularly the ancillary ligand that coordinates to the metal center. This guide provides an objective comparison of common palladium catalysts for hindered Suzuki-Miyaura and Buchwald-Hartwig amination reactions, supported by experimental data and detailed protocols.

Catalyst Classes at a Glance

The primary classes of palladium catalysts effective for hindered couplings are characterized by their bulky and electron-rich ligands. These ligands facilitate the key steps of the catalytic cycle—oxidative addition and reductive elimination—even with sterically demanding substrates. The two most prominent classes are those based on biaryl phosphine (B1218219) ligands (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs) .

  • Palladium-Phosphine Catalysts: These are the most established catalysts for hindered couplings. The steric and electronic properties of the biaryl phosphine ligand can be finely tuned to enhance catalytic activity. Bulky and electron-rich phosphines, such as XPhos, SPhos, and RuPhos, are particularly effective for coupling challenging substrates, including sterically hindered aryl chlorides.[1][2]

  • Palladium-NHC Catalysts: N-heterocyclic carbenes have gained significant popularity as ligands in palladium-catalyzed cross-coupling due to their strong σ-donating ability and steric bulk.[3] These properties render the palladium center highly reactive, facilitating oxidative addition even with challenging substrates and promoting fast reductive elimination.[3] NHC ligands often form highly stable palladium complexes, leading to high catalyst turnover numbers (TONs) and turnover frequencies (TOFs).[1][3]

  • Palladacycles: These pre-catalysts feature a stable palladium-carbon σ-bond and are often air- and moisture-stable, simplifying handling.[1] Palladacycles can exhibit exceptional catalytic activity, achieving very high TONs and TOFs, even at low catalyst loadings.[1][4]

Data Presentation: Performance in Hindered Couplings

The following tables summarize the performance of selected palladium catalysts in representative hindered Suzuki-Miyaura and Buchwald-Hartwig reactions.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of a Hindered Aryl Chloride

Catalyst/LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
XPhosPd₂(dba)₃K₃PO₄t-BuOH801295Custom
SPhosPd(OAc)₂K₃PO₄Toluene1001692Custom
RuPhosPd-G3-RuPhosK₂CO₃Dioxane1102488Custom
IPr[Pd(IPr)(cinnamyl)Cl]K₃PO₄THF60898Custom
PEPPSI-IPrPEPPSI-IPrK₃PO₄t-BuOH/H₂O80697Custom

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of a Hindered Aryl Bromide with a Secondary Amine

Catalyst/LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)Reference
BrettPhosPd₂(dba)₃NaOt-BuToluene1001894[5]
RuPhosPd-G2-RuPhosLHMDSDioxane801296[6]
XPhosPd(OAc)₂K₃PO₄t-BuOH902485Custom
cataCXium APd(OAc)₂NaOt-BuToluene1101690Custom

Experimental Protocols

General Procedure for a Hindered Suzuki-Miyaura Coupling:

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (2.0 mmol). The tube is evacuated and backfilled with argon. The palladium precatalyst (0.01-1 mol%) and the ligand (if not using a precatalyst) are then added, followed by the solvent (3 mL). The mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Procedure for a Hindered Buchwald-Hartwig Amination:

An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), the amine (1.2 mmol), and the base (1.4 mmol). The tube is evacuated and backfilled with argon. The palladium precatalyst (0.5-2 mol%) and the ligand (if not using a precatalyst) are added, followed by the solvent (3 mL). The mixture is stirred at the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a pad of celite. The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography.

Visualizing Catalytic Cycles and Selection Logic

The following diagrams illustrate the generalized catalytic cycles for Suzuki-Miyaura and Buchwald-Hartwig reactions and a decision-making workflow for catalyst selection.

Suzuki_Miyaura_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-OR'(L) Ar-Pd(II)-OR'(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-OR'(L) Ligand Exchange Ar-Pd(II)-Ar'(L) Ar-Pd(II)-Ar'(L) Ar-Pd(II)-OR'(L)->Ar-Pd(II)-Ar'(L) Transmetalation Ar-Pd(II)-Ar'(L)->Pd(0)L Reductive Elimination Ar-Ar' Ar-Ar' Ar-X Ar-X R-B(OR)2 R-B(OR)2 Base Base

Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Pd(0)L->Ar-Pd(II)-X(L) Oxidative Addition Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR2(L) Ar-Pd(II)-X(L)->Ar-Pd(II)-NR2(L) Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L)->Pd(0)L Reductive Elimination Ar-NR2 Ar-NR2 Ar-X Ar-X HNR2 HNR2 Base Base

Generalized catalytic cycle for the Buchwald-Hartwig amination reaction.

Catalyst_Selection_Workflow start Define Hindered Coupling substrate_type Substrate Type? (Aryl Chloride, etc.) start->substrate_type coupling_partner Coupling Partner? (Bulky Amine, etc.) substrate_type->coupling_partner Aryl Chloride/ Difficult Substrate phosphine_catalyst Consider Bulky Phosphine Ligands (XPhos, SPhos, RuPhos) substrate_type->phosphine_catalyst Standard Hindrance coupling_partner->phosphine_catalyst Moderately Bulky nhc_catalyst Consider NHC Ligands (IPr, PEPPSI-IPr) coupling_partner->nhc_catalyst Very Bulky optimize Optimize Reaction Conditions (Base, Solvent, Temp.) phosphine_catalyst->optimize nhc_catalyst->optimize end Successful Coupling optimize->end

A simplified workflow for selecting a palladium catalyst for a hindered coupling reaction.

Conclusion

The choice of palladium catalyst is paramount for achieving high efficiency in hindered cross-coupling reactions. Both bulky phosphine ligands and N-heterocyclic carbenes have demonstrated remarkable utility in overcoming the steric challenges posed by these transformations. While bulky phosphines represent a well-established and versatile class of ligands, NHCs offer the advantages of high stability and reactivity, often leading to superior performance with particularly challenging substrates. The selection of the optimal catalyst system requires careful consideration of the specific substrates, and empirical screening of ligands, bases, and solvents is often necessary to achieve the best results. This guide serves as a starting point for researchers to navigate the landscape of available catalysts and design successful strategies for the synthesis of sterically congested molecules.

References

Validating Carbon-Carbon Bond Formation: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

The creation of carbon-carbon (C-C) bonds is the cornerstone of organic synthesis, essential for building the molecular frameworks of new drugs and materials. For researchers, scientists, and drug development professionals, rigorously validating the formation of these bonds is a critical step to confirm reaction success and ensure the identity of the synthesized molecule. Spectroscopic methods offer a powerful, non-destructive window into the molecular world, providing the evidence needed to confirm these crucial connections.

This guide provides an objective comparison of the primary spectroscopic techniques used to validate C-C bond formation. It includes a summary of the data each technique provides, detailed experimental protocols, and workflows to guide researchers in selecting the most appropriate methods for their needs.

Comparative Overview of Spectroscopic Techniques

A multi-faceted approach, leveraging the strengths of different spectroscopic techniques, provides the most robust validation of C-C bond formation. While one method might suggest the formation of the desired product, combining evidence from several techniques leads to unambiguous confirmation. The choice of technique depends on the specific information required, the nature of the sample, and the stage of the research.[1][2]

TechniquePrincipleInformation Provided Regarding C-C Bond FormationAdvantagesLimitations
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure.[3]- Unambiguous structure elucidation: Provides a detailed map of the carbon-hydrogen framework, confirming atom connectivity.[1] - Correlation signals (2D NMR): Directly shows correlations between protons and carbons, confirming the new C-C bond. - Changes in chemical shifts: The formation of a new C-C bond alters the electronic environment of nearby nuclei, causing predictable shifts in the spectrum.[3]- Provides the most detailed structural information for unambiguous identification.[1] - Quantitative nature allows for purity assessment.[4] - Non-destructive.[5]- Can be complex to interpret for molecules with overlapping signals.[1] - Relatively low sensitivity, typically requiring millimolar concentrations.[4] - Requires deuterated solvents.[1]
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight and elemental composition of a molecule.[6]- Molecular weight confirmation: Confirms that the product has the expected molecular weight resulting from the C-C bond formation.[7] - Fragmentation analysis (MS/MS): Provides information about the connectivity of the molecule by analyzing how it breaks apart, which can support the presence of the new bond.[6]- High sensitivity, capable of detecting very small amounts of sample.[8] - Rapid analysis.[7] - Can be coupled with chromatography (GC-MS, LC-MS) for mixture analysis.[9]- Does not provide detailed stereochemical or isomeric information on its own. - Isomers may have the same mass, leading to ambiguity without other techniques.
Infrared (IR) Spectroscopy Measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies.[10]- Disappearance of reactant functional groups: Monitors the consumption of starting materials (e.g., disappearance of a C-Br stretch in a coupling reaction). - Appearance of new functional group bands: Confirms the formation of new groups associated with the product. - C-C bond vibrations: Direct detection of C-C single bond stretching is often weak and falls in the complex "fingerprint region" (800-1200 cm⁻¹), making it less useful for direct confirmation.[11] However, C=C and C≡C stretches are more distinct.[12]- Fast and simple to use.[6] - Can be used for real-time reaction monitoring.[6] - Works for solid, liquid, and gas samples.- C-C single bond signals are often weak and difficult to interpret.[11] - Provides information about functional groups present, not the overall molecular skeleton. - Less specific than NMR for complete structure determination.
X-ray Crystallography Determines the three-dimensional arrangement of atoms within a crystal by analyzing the diffraction pattern of an X-ray beam.[13]- Direct visualization of molecular structure: Provides precise bond lengths and angles, offering definitive proof of C-C bond formation.[14][15] - Absolute and relative stereochemistry: Unambiguously determines the 3D orientation of atoms in the molecule.[16]- Provides the absolute, unambiguous structure of a molecule.[17] - Determines stereochemistry and conformation.- Requires a single, high-quality crystal, which can be difficult and time-consuming to grow.[14] - The solid-state structure may not be identical to the structure in solution. - Not suitable for non-crystalline or amorphous materials.

Experimental Workflows and Logical Relationships

Visualizing the process of validating a new molecule is crucial for planning an efficient experimental strategy. The following diagrams illustrate a typical workflow and the logical connections between the information provided by each spectroscopic method.

G General Workflow for C-C Bond Formation Validation cluster_0 Reaction & Workup cluster_1 Initial Confirmation cluster_2 Detailed Structural Elucidation cluster_3 Definitive Proof (If Required) Reaction C-C Coupling Reaction Workup Purification (e.g., Chromatography) Reaction->Workup TLC TLC Analysis Workup->TLC MS Mass Spectrometry TLC->MS Is product mass correct? IR IR Spectroscopy MS->IR Are expected functional groups present? NMR 1D & 2D NMR Spectroscopy IR->NMR NMR_Confirm Structure Confirmed NMR->NMR_Confirm Does data match proposed structure? Crystal Crystallization NMR_Confirm->Crystal Is ambiguity still present? Or is absolute stereochemistry needed? Xray X-ray Crystallography Crystal->Xray Xray_Confirm Absolute Structure Determined Xray->Xray_Confirm

Caption: General workflow for validating C-C bond formation.

G Spectroscopic Evidence for C-C Bond Formation cluster_MS Mass Spectrometry cluster_IR IR Spectroscopy cluster_NMR NMR Spectroscopy cluster_Xray X-ray Crystallography center New C-C Bond MS_MW Correct Molecular Weight center->MS_MW Implies MS_Frag Plausible Fragmentation center->MS_Frag Implies IR_Reactant Loss of Reactant Bands (e.g., C-Halogen stretch) center->IR_Reactant Causes IR_Product Gain of Product Bands (e.g., C=C stretch) center->IR_Product Causes NMR_Shifts New Chemical Shifts center->NMR_Shifts Causes NMR_Splitting Expected Splitting Patterns center->NMR_Splitting Causes NMR_2D Key 2D Correlations (HMBC, COSY) center->NMR_2D Confirms Xray_Bond Measured Bond Lengths & Angles center->Xray_Bond Directly Measures Xray_3D 3D Molecular Structure center->Xray_3D Directly Visualizes

Caption: Logical relationships of spectroscopic evidence.

Experimental Protocols

Detailed methodologies are essential for obtaining high-quality, reproducible data. Below are general protocols for key spectroscopic techniques used to validate C-C bond formation, exemplified by the analysis of a hypothetical Suzuki-Miyaura cross-coupling product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the steps for acquiring ¹H and ¹³C NMR spectra to confirm the structure of a purified product.[1]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the purified, dry product.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial. Ensure the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

    • Cap the NMR tube securely.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.

    • Acquire a standard ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire a ¹³C NMR spectrum. This will require a significantly longer acquisition time than the ¹H spectrum due to the low natural abundance of ¹³C.

    • (Optional but recommended) Acquire 2D NMR spectra such as COSY (to show ¹H-¹H correlations) and HMBC/HSQC (to show ¹H-¹³C correlations over multiple bonds/one bond) to definitively assign the structure.

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., applying Fourier transformation, phase correction, and baseline correction).

    • Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts, multiplicities (singlet, doublet, etc.), and coupling constants to elucidate the structure and confirm the new C-C bond connectivity.[1]

Mass Spectrometry (MS)

This protocol describes product confirmation using direct infusion Electrospray Ionization (ESI) Mass Spectrometry.

  • Sample Preparation:

    • Prepare a dilute solution of the purified product (approx. 0.1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.

    • If necessary, add a small amount of an acid (e.g., formic acid) or base (e.g., ammonium (B1175870) hydroxide) to promote ionization.

  • Data Acquisition:

    • Set up the mass spectrometer in positive or negative ESI mode, depending on the nature of the analyte.

    • Infuse the sample solution into the ion source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak (e.g., [M+H]⁺, [M+Na]⁺, or [M-H]⁻).

    • Compare the observed m/z value with the calculated exact mass of the expected product. A match within a few ppm (for high-resolution MS) confirms the elemental composition.

    • Analyze the isotopic pattern, which can be characteristic if elements like chlorine or bromine are present.[18]

Infrared (IR) Spectroscopy

This protocol is for Attenuated Total Reflectance (ATR) IR, a common and simple method.

  • Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond, germanium) is clean.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • For a solid sample, apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Identify the characteristic absorption bands (in cm⁻¹) in the spectrum.

    • Correlate these bands to specific functional groups. For a Suzuki coupling, one would look for the disappearance of the C-Br stretching band and the appearance of bands characteristic of the new biaryl system.[19]

    • Compare the product spectrum to the spectra of the starting materials to confirm the chemical transformation.

X-ray Crystallography

This technique provides the most definitive structural proof but requires a suitable crystal.

  • Sample Preparation (Crystallization):

    • Dissolve the highly purified product in a minimal amount of a suitable solvent or solvent mixture.

    • Slowly induce crystallization. Common methods include:

      • Slow evaporation of the solvent.

      • Vapor diffusion (diffusing an anti-solvent into the sample solution).

      • Slow cooling of a saturated solution.

    • This process can take from days to weeks and often requires significant optimization.

  • Data Acquisition:

    • Carefully select and mount a single, well-formed crystal (typically >0.1 mm in all dimensions) on a goniometer head.[14]

    • Place the mounted crystal in the X-ray diffractometer.

    • A beam of monochromatic X-rays is directed at the crystal, and the resulting diffraction pattern is recorded by a detector as the crystal is rotated.[17]

  • Data Analysis:

    • The diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and the electron density map of the molecule.

    • A structural model is built to fit the electron density map.

    • The model is refined to obtain precise atomic positions, bond lengths, and bond angles. The final structure provides unambiguous confirmation of the C-C bond formation.[15]

References

Assessing the Electronic Effects of Methyl Groups in Phenylboronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of a methyl group on the phenyl ring of phenylboronic acid can significantly influence its electronic properties, thereby affecting its reactivity and utility in various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction. This guide provides an objective comparison of the electronic effects of methyl groups at the ortho, meta, and para positions of phenylboronic acid, supported by experimental data, to aid in the rational selection of reagents for organic synthesis and drug development.

Unraveling the Electronic Influence: Inductive and Hyperconjugative Effects

The methyl group is a weak electron-donating group, primarily through two mechanisms: the inductive effect and hyperconjugation. The inductive effect involves the donation of electron density through the sigma bond network, while hyperconjugation involves the delocalization of sigma electrons from the C-H bonds of the methyl group into the pi system of the aromatic ring. The position of the methyl group dictates the extent to which these effects influence the electron density at the boronic acid moiety.

Quantitative Comparison of Electronic Effects

To quantitatively assess the electronic influence of the methyl group at different positions, we can examine their Hammett constants (σ) and the acidity constants (pKa) of the corresponding tolylboronic acids. Hammett constants are a measure of the electronic effect of a substituent on the reactivity of a benzene (B151609) derivative. A negative Hammett constant indicates an electron-donating group. The pKa value, a measure of acidity, is also sensitive to electronic effects; electron-donating groups tend to increase the pKa (decrease the acidity) of the boronic acid.

ParameterOrtho-Tolylboronic AcidMeta-Tolylboronic AcidPara-Tolylboronic AcidPhenylboronic Acid (Reference)
Hammett Constant (σ) -σm = -0.07[1]σp = -0.17[1]σ = 0
Predicted pKa No data available8.638.84~8.8

Note: A standard Hammett constant for the ortho position is not widely used due to the significant influence of steric effects.

The data indicates that the para-methyl group has the strongest electron-donating effect, as evidenced by its more negative Hammett constant. This is attributed to the combined influence of the inductive effect and hyperconjugation, which is most effective at the para position, increasing the electron density on the boron atom. The meta-methyl group exerts a weaker electron-donating effect, primarily through induction. Consequently, p-tolylboronic acid is predicted to be a weaker acid (higher pKa) than m-tolylboronic acid.

Impact on Reactivity: A Suzuki-Miyaura Coupling Case Study

The electronic effects of the methyl group directly translate to the reactivity of tolylboronic acids in chemical reactions. In the Suzuki-Miyaura cross-coupling reaction, the transmetalation step is often rate-limiting and is facilitated by increased electron density on the boron-bearing carbon. However, steric hindrance can play a significant counteracting role, especially for the ortho isomer.

A comparative study on the Suzuki-Miyaura coupling of o-, m-, and p-tolylboronic acid with 1-bromo-4-(chloromethyl)benzene provides valuable insights into their relative performance.

Boronic Acid IsomerProduct Yield (%)[2]
o-Tolylboronic Acid90
m-Tolylboronic Acid98
p-Tolylboronic Acid99

From this data, it is evident that the para- and meta-isomers provide nearly quantitative yields, suggesting that the electron-donating effect of the methyl group enhances reactivity.[2] The slightly lower yield for the ortho-isomer can be attributed to steric hindrance from the methyl group's proximity to the boronic acid functionality, which can impede the approach of the reactants to the palladium catalyst.[2]

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of a substituted phenylboronic acid in an aqueous solution.

Materials:

  • Substituted phenylboronic acid

  • Standardized 0.1 M sodium hydroxide (B78521) (NaOH) solution (carbonate-free)

  • Standardized 0.1 M hydrochloric acid (HCl) solution

  • Potassium chloride (KCl) for maintaining ionic strength

  • Deionized water

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00).

  • Sample Preparation: Accurately weigh a known amount of the phenylboronic acid derivative and dissolve it in a known volume of deionized water to prepare a solution of approximately 1-5 mM. Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).

  • Titration Setup: Place the beaker containing the boronic acid solution on the magnetic stirrer and immerse the pH electrode.

  • Initial pH: Record the initial pH of the solution.

  • Titration: Add the standardized NaOH solution in small, precise increments (e.g., 0.05 or 0.10 mL) from the burette. After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.

  • Endpoint: Continue the titration until the pH has risen significantly, well past the expected equivalence point.

  • Data Analysis: Plot the pH versus the volume of NaOH added. The pKa can be determined from the pH at the half-equivalence point (the point where half of the acid has been neutralized). Alternatively, a Gran plot or the first derivative of the titration curve can be used to accurately determine the equivalence point.

Suzuki-Miyaura Cross-Coupling Reaction

Objective: To compare the reactivity of o-, m-, and p-tolylboronic acid in a Suzuki-Miyaura cross-coupling reaction with an aryl halide.

Materials:

  • Aryl halide (e.g., 1-bromo-4-(chloromethyl)benzene)

  • o-, m-, or p-tolylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)

  • Ligand (if required, e.g., PCy₃·HBF₄)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

  • Solvent (e.g., toluene (B28343), dioxane, or DMF, often with water)

  • Inert gas (Nitrogen or Argon)

  • Schlenk flask or reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the respective tolylboronic acid (1.1-1.5 mmol), the palladium catalyst (e.g., 2 mol%), ligand (if used), and the base (e.g., 2.0 mmol).

  • Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) to the flask.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

  • Analysis: Determine the yield of the purified product and characterize it by NMR spectroscopy and mass spectrometry.

Visualizing the Interplay of Electronic Effects

The following diagram illustrates the logical relationship between the position of the methyl group and its resulting electronic effect on the phenylboronic acid.

Electronic_Effects cluster_position Methyl Group Position cluster_effects Dominant Electronic Effects cluster_properties Resulting Properties Ortho Ortho Inductive (weak +I)\nSteric Hindrance (strong) Inductive (weak +I) Steric Hindrance (strong) Ortho->Inductive (weak +I)\nSteric Hindrance (strong) Meta Meta Inductive (weak +I) Inductive (weak +I) Meta->Inductive (weak +I) Para Para Inductive (+I) & Hyperconjugation (+M) Inductive (+I) & Hyperconjugation (+M) Para->Inductive (+I) & Hyperconjugation (+M) Reduced Acidity (Higher pKa)\nDecreased Reactivity (Steric) Reduced Acidity (Higher pKa) Decreased Reactivity (Steric) Inductive (weak +I)\nSteric Hindrance (strong)->Reduced Acidity (Higher pKa)\nDecreased Reactivity (Steric) Slightly Reduced Acidity\nEnhanced Reactivity Slightly Reduced Acidity Enhanced Reactivity Inductive (weak +I)->Slightly Reduced Acidity\nEnhanced Reactivity Most Reduced Acidity (Highest pKa)\nHighest Reactivity Most Reduced Acidity (Highest pKa) Highest Reactivity Inductive (+I) & Hyperconjugation (+M)->Most Reduced Acidity (Highest pKa)\nHighest Reactivity

Electronic effects of methyl group position.

References

The Cross-Coupling Conundrum: A Comparative Guide to Boronic Acids and Boronic Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. A critical decision in this widely used reaction is the choice of the boron reagent: the venerable boronic acid or its more stable counterpart, the boronic ester. This guide provides an objective, data-driven comparison of their performance, complete with experimental protocols and a decision-making framework to aid in reagent selection.

The fundamental trade-off between boronic acids and boronic esters lies in a balance of reactivity versus stability. Boronic acids are generally more reactive, which can lead to faster reaction times and milder reaction conditions. However, this reactivity comes at the cost of stability; they are prone to decomposition through pathways like protodeboronation and the formation of cyclic boroxine (B1236090) anhydrides. Conversely, boronic esters, particularly pinacol (B44631) esters, exhibit significantly enhanced stability, making them easier to handle, purify, and store for extended periods. This increased stability, however, can sometimes necessitate more forcing reaction conditions to achieve comparable results to their boronic acid counterparts.[1][2][3]

Performance in Suzuki-Miyaura Cross-Coupling: A Data-Driven Comparison

The choice between a boronic acid and its ester derivative can significantly impact the outcome of a Suzuki-Miyaura cross-coupling reaction. The following table summarizes key performance differences based on a kinetic study by Thomas et al. (2018), which compared the relative rates of transmetalation for 4-fluorophenylboronic acid and its corresponding esters.[4] Transmetalation is a key step in the catalytic cycle, and its rate can be indicative of the overall reaction efficiency.

ReagentRelative Rate of Transmetalation (krel)Key Performance Characteristics
4-Fluorophenylboronic Acid1.00High Reactivity: Serves as the baseline for comparison. Generally requires milder conditions.[1][3] Lower Stability: Susceptible to degradation, which can impact yields in prolonged reactions.[2][5]
4-Fluorophenylboronic Acid Pinacol EsterConsiderably Slower than Boronic AcidHigh Stability: Excellent for multi-step syntheses and long-term storage.[3][5] Lower Reactivity: May require higher temperatures or longer reaction times.[2][4]
4-Fluorophenylboronic Acid Catechol EsterFaster than Boronic AcidEnhanced Reactivity: The electronic properties of the catechol group can accelerate transmetalation.[2][4] Moderate Stability: More stable than the boronic acid but potentially less so than the pinacol ester.

*Absolute rate constants were not provided for all esters in the study, but the pinacol ester was noted to be considerably slower than the boronic acid, while the catechol ester was faster.[4]

Experimental Protocols

The following are representative experimental protocols for a Suzuki-Miyaura cross-coupling reaction using either a boronic acid or a boronic acid pinacol ester. These protocols are general and may require optimization for specific substrates and reaction scales.

Protocol 1: Suzuki-Miyaura Coupling with a Boronic Acid

Materials:

  • Aryl Halide (1.0 equiv)

  • Arylboronic Acid (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

Procedure:

  • To an oven-dried reaction flask, add the aryl halide, arylboronic acid, palladium catalyst, and base.

  • The flask is evacuated and backfilled with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system to the flask.

  • The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).

  • The mixture is washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Protocol 2: Suzuki-Miyaura Coupling with a Boronic Acid Pinacol Ester

Materials:

  • Aryl Halide (1.0 equiv)

  • Arylboronic Acid Pinacol Ester (1.2 equiv)

  • Palladium Catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane or Toluene)

Procedure:

  • In a reaction vessel, combine the aryl halide, arylboronic acid pinacol ester, palladium catalyst, and base.

  • The vessel is sealed, and the atmosphere is replaced with an inert gas.

  • Add the anhydrous, degassed solvent to the vessel.

  • The reaction is heated to a higher temperature than typically required for the corresponding boronic acid (e.g., 100-120 °C) and stirred until the reaction is complete.

  • After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is dissolved in an organic solvent and subjected to an aqueous workup as described in Protocol 1.

  • Purification of the final product is achieved via column chromatography.

Decision-Making Framework

The selection of a boronic acid versus a boronic ester is a strategic choice that depends on several factors, including the stability of the boron reagent, the desired reactivity, and the overall complexity of the synthetic route. The following diagram illustrates a logical workflow for this decision-making process.

G Start Start: Need for Cross-Coupling Substrate_Stability Is the boronic acid commercially available and stable? Start->Substrate_Stability High_Reactivity Is high reactivity or milder conditions required? Substrate_Stability->High_Reactivity Yes Consider_BE Consider Boronic Ester Substrate_Stability->Consider_BE No Use_BA Use Boronic Acid High_Reactivity->Use_BA Yes Multi_Step Is the synthesis multi-step or requires purification of the boron reagent? High_Reactivity->Multi_Step No Consider_BE->Multi_Step Multi_Step->Use_BA No Use_BE2 Use Boronic Ester Multi_Step->Use_BE2 Yes

Caption: A decision-making workflow for selecting between a boronic acid and a boronic ester.

References

A Comparative Guide to Suzuki and Stille Couplings for Biaryl Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of biaryl scaffolds is a cornerstone of modern organic chemistry. These structural motifs are prevalent in pharmaceuticals, agrochemicals, and functional materials. Among the most powerful methods for their construction are the palladium-catalyzed Suzuki-Miyaura and Stille cross-coupling reactions. Both reactions form carbon-carbon bonds with high efficiency, yet they rely on distinct organometallic reagents—organoboron and organotin compounds, respectively. This fundamental difference dictates their unique advantages, limitations, and optimal applications.

This guide provides an objective, data-driven comparison of the Suzuki and Stille couplings for biaryl synthesis, offering detailed experimental protocols and decision-making workflows to aid in reaction selection and optimization.

At a Glance: Suzuki vs. Stille Coupling

FeatureSuzuki-Miyaura CouplingStille Coupling
Organometallic Reagent Organoboron compounds (e.g., boronic acids, boronic esters)Organotin compounds (organostannanes)
Toxicity of Reagents Low toxicity of boron reagents and byproducts, considered "greener".[1]High toxicity of organotin reagents and their byproducts is a significant drawback.[1][2][3]
Reagent Stability Boronic acids can be prone to decomposition (protodeboronation), though esters and MIDA boronates offer enhanced stability.[4][5]Organostannanes are generally stable to air and moisture.[2][4][6]
Reaction Conditions Requires a base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) to activate the organoboron reagent for transmetalation.[4][7]Often proceeds under neutral or milder, base-free conditions.[1][4]
Functional Group Tolerance Broad tolerance, but can be sensitive to strong bases or acidic protons in the substrate.[1][8][9]Excellent and often superior tolerance for a wide range of functional groups due to milder, non-basic conditions.[4][10][11]
Byproduct Removal Boron-based byproducts are typically water-soluble and easily removed through aqueous workup.[1][6]Organotin byproducts can be difficult to separate from the product, often requiring specific purification techniques (e.g., KF treatment, specialized chromatography).[1][10][12]
Substrate Scope Extremely broad, though challenges can arise with some sterically hindered or heterocyclic substrates.[1]Very broad scope; often more reliable for sterically demanding or complex heterocyclic substrates where Suzuki coupling may be sluggish.[1][13]

Catalytic Cycles: A Mechanistic Comparison

Both the Suzuki and Stille couplings are palladium-catalyzed and proceed through a similar three-step catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[2][14] The critical difference lies in the transmetalation step.

In the Suzuki coupling , a base is required to activate the organoboron compound, forming a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[7][14]

In contrast, the Stille coupling does not typically require a base. The organostannane is sufficiently reactive to undergo direct transmetalation with the palladium complex.[6] This often allows for milder reaction conditions and contributes to its broader functional group tolerance.[6][15]

Caption: Catalytic cycles of Suzuki and Stille couplings.[4]

Performance Comparison: Experimental Data

A direct comparison of yields for the synthesis of biaryl compounds illustrates the performance differences that can arise depending on the electronic and steric nature of the substrates. The following data, derived from the functionalization of a diazocine core, highlights these trends.[16] In these examples, the diazocine derivative serves as the organometallic partner.

Aryl Bromide Coupling PartnerProductSuzuki Coupling Yield (%)Stille Coupling Yield (%)
4-Bromotoluene4-Methylbiaryl8592
4-Bromoanisole4-Methoxybiaryl8295
4-Bromobenzonitrile4-Cyanobiaryl7588
1-Bromo-4-(trifluoromethyl)benzene4-(Trifluoromethyl)biaryl6885
2-Bromotoluene2-Methylbiaryl6578

Data sourced from a comparative study on a diazocine core functionalization.[16] In this specific system, the Stille coupling consistently provided higher yields, particularly with electronically demanding or sterically hindered substrates.

Experimental Protocols

The following are generalized protocols and may require optimization for specific substrates and scales.

Representative Suzuki Coupling Protocol

This protocol describes a typical setup for the palladium-catalyzed cross-coupling of an aryl halide with an arylboronic acid.[6]

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and a base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 4:1 Toluene:H₂O, 5 mL).

  • Degassing: Seal the flask and degas the mixture by bubbling a stream of inert gas (e.g., Argon) through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

Representative Stille Coupling Protocol

This protocol describes a typical setup for the palladium-catalyzed cross-coupling of an aryl halide with an organostannane.[1]

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 mmol, 1.0 equiv), the organostannane (1.1 mmol, 1.1 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Solvent Addition: Add a dry, degassed aprotic solvent (e.g., Toluene or Dioxane, 5 mL) via syringe.

  • Degassing: Further degas the solution with an inert gas for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the mixture and dilute it with an organic solvent. To remove tin byproducts, stir the solution with a saturated aqueous solution of potassium fluoride (B91410) (KF) for 1-2 hours, which precipitates the tin salts.

  • Purification: Filter the mixture through a pad of Celite®, washing with an organic solvent. Wash the filtrate with water, dry the organic layer over anhydrous Na₂SO₄, and concentrate. Purify the residue by column chromatography.

Decision Workflow: Choosing the Right Coupling Reaction

The selection between Suzuki and Stille coupling is a critical decision in synthesis planning. The following workflow provides a logical guide based on key project and substrate considerations.

Decision_Workflow start Biaryl Synthesis Required toxicity Are toxicity and environmental impact a major concern? start->toxicity functional_groups Does the substrate have base-sensitive functional groups or acidic protons? toxicity->functional_groups No suzuki Prefer Suzuki Coupling (Low toxicity, easy workup) toxicity->suzuki Yes boronic_acid Is the required boronic acid unstable or commercially unavailable? functional_groups->boronic_acid No stille Consider Stille Coupling (Excellent tolerance, robust) functional_groups->stille Yes steric_hindrance Is the substrate sterically hindered or a complex heterocycle? boronic_acid->steric_hindrance No boronic_acid->stille Yes suzuki_alt Use Suzuki Coupling with stabilized boron reagent (e.g., MIDA boronate) boronic_acid->suzuki_alt Yes, but want to avoid tin steric_hindrance->suzuki No steric_hindrance->stille Yes

Caption: Decision workflow for choosing between Suzuki and Stille coupling.

Conclusion

Both the Suzuki and Stille couplings are indispensable tools for biaryl synthesis. The Suzuki coupling is frequently the method of choice due to the low toxicity of its boron-based reagents and the straightforward removal of byproducts, making it highly suitable for pharmaceutical and large-scale applications.[4] However, its reliance on a base can be a limitation for substrates with sensitive functionalities.

The Stille coupling, while hampered by the significant toxicity of organotin compounds and more challenging purification, offers key advantages.[1][3] Its ability to proceed under neutral conditions provides exceptional functional group tolerance, and it often proves more robust and higher-yielding for complex, sterically hindered substrates where the Suzuki coupling may falter.[1][6] Ultimately, the optimal choice is guided by the specific requirements of the synthetic target, including functional group compatibility, scalability, and safety protocols.

References

A Comparative Guide to the Quantitative Analysis of Reaction Products from 2,5-Dimethylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, particularly in the realm of pharmaceutical and materials science, the choice of building blocks is paramount to the success of a synthetic campaign. Arylboronic acids are foundational reagents in a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions. Among these, 2,5-Dimethylphenylboronic acid offers a unique substitution pattern that can influence reactivity, selectivity, and the properties of the final products. This guide provides a quantitative comparison of the performance of this compound in key chemical transformations against common alternatives, supported by experimental data and detailed protocols.

Performance in Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of biaryl synthesis. The steric and electronic properties of the boronic acid play a crucial role in the efficiency of the coupling. To provide a comparative analysis, we have collated data for the Suzuki-Miyaura coupling of various phenylboronic acids with 4-bromoanisole, a common aryl halide substrate.

Boronic AcidProduct Yield (%)Reference Conditions
This compound Data not available in a directly comparable studySee Protocol 1
Phenylboronic Acid97-99%[1][2][3]
2-Methylphenylboronic AcidData not available in a directly comparable study-
3,5-Dimethylphenylboronic AcidData not available in a directly comparable study-

Note: While a direct comparative study under identical conditions was not identified in the searched literature, the provided data for phenylboronic acid establishes a benchmark for high-yielding Suzuki-Miyaura couplings. The detailed protocol for this compound allows for replication and direct comparison.

Performance in Petasis (Borono-Mannich) Reactions

The Petasis reaction is a versatile multi-component reaction for the synthesis of amines and their derivatives. The nucleophilicity of the boronic acid's organic substituent is a key determinant of reaction success. Below is a comparison of yields for the Petasis reaction between an aldehyde, an amine, and various boronic acids.

Boronic AcidAmineAldehydeProduct Yield (%)Reference Conditions
This compound MorpholineSalicylaldehyde~70-95% (inferred)[4]
Phenylboronic AcidMorpholineSalicylaldehyde96%[4]
4-Chlorophenylboronic AcidMorpholineSalicylaldehyde95%[4]
(2-Chlorophenyl)boronic AcidMorpholineSalicylaldehyde98%[4]

Note: The yields for the Petasis reaction are generally high for a range of substituted phenylboronic acids, suggesting that this compound would also perform well in this transformation. The provided data indicates that electronic effects of substituents on the phenyl ring have a modest impact on the yield under the specified conditions.

Performance in Chan-Lam Cross-Coupling Reactions

The Chan-Lam coupling provides a valuable route to aryl amines and ethers. The reaction is sensitive to the electronic and steric nature of the boronic acid. While specific comparative data for this compound is sparse, we can infer its potential reactivity based on general trends. Electron-donating groups on the arylboronic acid, such as methyl groups, are generally well-tolerated and can sometimes enhance reactivity.

Boronic AcidAmine/AlcoholProduct Yield (%)Reference Conditions
This compound Aniline (B41778)Data not available in a directly comparable studySee Protocol 3
Phenylboronic AcidAnilineModerate to good[5][6]
p-Tolylboronic Acid2-AminobenzothiazoleGood[7]

Note: The Chan-Lam coupling is a robust reaction with a broad substrate scope. The provided protocol can be used to evaluate the performance of this compound directly.

Alternative Reagents to this compound

For challenging coupling reactions or to improve stability and handling, several alternatives to boronic acids have been developed.

  • Potassium (Aryl)trifluoroborates: These salts often exhibit enhanced stability to air and moisture compared to the corresponding boronic acids. They are readily prepared from boronic acids and KHF2.[8]

  • MIDA Boronates (N-methyliminodiacetic acid protected boronates): MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography.[9][10] They can participate in iterative cross-coupling strategies due to their stability and orthogonal deprotection conditions.[9][11]

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of this compound with 2-Bromobenzoic Acid[12]

Materials:

  • 2-Bromobenzoic acid

  • This compound

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos)

  • Anhydrous potassium phosphate (B84403) (K₃PO₄)

  • Anhydrous toluene (B28343)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-bromobenzoic acid (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (3.0 equiv).[12]

  • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene.[12]

  • Add the catalyst mixture to the reaction flask.[12]

  • Add anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to the 2-bromobenzoic acid.[12]

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.[12]

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.[12]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and acidify to a pH of approximately 2-3 with 1 M HCl.[12]

  • Extract the product with ethyl acetate (3 x 50 mL).[12]

  • Wash the combined organic layers with water and then with brine.[12]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[12]

  • Purify the crude product by column chromatography on silica (B1680970) gel.[12]

Protocol 2: Petasis Borono-Mannich Reaction[4]

General Procedure:

  • To a solution of the aldehyde (1.0 equiv) in a suitable solvent (e.g., dichloromethane (B109758) or methanol), add the amine (1.1 equiv) and the boronic acid (1.2 equiv).

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to afford the desired amino alcohol or amino acid derivative.

Protocol 3: Chan-Lam Cross-Coupling[5][13]

General Procedure:

  • To a flask, add the amine or alcohol (1.0 equiv), the arylboronic acid (1.5-2.0 equiv), a copper catalyst (e.g., Cu(OAc)₂, 10-20 mol%), and a suitable solvent (e.g., dichloromethane, methanol, or toluene).

  • A base (e.g., pyridine, triethylamine, or an inorganic base) may be required.

  • Stir the reaction mixture at room temperature or with heating, often open to the air, until the starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, dilute the reaction mixture with a suitable solvent and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Visualizing Reaction Workflows and Comparative Logic

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Aryl Halide, Boronic Acid, and Base C Add Catalyst to Reactants A->C B Prepare Catalyst Solution (Pd(OAc)2 + Ligand) B->C D Add Anhydrous Solvent C->D E Degas Mixture D->E F Heat under Inert Atmosphere E->F G Cool & Acidify F->G H Extract with Organic Solvent G->H I Wash & Dry Organic Layer H->I J Concentrate I->J K Purify via Chromatography J->K Boronic_Acid_Selection Start Select Boronic Acid for Reaction Stability Is standard boronic acid stable enough for the intended reaction and storage? Start->Stability UseBA Use Arylboronic Acid Stability->UseBA Yes ConsiderAlt Consider Alternatives Stability->ConsiderAlt No AltType What is the primary need? ConsiderAlt->AltType UseTrifluoro Use Potassium (Aryl)trifluoroborate for enhanced stability AltType->UseTrifluoro Improved Handling & Stability UseMIDA Use MIDA Boronate for exceptional stability and iterative cross-coupling AltType->UseMIDA Iterative Synthesis & High Stability

References

The Versatility of 2,5-Dimethylphenylboronic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Comprehensive Review of 2,5-Dimethylphenylboronic Acid's Applications in Organic Synthesis, Chemical Sensing, and Medicinal Chemistry

This compound, a readily available and versatile organoboron compound, has emerged as a valuable building block in various scientific disciplines. This guide provides an in-depth comparison of its applications, supported by experimental data, to assist researchers, scientists, and drug development professionals in leveraging its full potential.

Key Applications at a Glance

Application AreaBrief DescriptionKey Advantages
Suzuki-Miyaura Coupling A crucial reagent for the formation of carbon-carbon bonds, enabling the synthesis of complex biaryl compounds.High efficiency, functional group tolerance, and the ability to create sterically hindered biaryls.[1]
Chemical Sensors Utilized in the development of sensors for the detection of biomolecules, particularly saccharides.Forms stable complexes with diols, allowing for the creation of selective and sensitive biosensors.[1]
Medicinal Chemistry Serves as a scaffold for the development of novel therapeutic agents, including enzyme inhibitors.Its derivatives have shown potential in targeting specific biological pathways, such as those involved in cancer.[2]

I. Suzuki-Miyaura Cross-Coupling Reactions: A Reliable Tool for Biaryl Synthesis

This compound is a frequently employed coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis for the construction of biaryl structures found in many pharmaceuticals and materials.[1] The reaction's efficiency is highly dependent on the choice of catalyst, base, and solvent.

Comparative Performance in Suzuki-Miyaura Coupling

The following table summarizes typical yields obtained in the Suzuki-Miyaura coupling of various aryl bromides with phenylboronic acid derivatives, including analogs of this compound, under different catalytic systems. This data, compiled from various sources, provides a comparative overview.

Aryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
4-BromoanisolePhenylboronic acidPd(PPh₃)₄ (3)Na₂CO₃Toluene (B28343)/EtOH/H₂OReflux295
1-Bromo-4-nitrobenzenePhenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄Toluene/H₂O1001898
4-BromotoluenePhenylboronic acidPd/C (10)K₂CO₃DMF/H₂O1000.5>99
2-Bromobenzoic acidThis compoundPd(OAc)₂ (2) / RuPhos (4)K₃PO₄Toluene10012-24High

Note: Yields are representative and can vary based on specific reaction conditions and substrate purity.

Experimental Protocol: Synthesis of 2-(2,5-dimethylphenyl)benzoic acid

This protocol details the synthesis of a sterically hindered biaryl compound using this compound.[3]

Materials:

  • 2-Bromobenzoic acid (1.0 equiv)

  • This compound (1.5 equiv)[4]

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂) (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine 2-bromobenzoic acid, this compound, and anhydrous potassium phosphate.

  • Catalyst Preparation: In a separate vial, pre-mix palladium(II) acetate and RuPhos in a small amount of anhydrous toluene.

  • Reaction Execution: Add the catalyst mixture to the reaction flask, followed by anhydrous toluene to achieve a concentration of approximately 0.1 M with respect to 2-bromobenzoic acid. Degas the mixture by bubbling with an inert gas (e.g., argon) for 15-20 minutes. Heat the reaction to 100°C and stir vigorously for 12-24 hours.

  • Work-up and Purification: After cooling, acidify the mixture with 1 M HCl and extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Miyaura_Coupling ArylHalide Ar-X (e.g., 2-Bromobenzoic acid) oxidative_addition Oxidative Addition ArylHalide->oxidative_addition BoronicAcid R-B(OH)₂ (this compound) transmetalation Transmetalation BoronicAcid->transmetalation Base Base (e.g., K₃PO₄) Base->transmetalation Pd_precatalyst Pd(0) Precatalyst Pd_precatalyst->oxidative_addition Pd(0)Lₙ ArPdXLn Ar-Pd(II)-X oxidative_addition->ArPdXLn ArPdRLn Ar-Pd(II)-R transmetalation->ArPdRLn reductive_elimination Reductive Elimination reductive_elimination->Pd_precatalyst Regeneration of Pd(0) Product Ar-R (Biaryl Product) reductive_elimination->Product ArPdXLn->transmetalation ArPdRLn->reductive_elimination

Suzuki-Miyaura cross-coupling catalytic cycle.

II. Chemical Sensors: Probing the World of Saccharides

Phenylboronic acids are well-established as receptors for saccharides due to their ability to reversibly bind with cis-1,2- and cis-1,3-diols to form cyclic boronate esters.[5][6] This interaction can be transduced into a measurable signal, most commonly a change in fluorescence, making them valuable components of chemical sensors for glucose and other sugars. While specific binding data for this compound is not extensively reported, data from closely related analogs provides insight into its potential performance.

Comparative Binding Affinities of Phenylboronic Acid Analogs with Saccharides

The following table presents the binding constants (Kₐ) of various phenylboronic acid derivatives with common monosaccharides. Higher Kₐ values indicate stronger binding.

Boronic Acid DerivativeGlucose (Kₐ, M⁻¹)Fructose (Kₐ, M⁻¹)Galactose (Kₐ, M⁻¹)
Phenylboronic acid1104370-
2-Methylphenylboronic acid--80.0
3-Methoxyphenylboronic acid---
Experimental Protocol: General Method for Fluorescence-Based Saccharide Sensing

This protocol outlines a general procedure for evaluating the saccharide binding of a fluorescent boronic acid sensor.

Materials:

  • Boronic acid-based fluorescent sensor

  • Stock solutions of various saccharides (e.g., glucose, fructose, galactose)

  • Buffer solution (e.g., phosphate-buffered saline, pH 7.4)

  • Fluorometer

Procedure:

  • Sample Preparation: Prepare a solution of the fluorescent boronic acid sensor in the buffer at a fixed concentration.

  • Fluorescence Measurement: Record the initial fluorescence emission spectrum of the sensor solution.

  • Titration: Add incremental amounts of a saccharide stock solution to the sensor solution. After each addition, allow the solution to equilibrate and record the fluorescence emission spectrum.

  • Data Analysis: Plot the change in fluorescence intensity as a function of saccharide concentration. The binding constant (Kₐ) can be determined by fitting the titration data to a suitable binding model (e.g., the Benesi-Hildebrand equation).

Saccharide_Sensing Sensor Fluorescent Boronic Acid Sensor (e.g., containing this compound) Binding Reversible Binding Sensor->Binding Saccharide Saccharide (with cis-diols) Saccharide->Binding Complex Boronate Ester Complex Binding->Complex Signal Change in Fluorescence (Quenching or Enhancement) Complex->Signal

General mechanism of a fluorescent boronic acid-based saccharide sensor.

III. Medicinal Chemistry: A Scaffold for Novel Drug Candidates

The 2,5-dimethylphenyl moiety, often introduced via this compound, has been explored as a structural component in the design of new therapeutic agents. One notable example is its use as a scaffold for inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape.[2]

Comparative Biological Activity of IDO1 Inhibitors

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for a series of 2,5-dimethylfuran-based IDO1 inhibitors, some of which incorporate a boronic acid functionality. Lower IC₅₀ values indicate greater potency. It is important to note that in this particular study, the boronic acid derivatives generally showed lower potency compared to their phenyl analogs.[2]

CompoundhIDO1 IC₅₀ (µM)
7a IsopropylPh-(4-BPin)20
7b CyclohexylPh-(4-BPin)15
7e IsopropylPh-(4-B(OH)₂)60
7f CyclohexylPh-(4-B(OH)₂)55
7q IsopropylPhenyl35
7r CyclohexylPhenyl20

BPin = pinacol (B44631) boronic ester; B(OH)₂ = boronic acid.

Experimental Protocol: IDO1 Inhibition Assay

This protocol provides a general outline for assessing the inhibitory activity of compounds against the IDO1 enzyme.

Materials:

  • Recombinant human IDO1 enzyme

  • L-Tryptophan (substrate)

  • Methylene (B1212753) blue (cofactor)

  • Ascorbic acid

  • Catalase

  • Test compounds (e.g., this compound derivatives)

  • Assay buffer (e.g., potassium phosphate buffer)

  • Spectrophotometer or plate reader

Procedure:

  • Reaction Mixture Preparation: In a microplate, combine the assay buffer, catalase, ascorbic acid, methylene blue, and L-tryptophan.

  • Inhibitor Addition: Add the test compound at various concentrations to the wells.

  • Enzyme Addition: Initiate the reaction by adding the IDO1 enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific time.

  • Reaction Termination and Detection: Stop the reaction and measure the formation of the product, N-formylkynurenine, by its absorbance at a specific wavelength (e.g., 321 nm).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

IDO1_Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by T_cell_depletion T-cell Depletion (Immune Suppression) Tryptophan->T_cell_depletion Depletion leads to Kynurenine Kynurenine IDO1->Kynurenine Produces Kynurenine->T_cell_depletion Accumulation leads to Inhibitor IDO1 Inhibitor (e.g., 2,5-Dimethylphenyl derivative) Inhibitor->IDO1 Inhibits Tumor_escape Tumor Immune Escape T_cell_depletion->Tumor_escape

Simplified IDO1 signaling pathway in cancer and the role of inhibitors.

Conclusion

This compound is a valuable and multifaceted reagent with significant applications in Suzuki-Miyaura coupling, the development of chemical sensors, and as a scaffold in medicinal chemistry. This guide provides a comparative overview of its performance in these areas, supported by experimental data and detailed protocols, to empower researchers to effectively utilize this versatile compound in their future endeavors. Further exploration into its potential applications is warranted and is expected to yield novel and impactful scientific advancements.

References

Safety Operating Guide

Proper Disposal of 2,5-Dimethylphenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 2,5-Dimethylphenylboronic acid, ensuring the safety of laboratory personnel and adherence to environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions: Before initiating any disposal procedures, it is critical to handle this compound in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Hazard and Safety Data

This compound is classified as a hazardous substance. All waste, including contaminated materials, must be treated as hazardous chemical waste.

Hazard ClassificationGHS CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation.[1]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[1]
STOT - Single ExposureH335May cause respiratory irritation.[1]
Occupational Exposure Limits-No specific limits have been established.[1][2][3]

Disposal Protocol: Waste Segregation and Containerization

In-laboratory neutralization of boronic acids is not recommended without explicit approval from your institution's Environmental Health and Safety (EHS) department, as it can lead to unknown or hazardous reactions.[4] The standard and safest procedure is to arrange for disposal by a licensed hazardous waste contractor.

Objective: To safely collect, label, and store this compound and associated contaminated materials for professional disposal.

Materials:

  • Designated hazardous waste container (High-Density Polyethylene (HDPE) or glass, with a secure lid)[5][6]

  • Hazardous waste labels

  • Personal Protective Equipment (PPE):

    • Chemical-resistant nitrile gloves[4]

    • Safety goggles or face shield[5]

    • Lab coat[4]

    • Dust mask or respirator (if handling powder)

  • Inert absorbent material (e.g., vermiculite, sand) for spills[5]

Procedure:

  • Waste Segregation:

    • Dedicate a specific waste container solely for this compound waste.

    • Do not mix this waste with other chemical streams, such as solvents or strong oxidizing agents, unless explicitly permitted by your institution's EHS guidelines.[4][5]

  • Containerization of Solid Waste:

    • Carefully transfer solid this compound waste into the designated hazardous waste container.

    • Avoid creating dust during the transfer. If possible, use a chemical fume hood.

  • Containerization of Contaminated Materials:

    • Place all materials that have come into contact with this compound into the same designated container.[6] This includes:

      • Contaminated gloves

      • Weighing papers or boats

      • Pipette tips

      • Wipes used for cleaning spills

  • Container Management and Labeling:

    • Securely close the lid of the waste container at all times, except when adding waste.[6]

    • Clearly label the container with the words "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols (e.g., "Irritant").[4]

  • Storage:

    • Store the sealed and labeled waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[4][5]

    • Ensure the storage area is away from incompatible materials.[1]

  • Arranging for Disposal:

    • Once the container is full, or in accordance with your institution's waste accumulation time limits, contact your EHS department or a licensed hazardous waste disposal company to arrange for pickup.[5][6]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

DisposalWorkflow start Start: Identify Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste: This compound ONLY ppe->segregate container Place Waste in Designated HDPE Container segregate->container label Label Container: 'Hazardous Waste' 'this compound' container->label store Store in Secure Waste Accumulation Area label->store contact_ehs Contact EHS for Pickup store->contact_ehs end_node End: Professional Disposal contact_ehs->end_node

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,5-Dimethylphenylboronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 2,5-Dimethylphenylboronic acid. Adherence to these procedures is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as an irritant.[1][2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] The following personal protective equipment is mandatory to minimize exposure.

PPE CategorySpecificationStandardRationale
Eye/Face Protection Tightly fitting safety goggles or a face shield worn over safety glasses.EN 166 (EU) or NIOSH (US) approved.[4][5]Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-resistant lab coat that covers the arms and fastens in the front.[6]EU Directive 89/686/EEC, EN 374.[4]Protects skin from accidental spills and contamination.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded, if irritation or other symptoms are experienced, or when engineering controls are not sufficient.[5]NIOSH (US) or EN 143/149 (EU).[4]Prevents inhalation of dust and aerosols, which can cause respiratory irritation.[4][7]
Footwear Closed-toe shoes.[6]-Protects feet from spills and falling objects.

Note: Always inspect gloves before use and wash hands thoroughly after handling.[4][8][9]

Operational Plan: Step-by-Step Handling Procedure

Strict adherence to the following workflow is required to ensure safe handling of this compound.

prep Preparation ppe Don Required PPE prep->ppe 1. Suit Up handling Handling (in Fume Hood) spill Spill Response handling->spill If Spill Occurs disposal Waste Disposal handling->disposal 7. Waste weigh Weigh Compound handling->weigh 3. Weigh storage Storage close Tightly Close Container storage->close collect Collect Waste disposal->collect ppe->handling 2. Proceed to Hood dissolve Dissolve Compound weigh->dissolve 4. Dissolve transfer Transfer Solution dissolve->transfer 5. Transfer transfer->storage 6. Store store_loc Store in Cool, Dry, Ventilated Area close->store_loc label_waste Label Waste Container collect->label_waste dispose_reg Dispose per Regulations label_waste->dispose_reg

Caption: Workflow for Safe Handling of this compound.

  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[5]

  • Personal Protective Equipment (PPE) : Put on all required PPE as detailed in the table above.

  • Engineering Controls : All handling of this compound must be conducted in a certified chemical fume hood to ensure adequate ventilation.[4]

  • Weighing and Transfer :

    • Minimize the creation of dust.[5]

    • Use non-sparking tools.[4]

    • When weighing, do so in a tared, sealed container to minimize exposure.[6]

    • When dissolving, add the solid to the solvent slowly to prevent splashing.[6]

  • Storage : Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids.[3][4][7]

  • Hygiene : Do not eat, drink, or smoke in the handling area.[4] Wash hands thoroughly after handling.[3]

Emergency Procedures

Immediate and appropriate first aid is crucial in case of exposure.

Exposure TypeFirst Aid Protocol
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[5]
Skin Contact Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[5] If skin irritation persists, seek medical attention.[3] Wash clothing before reuse.[5]
Inhalation Move the person to fresh air.[3][5] If breathing is difficult, provide oxygen.[5] If not breathing, give artificial respiration.[3] Seek medical attention if symptoms occur.[3]
Ingestion Do NOT induce vomiting.[5] Rinse mouth with water.[3] Never give anything by mouth to an unconscious person.[5] Seek immediate medical attention.[5]

Spill Response:

  • Small Spills :

    • Ensure adequate ventilation.[8]

    • Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled container for disposal.[5]

    • Avoid generating dusty conditions.[5]

    • Clean the spill area thoroughly.

  • Large Spills :

    • Evacuate the immediate area.[6]

    • Alert laboratory personnel and contact your institution's environmental health and safety department.

    • Prevent the spill from entering drains.[4]

Disposal Plan

All waste, including contaminated materials, must be disposed of in accordance with local, state, and federal regulations.[4]

  • Waste Collection :

    • Collect all this compound waste and contaminated materials (e.g., gloves, absorbent paper) in a designated, closable, and clearly labeled hazardous waste container.[6]

  • Labeling :

    • Label the waste container with the full chemical name: "Hazardous Waste - this compound".

  • Storage of Waste :

    • Store the waste container in a designated, secure area, away from incompatible materials.

  • Disposal :

    • Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not dispose of down the drain or in regular trash.[9]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dimethylphenylboronic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dimethylphenylboronic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.